Product packaging for Lauroyl Lysine(Cat. No.:CAS No. 52315-75-0)

Lauroyl Lysine

Número de catálogo: B1674573
Número CAS: 52315-75-0
Peso molecular: 328.5 g/mol
Clave InChI: GYDYJUYZBRGMCC-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Lauroyl Lysine...
This compound has been reported in Streptomyces mobaraensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N2O3 B1674573 Lauroyl Lysine CAS No. 52315-75-0

Propiedades

IUPAC Name

(2S)-2-amino-6-(dodecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDYJUYZBRGMCC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885998
Record name L-Lysine, N6-(1-oxododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52315-75-0
Record name N-Lauroyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52315-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, N6-(1-oxododecyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N6-(1-oxododecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(1-oxododecyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAUROYL LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113171Q70B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Lauroyl Lysine: Mechanisms, Kinetics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl lysine (B10760008), an acylated amino acid derivative, is a versatile ingredient with significant applications in the cosmetics, personal care, and pharmaceutical industries. Its unique properties, including its silky feel, hydrophobicity, and biocompatibility, stem from the combination of lauric acid, a fatty acid, and lysine, an essential amino acid. This technical guide provides an in-depth exploration of the synthesis of lauroyl lysine, focusing on the core chemical and enzymatic methodologies. It details the underlying reaction mechanisms, explores the kinetics of these transformations, and provides comprehensive experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Chemical Synthesis: The Schotten-Baumann Reaction

The most prevalent method for the chemical synthesis of N-lauroyl-lysine is the Schotten-Baumann reaction.[1][2] This method involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4] The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the base and an organic phase for the reactants and products.[1]

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The base in the reaction mixture neutralizes the hydrochloric acid byproduct, driving the reaction to completion. For less reactive nucleophiles, the base also helps generate a more potent nucleophile.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Lysine Lysine (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate Lysine->TetrahedralIntermediate Nucleophilic Attack LauroylChloride Lauroyl Chloride (R'-COCl) LauroylChloride->TetrahedralIntermediate LauroylLysine This compound (R-NH-CO-R') TetrahedralIntermediate->LauroylLysine Elimination of Cl- HCl HCl TetrahedralIntermediate->HCl Base Base (e.g., NaOH) HCl->Base Neutralization

Figure 1: Generalized mechanism of the Schotten-Baumann reaction for this compound synthesis.

Regioselectivity in Lysine Acylation: α- vs. ε-Amino Group

Lysine possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of the side chain. The regioselectivity of acylation is a critical aspect of this compound synthesis.

  • pH Control: The relative nucleophilicity of the two amino groups is pH-dependent. At alkaline pH values (typically 9-13), the α-amino group is more likely to be deprotonated and thus more nucleophilic, leading to the formation of Nα-lauroyl-lysine. However, without specific protective measures, a mixture of Nα-, Nε-, and Nα,Nε-di-lauroyl lysine is often obtained.

  • Protecting Groups: To achieve high regioselectivity for Nε-lauroyl-lysine, a common strategy involves the protection of the α-amino and carboxyl groups. One effective method is the formation of a chelate with a divalent metal ion, such as Cu²⁺ or Zn²⁺. This complex masks the α-amino and carboxyl functionalities, directing the acylation to the unprotected ε-amino group. The protecting metal ion is subsequently removed by acid hydrolysis.

Epsilon_Lauroyl_Lysine_Synthesis cluster_step1 Step 1: Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection Lysine Lysine Chelate Lysine-Metal Chelate Lysine->Chelate MetalIon Divalent Metal Ion (e.g., Cu²⁺) MetalIon->Chelate AcylatedChelate Nε-Lauroyl-Lysine-Metal Chelate Chelate->AcylatedChelate Schotten-Baumann Reaction LauroylChloride Lauroyl Chloride LauroylChloride->AcylatedChelate EpsilonLauroylLysine Nε-Lauroyl-Lysine AcylatedChelate->EpsilonLauroylLysine Acid Acid Hydrolysis Acid->EpsilonLauroylLysine

Figure 2: Workflow for the regioselective synthesis of Nε-Lauroyl Lysine using a metal chelate protecting group strategy.

Kinetics of Chemical Synthesis

While specific kinetic data for the Schotten-Baumann synthesis of this compound is not extensively published, studies on similar amidation reactions provide valuable insights. The kinetics of the amidation of a methyl ester with an amine was found to be first-order with respect to the concentration of the amine. For the biphasic Schotten-Baumann reaction, the overall reaction rate is influenced by several factors:

  • Reactant Concentrations: Higher concentrations of lysine and lauroyl chloride generally lead to an increased reaction rate.

  • Temperature: As with most chemical reactions, an increase in temperature typically accelerates the reaction rate.

  • pH: The pH of the aqueous phase is crucial, as it affects the deprotonation of the amine and can also influence the rate of hydrolysis of the acyl chloride, a competing side reaction.

  • Phase Transfer: In the biphasic system, the transfer of the deprotonated amine from the aqueous phase to the organic phase where the acyl chloride resides can be a rate-limiting step.

ParameterInfluence on Reaction RateReference
Lysine ConcentrationPositive correlation
Lauroyl Chloride ConcentrationPositive correlationGeneral chemical kinetics
TemperaturePositive correlationGeneral chemical kinetics
pHOptimal range exists (e.g., 10-13)
Catalyst ConcentrationPositive correlation (up to a point)

Table 1: Factors Influencing the Rate of this compound Synthesis via the Schotten-Baumann Reaction.

Experimental Protocols for Chemical Synthesis

Protocol 1: General N-Lauroyl-Lysine Synthesis

This protocol is adapted from a response surface methodology study and focuses on optimizing the yield.

Materials:

  • Lauric acid

  • Lysine

  • Sodium methylate (catalyst)

  • 2-propanol (solvent)

  • n-hexane (solvent)

  • Citric acid (10% solution)

  • Acetone (B3395972)

Procedure:

  • In a three-neck flask, add 3g of lauric acid.

  • In a separate beaker, dissolve lysine (in a molar ratio of 2:1 to 4:1 with lauric acid) and sodium methylate (3-7% by weight of lauric acid) in a mixture of 2-propanol and n-hexane.

  • Stir the solution until homogeneous and then add it to the three-neck flask containing lauric acid.

  • Heat the reaction mixture to 55°C and maintain for 2 hours.

  • Purification: a. Add 5 ml of 10% citric acid to the reaction mixture to precipitate the catalyst. b. Separate the precipitate by filtration. c. Evaporate the filtrate at 90°C. d. Wash the resulting product with acetone to remove excess lysine. N-lauroyl-lysine will be obtained as the lower layer.

Protocol 2: Synthesis of Nε-Lauroyl-Lysine via Chelation

This protocol is based on a patent for the regioselective synthesis of Nε-lauroyl-lysine.

Materials:

Procedure:

  • Chelate Formation: a. In a reaction flask with stirring, dissolve 159g (1 mol) of CuSO₄ in water. b. Add 364g (2 mol) of lysine hydrochloride in batches while stirring. c. Stir for 3 hours. d. Adjust the pH to 8.5 with a sodium hydroxide solution. e. Cool the reaction mixture to approximately -10°C.

  • Acylation: a. Slowly drip in 218g (1 mol) of lauroyl chloride over 2 hours, maintaining the temperature at -10°C. b. Continue the reaction for 6 hours at this temperature. A blue solid will form.

  • Deprotection and Purification: a. Add the blue solid to a 30% sulfuric acid solution and stir for 4 hours at room temperature. b. Filter the resulting solid. c. Wash the solid three times with purified water. d. The final product is Nε-lauroyl-lysine.

ParameterProtocol 1Protocol 2
Target Product N-Lauroyl-Lysine (mixture)Nε-Lauroyl-Lysine
Reactants Lauric acid, LysineLysine HCl, Lauroyl Chloride
Catalyst/Protecting Agent Sodium methylateCopper(II) sulfate
Solvent 2-propanol, n-hexaneWater
Temperature 55°C-10°C
Reaction Time 2 hours8 hours (acylation) + 4 hours (deprotection)
pH Not specified8.5 (acylation), Acidic (deprotection)
Yield Up to 85.94% conversionHigh purity (≥98.5%)

Table 2: Comparison of Experimental Conditions for this compound Synthesis.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis of N-acyl amino acids is gaining attention as a more environmentally friendly alternative to traditional chemical methods. This approach often utilizes aminoacylases in aqueous media, avoiding the use of harsh chemicals and organic solvents.

Mechanism and Regioselectivity

Enzymes offer high specificity, which can be leveraged for regioselective acylation.

  • α-Acylation: Some aminoacylases, such as those from Streptomyces ambofaciens, have been shown to preferentially acylate the α-amino group of lysine.

  • ε-Acylation: Other enzymes, like ε-lysine acylase from Streptomyces mobaraensis, specifically catalyze the acylation at the ε-amino group.

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Lysine Lysine Enzyme Aminoacylase Lysine->Enzyme LauricAcid Lauric Acid LauricAcid->Enzyme LauroylLysine Nα- or Nε-Lauroyl Lysine Enzyme->LauroylLysine Enzymatic Acylation Water Water Enzyme->Water

Figure 3: General pathway for the enzymatic synthesis of this compound.

Kinetics of Enzymatic Synthesis

The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model. For the synthesis of α-lauroyl-lysine using aminoacylases from S. ambofaciens, the following kinetic parameters have been reported:

ParameterValue
Vmax (Maximum reaction velocity)3.7 mM/h
Km (Michaelis constant for lysine)76 mM
Ki (Inhibition constant for lauric acid)70 mM

Table 3: Kinetic Parameters for the Enzymatic Synthesis of α-Lauroyl-Lysine.

The data indicates a positive influence of lysine concentration on the reaction rate, while lauric acid exhibits an inhibitory effect at higher concentrations.

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. The Schotten-Baumann reaction is a robust and widely used chemical method, with regioselectivity being a key consideration that can be controlled through pH and the use of protecting groups. Enzymatic synthesis presents a promising green alternative, offering high specificity and milder reaction conditions. The choice of synthesis strategy will depend on the desired isomer (Nα- or Nε-lauroyl-lysine), required purity, and considerations of process sustainability. This guide provides the foundational knowledge for researchers and professionals to understand, select, and implement the most suitable method for their specific applications.

General_Experimental_Workflow Reactants 1. Reactant Preparation (Lysine, Lauroyl Chloride/Lauric Acid, Solvent, Base/Enzyme) Reaction 2. Reaction (Controlled Temperature, Time, pH) Reactants->Reaction Workup 3. Initial Work-up (e.g., Neutralization, Catalyst Removal) Reaction->Workup Purification 4. Purification (e.g., Filtration, Evaporation, Washing, Recrystallization) Workup->Purification Analysis 5. Product Analysis (e.g., FTIR, Purity) Purification->Analysis

References

An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Lauroyl Lysine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Lysine (B10760008), specifically Nε-lauroyl-L-lysine, is an amino acid-based surfactant that has garnered significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility and unique physicochemical properties. Its structure, comprising a hydrophilic lysine headgroup and a hydrophobic lauroyl (C12) tail, bestows upon it the ability to self-assemble in aqueous environments. This guide provides a comprehensive technical overview of the self-assembly and micelle formation of Lauroyl Lysine, with a focus on its behavior in aqueous solutions, the experimental protocols used for its characterization, and the factors influencing its aggregation.

Self-Assembly and Micelle Formation of this compound

Nε-lauroyl-L-lysine is characterized by its limited solubility in water, a factor that significantly influences its self-assembly behavior and presents challenges in its characterization.[1] Unlike more soluble surfactants, the formation of conventional micelles in pure water is not readily observed. Much of the research has consequently focused on more water-soluble derivatives, such as gemini (B1671429) surfactants synthesized from this compound. These derivatives have been shown to self-assemble into a variety of structures, including nanofibers and vesicles, often in a pH-dependent manner.[2]

The self-assembly of this compound and its derivatives is driven by the hydrophobic effect, where the hydrophobic lauroyl chains minimize their contact with water by aggregating, while the hydrophilic lysine headgroups remain exposed to the aqueous phase. The nature of the resulting aggregates is dependent on a variety of factors, including concentration, temperature, pH, and the presence of co-solutes.

Physicochemical Properties of this compound Derivatives

While specific quantitative data for Nε-lauroyl-L-lysine is scarce due to its low solubility, studies on its derivatives provide valuable insights into its aggregation behavior. For instance, gemini surfactants derived from this compound have been shown to form aggregates at very low concentrations.

ParameterValueCompoundReference
Critical Micelle Concentration (CMC) 0.001 - 0.01 mM (first CMC)Gemini Surfactant from this compound[2]
Critical Micelle Concentration (CMC) 0.09 - 0.5 mM (second CMC)Gemini Surfactant from this compound[2]

These values, obtained through surface tensiometry, indicate a two-step aggregation process for these derivatives, with initial small aggregates forming at very low concentrations, followed by the formation of larger, globular micelles at a higher concentration.

Experimental Protocols for Characterizing this compound Self-Assembly

The study of this compound's self-assembly requires a suite of specialized analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the concentration at which surfactant molecules begin to form micelles. For sparingly soluble surfactants like this compound, modifications to standard protocols may be necessary.

a) Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

This is a highly sensitive method for determining the CMC of surfactants.[3]

  • Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In a polar aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, a nonpolar environment, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

  • Protocol:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

    • Prepare a series of aqueous solutions of this compound with varying concentrations. Due to its low solubility, it may be necessary to use a co-solvent or adjust the pH to achieve a sufficient concentration range for micelle formation.

    • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid altering the solution properties.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from 350 to 450 nm.

    • Record the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

b) Surface Tension Measurement

Surface tension measurements provide a direct indication of the surface activity of a surfactant and can be used to determine the CMC.

  • Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break occurs is the CMC.

  • Protocol (Wilhelmy Plate Method):

    • Prepare a series of aqueous solutions of this compound at different concentrations.

    • Use a tensiometer equipped with a Wilhelmy plate (typically platinum).

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the surface tension of each solution, ensuring the plate is properly cleaned between measurements.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

Characterization of Micelle Size and Morphology

a) Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution.

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

  • Protocol:

    • Prepare an aqueous dispersion of this compound at a concentration above its expected CMC.

    • Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.

    • Place the filtered solution into a clean DLS cuvette.

    • Perform the DLS measurement at a controlled temperature.

    • The instrument's software will analyze the correlation function of the scattered light intensity to provide the size distribution and average hydrodynamic radius of the micelles.

b) Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of self-assembled structures.

  • Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

  • Protocol (Negative Staining):

    • Prepare a dilute aqueous dispersion of this compound aggregates.

    • Place a small drop of the dispersion onto a carbon-coated TEM grid.

    • After a few minutes, blot off the excess liquid with filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid.

    • After a minute, blot off the excess stain.

    • Allow the grid to air-dry completely.

    • Image the grid using a transmission electron microscope. The stain will embed the aggregates, allowing for the visualization of their shape and size.

Factors Influencing this compound Self-Assembly

The aggregation behavior of this compound is sensitive to environmental conditions.

pH

The lysine headgroup of this compound has two amino groups, making its charge state dependent on the pH of the solution. At low pH, the amino groups are protonated, leading to a positive charge. As the pH increases, the amino groups deprotonate, reducing the electrostatic repulsion between the headgroups. This change in charge can significantly influence the packing of the surfactant molecules and, consequently, the morphology of the self-assembled structures. For some amino acid-based surfactants, a transition from spherical micelles to more complex structures like wormlike micelles or vesicles has been observed with changes in pH.

Temperature

Temperature can affect both the solubility of this compound and the thermodynamics of micellization. For many surfactants, the CMC initially decreases with increasing temperature to a minimum and then increases. The enthalpy and entropy of micellization can be determined from the temperature dependence of the CMC, providing insights into the driving forces of self-assembly.

Logical and Experimental Workflows

To effectively study the self-assembly of this compound, a logical workflow is essential.

experimental_workflow cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_characterization Aggregate Characterization cluster_thermo Thermodynamic Analysis A Prepare this compound Dispersions (Varying Concentration, pH, Temperature) B Fluorescence Spectroscopy (Pyrene Probe) A->B C Surface Tensiometry A->C D Dynamic Light Scattering (DLS) (Size Distribution) A->D E Transmission Electron Microscopy (TEM) (Morphology) A->E F Temperature-Dependent CMC (from Fluorescence/Tensiometry) B->F C->F G Calculate ΔG°, ΔH°, ΔS° F->G

Caption: Experimental workflow for characterizing this compound self-assembly.

This workflow begins with the careful preparation of this compound dispersions under various conditions. The CMC is then determined using complementary techniques like fluorescence spectroscopy and surface tensiometry. Subsequently, the size and morphology of the aggregates are characterized by DLS and TEM. Finally, temperature-dependent studies of the CMC allow for the calculation of the thermodynamic parameters of micellization, providing a complete picture of the self-assembly process.

influencing_factors cluster_factors Influencing Factors cluster_properties Molecular & System Properties cluster_assembly Self-Assembled Structure pH pH Charge Headgroup Charge (Electrostatic Repulsion) pH->Charge Temp Temperature Solubility Solubility Temp->Solubility Hydrophobicity Hydrophobic Interactions Temp->Hydrophobicity Conc Concentration Packing Molecular Packing Parameter Conc->Packing Charge->Packing Assembly Micelle Formation & Morphology Solubility->Assembly Packing->Assembly Hydrophobicity->Assembly

Caption: Factors influencing the self-assembly of this compound.

The interplay of pH, temperature, and concentration directly affects the molecular properties of this compound, such as headgroup charge and the strength of hydrophobic interactions. These properties, in turn, govern the molecular packing and ultimately determine the formation and morphology of the self-assembled structures.

Conclusion

The self-assembly of this compound in aqueous solutions is a complex phenomenon, significantly influenced by its low water solubility. While direct characterization of its micellar properties in pure water is challenging, studies on its derivatives and the application of specialized experimental techniques can provide valuable insights into its aggregation behavior. Understanding the influence of factors such as pH and temperature is crucial for controlling the self-assembly process and for the rational design of this compound-based formulations for pharmaceutical and cosmetic applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to further explore the potential of this versatile amino acid-based surfactant.

References

Molecular Modeling of Lauroyl Lysine Supramolecular Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nε-lauroyl-L-lysine, an amphiphilic amino acid derivative, has garnered significant interest for its capacity to self-assemble into diverse supramolecular structures, including hydrogels and oleogels. These materials exhibit significant potential in a range of applications, from cosmetics to advanced drug delivery systems. The formation of these ordered structures is primarily driven by non-covalent interactions, such as hydrogen bonding and hydrophobic forces. A comprehensive understanding of the molecular underpinnings of lauroyl lysine (B10760008) self-assembly is crucial for the rational design of novel biomaterials with tailored properties. This technical guide provides an in-depth exploration of the molecular modeling of lauroyl lysine supramolecular structures, complemented by detailed experimental protocols for their characterization and quantitative data for comparative analysis.

Introduction to this compound Supramolecular Chemistry

Nε-lauroyl-L-lysine is an organic compound that is sparingly soluble in many cosmetic media. It is a derivative of the essential amino acid L-lysine, where the ε-amino group is acylated with a lauroyl group, a 12-carbon fatty acid chain. This molecular architecture imparts an amphiphilic character, with a hydrophilic lysine head group and a hydrophobic lauroyl tail. This dual nature is the driving force behind its self-assembly into ordered supramolecular structures in various solvents.

The self-assembly process is a hierarchical one, beginning with the formation of primary aggregates such as micelles or bilayers, which then further organize into larger structures like nanofibers and nanotubes. These higher-order structures can entangle to form a three-dimensional network, entrapping solvent molecules and leading to the formation of gels. The properties of these gels, including their mechanical strength and stability, are highly dependent on the molecular structure of the gelator and the surrounding environmental conditions.

Molecular Modeling of this compound Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of amphiphilic molecules like this compound at an atomistic level. These simulations can provide valuable insights into the molecular packing, conformational changes, and intermolecular interactions that govern the formation of supramolecular structures.

Experimental Protocol: Molecular Dynamics (MD) Simulation of this compound Self-Assembly

This protocol outlines a general workflow for performing an all-atom MD simulation of Nε-lauroyl-L-lysine self-assembly in an aqueous environment using GROMACS.

1. System Preparation:

  • Initial Conformation: Generate the initial 3D structure of a single Nε-lauroyl-L-lysine molecule using a molecular builder such as Avogadro or PyMOL.

  • Force Field Selection: Choose an appropriate force field. The GROMOS96 54a7 force field, in conjunction with parameters for the lauroyl chain from dipalmitoylphosphatidylcholine (DPPC) simulations, has been successfully used for similar lipopeptides.[1]

  • Topology Generation: Use the GROMACS pdb2gmx tool to generate the topology file for the this compound molecule, which describes the bonded and non-bonded interactions.

  • Solvation: Create a simulation box and populate it with a random distribution of this compound molecules at the desired concentration. Solvate the system with a suitable water model (e.g., SPC/E or TIP3P) using the gmx solvate command.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological ionic strength using the gmx genion tool.

2. Simulation Execution:

  • Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Conduct a two-step equilibration process:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at the desired temperature (e.g., 300 K) to ensure proper temperature distribution.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) and temperature to achieve the correct density.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the self-assembly process.

3. Analysis:

  • Visual Inspection: Visualize the trajectory using VMD or PyMOL to observe the formation of aggregates and higher-order structures.

  • Structural Analysis: Analyze the trajectory to calculate various structural properties, such as:

    • Radial Distribution Functions (RDFs): To understand the packing of molecules.

    • Hydrogen Bond Analysis: To quantify the extent of hydrogen bonding.

    • Radius of Gyration: To characterize the size and shape of the aggregates.

    • Secondary Structure Analysis (for peptide-containing analogues): To monitor conformational changes.

Experimental Characterization of this compound Supramolecular Structures

The macroscopic properties of this compound gels are a direct consequence of their underlying microscopic structure. A combination of experimental techniques is necessary to fully characterize these materials.

Rheological Properties

Rheology is the study of the flow and deformation of matter, and it is a critical tool for quantifying the mechanical properties of hydrogels.

This protocol describes the use of an oscillatory rheometer to measure the storage (G') and loss (G'') moduli of a this compound hydrogel.

1. Sample Preparation:

  • Prepare the this compound hydrogel at the desired concentration by dissolving the powder in the appropriate solvent (e.g., water or a buffer solution), followed by heating and cooling to induce gelation.

  • Allow the gel to equilibrate at the measurement temperature for a set period (e.g., 24 hours) before analysis.

2. Measurement:

  • Geometry: Use a parallel plate or cone-plate geometry.

  • Temperature Control: Maintain the desired temperature using a Peltier system.

  • Strain Sweep: Perform a strain sweep experiment at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVR to measure the dependence of G' and G'' on the frequency of oscillation. This provides information about the gel's viscoelastic nature.

  • Time Sweep: Monitor G' and G'' over time at a constant strain and frequency to assess the gel's stability.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for probing the intermolecular interactions, particularly hydrogen bonding, that drive the self-assembly of this compound.

1. Sample Preparation:

  • For solid-state analysis, a small amount of the dried this compound powder can be mixed with KBr and pressed into a pellet.

  • For gel-state analysis, a thin film of the hydrogel can be cast onto an ATR (Attenuated Total Reflectance) crystal.

2. Measurement:

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Pay close attention to the regions corresponding to N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1640 cm⁻¹), as shifts in these bands are indicative of hydrogen bond formation.

Morphological Characterization

Microscopy and scattering techniques are employed to visualize the morphology of the self-assembled structures.

SAXS is used to determine the size, shape, and arrangement of nanoscale structures in solution or in the gel state.

1. Sample Preparation:

  • Load the this compound solution or hydrogel into a sample cell with X-ray transparent windows (e.g., quartz capillaries).

2. Measurement:

  • Expose the sample to a collimated X-ray beam.

  • Record the scattered X-ray intensity as a function of the scattering angle.

3. Data Analysis:

  • Analyze the scattering profile to obtain information about the size and shape of the self-assembled structures (e.g., spherical micelles, cylindrical fibers).

  • Modeling the scattering data can provide quantitative parameters such as the radius of gyration and the cross-sectional radius of the fibers.

Quantitative Data

The following tables summarize key quantitative data for Nε-lauroyl-L-lysine and related diacyl-lysine derivatives.

Table 1: Physicochemical Properties of Nε-lauroyl-L-lysine

PropertyValueReference
Molecular FormulaC₁₈H₃₆N₂O₃[2]
Molecular Weight328.5 g/mol [2]
IUPAC Name(2S)-2-amino-6-(dodecanoylamino)hexanoic acid[2]

Table 2: Gelation Properties of Diacyl-L-lysine Derivatives in Water

GelatorMinimum Gelation Concentration (MGC) (mg/mL)Reference
2C12-Lys-Na (Sodium Nα, Nε-dilauroyl-L-lysinate)1[3]
2C12-Lys-K (Potassium Nα, Nε-dilauroyl-L-lysinate)5
2C14-Lys-K (Potassium Nα, Nε-dimyristoyl-L-lysinate)2.3

Table 3: Rheological Properties of Diacyl-L-lysine Hydrogels

Gelator SystemStorage Modulus (G') (Pa)ConditionsReference
2C12-Lys-Na in water> G''Room temperature
2C12-Lys-K in water> G''Room temperature
2C14-Lys-K in water> G''Room temperature

Visualizations

Hierarchical Self-Assembly of this compound

The self-assembly of this compound is a multi-step process that begins at the molecular level and culminates in the formation of a macroscopic gel. This hierarchical process is driven by a delicate balance of non-covalent interactions.

Hierarchical_Self_Assembly Monomers This compound Monomers Micelles Primary Aggregates (Micelles/Bilayers) Monomers->Micelles Hydrophobic Collapse Fibers 1D Nanostructures (Nanofibers/Nanotubes) Micelles->Fibers Intermolecular Hydrogen Bonding Network 3D Network Fibers->Network Entanglement Gel Supramolecular Hydrogel Network->Gel Solvent Entrapment

Hierarchical self-assembly of this compound.
Logical Workflow for Designing a this compound-Based Drug Delivery System

The unique properties of this compound supramolecular structures make them attractive candidates for drug delivery vehicles. The design of such a system follows a logical workflow that integrates molecular modeling and experimental characterization.

Drug_Delivery_Workflow Define Define Therapeutic Goal (Drug, Target, Release Profile) Model Molecular Modeling (MD Simulations of Drug-Lauroyl Lysine Interaction) Define->Model Synthesize Synthesis & Formulation (Gel Preparation with Drug) Model->Synthesize Characterize Physicochemical Characterization (Rheology, Morphology, Drug Loading) Synthesize->Characterize InVitro In Vitro Evaluation (Drug Release Kinetics, Cytotoxicity) Characterize->InVitro Optimize Optimization (Iterative Refinement) InVitro->Optimize InVivo In Vivo Studies (Animal Models) InVitro->InVivo Optimize->Model Feedback

Workflow for this compound drug delivery design.

Conclusion

The self-assembly of Nε-lauroyl-L-lysine into supramolecular structures is a fascinating example of molecular engineering at the nanoscale. Molecular modeling, in synergy with a suite of experimental techniques, provides a powerful framework for understanding and ultimately controlling this process. The ability to predict and tailor the properties of this compound-based materials opens up exciting avenues for the development of advanced functional materials for a wide range of applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and exploitation of these versatile biomaterials.

References

Enzymatic Synthesis of Lauroyl Lysine for Pharmaceutical Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Nε-lauroyl-L-lysine, a lipoamino acid with significant potential in pharmaceutical and cosmetic applications. This document details the enzymatic routes for its synthesis, offering a greener alternative to traditional chemical methods. It also explores its pharmaceutical applications, focusing on its role as a skin barrier enhancer and its potential anti-inflammatory activity through the modulation of key signaling pathways.

Introduction to Lauroyl Lysine (B10760008)

Nε-lauroyl-L-lysine is an acylated amino acid derivative formed by the covalent linkage of lauric acid, a saturated fatty acid, to the ε-amino group of L-lysine. This amphiphilic molecule possesses unique physicochemical properties, including excellent skin compatibility, conditioning effects, and the ability to act as a penetration enhancer, making it a valuable ingredient in topical drug delivery systems and advanced skincare formulations.[1]

Enzymatic Synthesis of Nε-Lauroyl-L-Lysine

The enzymatic synthesis of Nε-lauroyl-L-lysine offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact. The primary enzymes utilized for this biotransformation are ε-lysine acylases and lipases.

Key Enzymes and Their Characteristics

ε-Lysine Acylase: Acylases specific to the ε-amino group of lysine are highly efficient for the synthesis of Nε-lauroyl-L-lysine. A notable example is the ε-lysine acylase from Streptomyces mobaraensis. Recombinant expression of this enzyme has been shown to produce Nε-lauroyl-L-lysine with high yields, often approaching 100%. This enzyme exhibits remarkable regioselectivity, specifically targeting the ε-amino group of lysine.

Lipases: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also effective catalysts for the N-acylation of lysine. While lipases can acylate both the α- and ε-amino groups, studies have shown that CALB demonstrates a strong preference for the ε-position, making it a suitable biocatalyst for this synthesis. The use of immobilized lipases is particularly advantageous as it allows for easier enzyme recovery and reuse.

Experimental Protocols

Enzyme Production and Preparation:

  • The gene encoding ε-lysine acylase from Streptomyces mobaraensis is cloned and expressed in a suitable host, such as Escherichia coli or Streptomyces lividans.

  • The recombinant enzyme is purified from the cell-free extract or culture supernatant using standard chromatographic techniques.

Reaction Conditions:

  • A reaction mixture is prepared containing L-lysine hydrochloride and lauric acid in an aqueous buffer solution.

  • The recombinant ε-lysine acylase is added to the mixture.

  • The reaction is incubated at a controlled temperature, typically around 37°C, with constant stirring.

  • The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

Enzyme Preparation:

  • Commercially available immobilized CALB (e.g., Novozym 435) is used directly.

Reaction Conditions:

  • L-lysine and lauric acid are dissolved in a suitable organic solvent, such as 2-methyl-2-butanol, to overcome the low solubility of lauric acid in aqueous media.

  • The immobilized lipase is added to the substrate solution.

  • The reaction is carried out at a controlled temperature, for instance, 50°C, with agitation.

  • The conversion to Nε-lauroyl-L-lysine is monitored over time using HPLC.

Quantitative Data on Enzymatic Synthesis

The following tables summarize key quantitative data from studies on the enzymatic synthesis of Nε-lauroyl-L-lysine.

EnzymeSubstrates (Concentration)Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Recombinant ε-Lysine AcylaseL-lysine HCl (500 mM), Lauric Acid (50-250 mM)Aqueous Buffer376-2490-100[2]
Immobilized Candida antarctica Lipase BL-lysine, Lauric AcidOrganic Solvent5024-72>90
Downstream Processing and Purification

Purification of Nε-lauroyl-L-lysine from the reaction mixture is crucial to obtain a high-purity product for pharmaceutical applications.

  • Enzyme Removal: If using an immobilized enzyme, it can be easily removed by filtration. For free enzymes, denaturation followed by centrifugation can be employed.

  • Product Precipitation and Washing: The pH of the reaction mixture is adjusted to the isoelectric point of Nε-lauroyl-L-lysine to induce precipitation. The precipitate is then collected by filtration and washed with water and organic solvents like ethanol (B145695) to remove unreacted substrates and by-products.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system.

  • Drying: The final product is dried under vacuum to obtain a fine, white powder.

Pharmaceutical Applications of Lauroyl Lysine

Nε-lauroyl-L-lysine's unique properties make it a promising ingredient in pharmaceutical formulations, particularly for topical applications.

Skin Barrier Enhancement and Permeation Enhancement

Nε-lauroyl-L-lysine acts as a skin conditioning agent and can enhance the skin's barrier function. Its lipophilic lauroyl group can interact with the lipid matrix of the stratum corneum, the outermost layer of the skin. This interaction can help to reinforce the skin's natural barrier, reducing transepidermal water loss and protecting the skin from external irritants.

Furthermore, by fluidizing the lipid bilayers of the stratum corneum, Nε-lauroyl-L-lysine can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) into the deeper layers of the skin. This property is particularly valuable for the development of effective transdermal drug delivery systems.

Anti-Inflammatory Activity and Signaling Pathways

Emerging research suggests that N-acyl amino acids, including Nε-lauroyl-L-lysine, possess anti-inflammatory properties. While the precise mechanisms are still under investigation, several signaling pathways have been implicated.

NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation in the skin.[3] Its activation leads to the production of pro-inflammatory cytokines. Some N-acyl amino acids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators.[4] This suggests a potential mechanism for the anti-inflammatory effects of Nε-lauroyl-L-lysine in inflammatory skin conditions.

PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.[5][6][7] Fatty acids and their derivatives are known ligands for PPARs.[5] It is plausible that Nε-lauroyl-L-lysine, containing a lauric acid moiety, could modulate PPAR signaling, leading to anti-inflammatory responses. Activation of PPARs can suppress the expression of pro-inflammatory genes.

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_substrates Substrates cluster_reaction Biocatalysis cluster_downstream Downstream Processing L-Lysine L-Lysine ReactionVessel Aqueous Buffer or Organic Solvent L-Lysine->ReactionVessel Lauric Acid Lauric Acid Lauric Acid->ReactionVessel Enzyme ε-Lysine Acylase or Lipase Enzyme->ReactionVessel Purification Purification (Precipitation, Washing, Recrystallization) ReactionVessel->Purification Crude Product FinalProduct High-Purity Nε-Lauroyl-L-Lysine Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of Nε-lauroyl-L-lysine.

Proposed Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Signaling cluster_cell Skin Cell (e.g., Keratinocyte) Lauroyl_Lysine Nε-Lauroyl-L-Lysine PPAR PPAR Lauroyl_Lysine->PPAR Activates IKK IKK Lauroyl_Lysine->IKK Inhibits (?) NF_kB NF-κB PPAR->NF_kB Inhibits Nucleus Nucleus PPAR->Nucleus Translocates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF_kB Releases NF_kB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activates Transcription Anti_inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory_Genes Activates Transcription

Caption: Proposed anti-inflammatory mechanism of Nε-lauroyl-L-lysine.

Skin Penetration Enhancement Mechanism

Skin_Penetration_Enhancement cluster_SC Stratum Corneum SC_lipids Lipid Bilayer Highly Ordered Less Ordered (Fluidized) SC_lipids:f0->SC_lipids:f1 Disrupts Packing Deeper_Skin_Layers Deeper Skin Layers SC_lipids:f1->Deeper_Skin_Layers Enhanced Delivery Lauroyl_Lysine Nε-Lauroyl-L-Lysine Lauroyl_Lysine->SC_lipids:f0 Interacts with API Active Pharmaceutical Ingredient (API) API->SC_lipids:f1 Increased Permeation

Caption: Mechanism of skin penetration enhancement by Nε-lauroyl-L-lysine.

Conclusion

The enzymatic synthesis of Nε-lauroyl-L-lysine represents a sustainable and efficient method for producing this high-value ingredient. Its multifaceted properties, including skin barrier enhancement and potential anti-inflammatory effects, position it as a key component in the development of advanced pharmaceutical and cosmetic formulations. Further research into its specific molecular targets and signaling pathways will undoubtedly unlock its full therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and application of this promising lipoamino acid.

References

Spectroscopic Characterization of Lauroyl Lysine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Lauroyl Lysine (B10760008) and its derivatives. This document details the experimental protocols for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables for comparative analysis. Furthermore, this guide includes workflow diagrams to visualize the characterization process, aiding in the systematic structural elucidation of these compounds.

Introduction to Lauroyl Lysine and its Derivatives

This compound is an amino acid derivative formed by the acylation of lysine with lauric acid. It is widely used in the cosmetics and pharmaceutical industries due to its unique physicochemical properties, including its lubricity, water-repellency, and smooth feel. Derivatives of this compound are of growing interest in drug development for their potential as drug delivery vehicles, permeation enhancers, and bioactive molecules. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of these synthesized derivatives.

General Workflow for Spectroscopic Characterization

The structural elucidation of a newly synthesized this compound derivative typically follows a systematic workflow that integrates multiple spectroscopic techniques. This process ensures a comprehensive analysis, from functional group identification to the precise determination of the molecular structure.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Lauroyl Lysine Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir Initial functional group analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Detailed structural information ms Mass Spectrometry (LC-MS/MS) purification->ms Molecular weight and fragmentation data_analysis Spectral Data Interpretation ftir->data_analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, it is particularly useful for confirming the presence of amide, carboxylic acid, and aliphatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : No specific sample preparation is required for a powdered sample of this compound. Ensure the sample is dry and free of solvent.

  • Instrument Setup :

    • Use an FTIR spectrometer equipped with a diamond ATR accessory.

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Measurement : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Analysis :

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing :

    • The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Quantitative Data: Characteristic FTIR Absorption Bands

The following table summarizes the characteristic FTIR absorption bands for N-ε-Lauroyl-L-lysine.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchAmide, Amine
2921, 2850C-H stretch (asymmetric & symmetric)Aliphatic (CH₂, CH₃)
~1720C=O stretchCarboxylic acid
1642C=O stretch (Amide I)Amide
1542N-H bend (Amide II)Amide
1298C-N stretchAmide

Note: The exact positions of the peaks can vary slightly depending on the specific derivative and the sample's physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous determination of its structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄). The choice of solvent may depend on the solubility of the specific derivative.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts (δ) and multiplicities (e.g., singlet, doublet, triplet) of the signals.

Quantitative Data: Estimated ¹H and ¹³C NMR Chemical Shifts for N-ε-Lauroyl-L-lysine

The following tables provide estimated chemical shifts for N-ε-Lauroyl-L-lysine in DMSO-d₆. These values are based on the known chemical shifts of lysine and lauric acid and may vary for different derivatives.

Table: Estimated ¹H NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8tNε-H (Amide)
~3.2mHα (Lysine)
~3.0qHε (Lysine)
~2.0tα-CH₂ (Lauroyl)
~1.4mHδ (Lysine)
~1.3mHβ, Hγ (Lysine)
1.2-1.3br s-(CH₂)₈- (Lauroyl)
~0.85t-CH₃ (Lauroyl)

Table: Estimated ¹³C NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174C=O (Carboxylic acid)
~172C=O (Amide)
~55Cα (Lysine)
~38Cε (Lysine)
~35α-CH₂ (Lauroyl)
31-28-(CH₂)₈- (Lauroyl)
~30Cδ (Lysine)
~28Cβ (Lysine)
~22Cγ (Lysine)
~22penultimate CH₂ (Lauroyl)
~14-CH₃ (Lauroyl)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can be used to elucidate the structure.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation :

    • Prepare a dilute solution of the this compound derivative (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile/water).

  • LC Separation :

    • Column : Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

    • Flow Rate : A typical flow rate is 0.2-0.4 mL/min.

  • MS Analysis :

    • Ionization : Use Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan MS : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • MS/MS Fragmentation : Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum.

  • Data Analysis :

    • Determine the accurate mass of the parent ion and compare it to the theoretical mass of the expected this compound derivative.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Quantitative Data: Mass Spectrometric Data for N-ε-Lauroyl-L-lysine

Table: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₈H₃₆N₂O₃
Exact Mass328.2726
[M+H]⁺ (calculated)329.2802

Table: Key MS/MS Fragmentation Ions for [M+H]⁺ of N-ε-Lauroyl-L-lysine

m/zTentative Fragment Assignment
311.2697[M+H - H₂O]⁺
284.2584[M+H - COOH]⁺
184.1386[Lauroyl group]⁺
147.1128[Lysine]⁺
130.0863[Lysine - NH₃]⁺
84.0808[C₅H₁₀N]⁺ (from Lysine side chain)

Logical Workflow for Data Integration and Structure Confirmation

The final step in the characterization process is to integrate the data from all spectroscopic techniques to confirm the structure of the this compound derivative.

Data_Integration_Workflow Workflow for Data Integration and Structure Confirmation cluster_data Collected Spectroscopic Data cluster_interpretation Interpretation and Hypothesis cluster_verification Verification cluster_conclusion Conclusion ftir_data FTIR Data (Functional Groups) propose_structure Propose Putative Structure ftir_data->propose_structure nmr_data NMR Data (¹H & ¹³C Connectivity) nmr_data->propose_structure ms_data MS Data (Molecular Formula & Fragments) ms_data->propose_structure verify_ftir Verify Functional Groups with FTIR data propose_structure->verify_ftir verify_nmr Assign all NMR signals to proposed structure propose_structure->verify_nmr verify_ms Match MS fragmentation pattern propose_structure->verify_ms final_structure Confirmed Structure of This compound Derivative verify_ftir->final_structure verify_nmr->final_structure verify_ms->final_structure

Caption: A logical workflow illustrating the integration of data from multiple spectroscopic techniques to confirm the chemical structure.

The Biophysical Interface: A Technical Guide to Lauroyl Lysine-Lipid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nε-Lauroyl-L-lysine, an amphiphilic amino acid derivative, is a material of significant interest in the cosmetic and pharmaceutical industries due to its unique physicochemical properties. Its interactions with lipid bilayers are fundamental to its function in various applications, from enhancing product texture to its role in novel drug delivery systems. This technical guide provides an in-depth exploration of the theoretical and experimental studies on Lauroyl Lysine-lipid interactions. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Lauroyl Lysine (B10760008), synthesized from the essential amino acid L-lysine and the fatty acid lauric acid, possesses a distinct molecular structure with a hydrophilic head (the lysine residue) and a hydrophobic tail (the 12-carbon lauroyl chain)[1][2]. This amphiphilic nature drives its self-assembly and interaction with other lipids, leading to the formation of various structures such as micelles, vesicles, and stable membranes[3]. Understanding these interactions at a molecular level is crucial for harnessing its full potential in advanced applications like targeted drug delivery, where it can influence the stability, permeability, and drug release characteristics of liposomal formulations[4][5].

The interaction is primarily governed by a combination of electrostatic forces between the charged groups of lysine and lipid headgroups, and hydrophobic interactions between the lauroyl chain and the lipid acyl chains within the bilayer. These interactions can modulate the physical properties of lipid membranes, including their phase transition temperature, fluidity, and domain formation. This guide will delve into the specifics of these interactions, providing the necessary data and protocols for further research and development.

Synthesis of Nε-Lauroyl-L-lysine

The synthesis of Nε-Lauroyl-L-lysine is a critical first step for any study of its lipid interactions. Several methods have been reported, with the Schotten-Baumann reaction and amidation reactions being common.

Synthesis via Amidation Reaction

A prevalent method involves the amidation of lauric acid with L-lysine. Optimization of this reaction has been achieved using Response Surface Methodology (RSM).

Experimental Protocol: Synthesis of Nε-Lauroyl-L-lysine via Amidation

  • Materials: L-lysine, Lauric Acid (C12H24O2), Sodium Methylate (NaOCH3) catalyst, 2-propanol, n-hexane, 0.1 N KOH solution.

  • Procedure:

    • Dissolve L-lysine and sodium methylate in a mixture of 2-propanol and n-hexane in a beaker. The ratios of lysine to lauric acid, solvent to lauric acid, and catalyst concentration are varied for optimization (e.g., lysine:lauric acid molar ratios of 2, 3, 4; solvent:lauric acid v/w ratios of 1, 2, 3; catalyst concentrations of 3%, 5%, 7% by weight of lauric acid).

    • Stir the solution until homogeneous.

    • Transfer the solution to a three-neck flask and heat to 55°C for 2 hours.

    • Monitor the reaction progress by taking 2-gram samples and titrating with 0.1 N KOH solution to determine the conversion of lauric acid.

    • Upon completion, purify the mixture to isolate Nε-Lauroyl-L-lysine.

Synthesis via Schotten-Baumann Reaction

Another common method is the Schotten-Baumann reaction, where the free amine of lysine is acylated with lauroyl chloride. Optimization of pH is crucial for maximizing yield in this process.

Experimental Protocol: Synthesis of Nε-Lauroyl-L-lysine via Schotten–Baumann Reaction

  • Materials: L-lysine, Lauryl Chloride, suitable base (e.g., NaOH) to control pH.

  • Procedure:

    • Dissolve L-lysine in an aqueous solution.

    • Maintain the pH of the solution within an optimal range (e.g., between 10 and 13) by the controlled addition of a base.

    • Slowly add lauroyl chloride to the lysine solution under vigorous stirring. A continuous injection technique can be employed.

    • Monitor the reaction to completion.

    • The product, Nε-Lauroyl-L-lysine, can then be isolated and purified.

The following diagram illustrates a generalized workflow for the synthesis of Nε-Lauroyl-L-lysine.

G cluster_synthesis Synthesis of Nε-Lauroyl-L-lysine Reactants L-lysine + Lauric Acid/Lauryl Chloride Reaction Reaction at Controlled Temperature and pH Reactants->Reaction Solvent Solvent System (e.g., 2-propanol/n-hexane or aqueous) Solvent->Reaction Catalyst Catalyst/pH Control (e.g., Sodium Methylate or Base) Catalyst->Reaction Purification Purification Reaction->Purification Product Nε-Lauroyl-L-lysine Purification->Product

Caption: Generalized workflow for the synthesis of Nε-Lauroyl-L-lysine.

Interaction with Lipid Membranes

The amphiphilic nature of this compound dictates its interaction with lipid bilayers. These interactions are crucial for its applications in drug delivery and cosmetics. Studies often involve model membrane systems like liposomes and vesicles.

Formation of Vesicles and Liposomes

This compound derivatives can self-assemble into vesicles or be incorporated into liposomal formulations. Gemini-type derivatives of this compound have been shown to form multilamellar vesicles (MLVs) that can encapsulate water-soluble active ingredients. Similarly, Nα-acylation lysine based derivatives can spontaneously self-assemble into vesicles.

A mixture of lipidated lysine (cationic) and fatty acids (anionic) can form protocellular membranes at low concentrations, driven by electrostatic, hydrogen bonding, and hydrophobic interactions.

Experimental Protocol: Characterization of Vesicle Formation

  • Materials: Lipidated lysine (e.g., lauryl ester of lysine), decanoic acid, pyrene, Nile Red, glucose.

  • Methods:

    • Dynamic Light Scattering (DLS): To determine the size distribution of the formed vesicles.

    • Fluorophore Partitioning:

      • Pyrene: To probe the hydrophobic microenvironment of the vesicle core.

      • Nile Red: To confirm the formation of a lipidic environment.

    • Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of the vesicle morphology.

    • Encapsulation Studies: Use a water-soluble molecule like glucose to confirm the formation of an enclosed aqueous compartment.

Influence on Membrane Properties

The interaction of lysine-containing molecules with lipid membranes can significantly alter the properties of the membrane. For instance, poly(L-lysine) binding to negatively charged membranes increases the main transition temperature and the hydrophobic order of the membrane. It can also induce domain formation in mixed lipid membranes. While these studies use poly(L-lysine), the fundamental principles of electrostatic and hydrophobic interactions are applicable to this compound.

Cationic proteins rich in lysine can trigger the formation of non-bilayer lipid phases in model and biological membranes. This highlights the potent effect of the lysine residue in modulating lipid organization.

Table 1: Summary of this compound and Related Compounds' Effects on Lipid Assemblies

Compound/SystemLipid SystemObserved EffectAnalytical Technique(s)Reference
Lauroyl-poly-L-lysinePhospholipid membranesInitial electrostatic interaction followed by hydrophobic insertionNot specified
Bis(Nε-lauroyl lysine) derivativesAqueous media with sterol esterFormation of multilamellar vesicles (MLVs)Not specified
Sodium Nα-lauramide lysineAqueous solutionSpontaneous self-assembly into vesiclesNot specified
L-lysine-based organogelatorsLiquid paraffinFormation of organogels capable of high drug loadingUV-vis spectroscopy, SEM, rheology
Lipidated lysine and decanoic acidAqueous bufferFormation of stable protocellular membranesDLS, Cryo-TEM, fluorescence spectroscopy
Poly(L-lysine)Negatively charged PG membranesIncreased main transition temperature and hydrophobic orderDSC, FT-IR spectroscopy
Poly(L-lysine)DLPA vesiclesInduces conformational change from random coil to beta-structureCircular Dichroism

Role in Drug Delivery Systems

This compound and its derivatives are being explored for their potential in drug delivery systems, primarily due to their ability to form or be incorporated into liposomes and other nanocarriers.

Drug Encapsulation and Release

L-lysine-based organogels have demonstrated a high loading capacity for drugs like naproxen, with the release rate being dependent on the gelator concentration, drug concentration, and pH. The interaction of this compound within a lipid matrix can influence the permeability of the carrier and thus the release kinetics of the encapsulated drug. Coating liposomes with poly-L-lysine has been shown to affect membrane permeability, with the effect being dependent on the phase state of the lipids.

The following diagram illustrates a conceptual model of a this compound-containing liposome (B1194612) for drug delivery.

Caption: this compound integrated into a liposomal bilayer for drug delivery.

Key Experimental Methodologies

A variety of biophysical techniques are employed to study this compound-lipid interactions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

  • Objective: To determine the effect of this compound on the phase transition temperature (Tm) of lipid bilayers.

  • Materials: Liposome suspension (e.g., DPPG), this compound solution, buffer.

  • Procedure:

    • Prepare liposome suspensions in a suitable buffer.

    • Incubate the liposomes with varying concentrations of this compound.

    • Transfer a precise volume of the sample and a reference (buffer) into DSC pans.

    • Seal the pans and place them in the calorimeter.

    • Scan the samples over a relevant temperature range (e.g., 20°C to 60°C for DPPG) at a controlled scan rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature to identify the Tm, which appears as an endothermic peak.

    • Analyze the shift in Tm and the change in the peak's enthalpy to understand the interaction.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

  • Objective: To investigate changes in the lipid acyl chain order and the secondary structure of this compound upon interaction with membranes.

  • Procedure:

    • Prepare samples of lipid membranes with and without this compound.

    • Acquire FT-IR spectra over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

    • Analyze the symmetric and asymmetric C-H stretching vibrations of the lipid acyl chains (around 2850 and 2920 cm⁻¹, respectively) to assess membrane order (fluidity).

    • Analyze the amide I and II bands of this compound to determine its secondary structure (e.g., α-helix, β-sheet, random coil).

The following diagram outlines the logical workflow for investigating this compound-lipid interactions.

G cluster_workflow Investigative Workflow for this compound-Lipid Interactions cluster_analysis Biophysical Analysis Start Hypothesis: This compound interacts with and modifies lipid membrane properties Preparation Prepare Model Membranes (e.g., Liposomes, Vesicles) Start->Preparation Interaction Incubate Membranes with this compound Preparation->Interaction DSC DSC: Phase Transition (Tm) Interaction->DSC FTIR FT-IR: Acyl Chain Order & Secondary Structure Interaction->FTIR DLS DLS: Size and Stability Interaction->DLS Microscopy Microscopy (e.g., Cryo-TEM): Morphology Interaction->Microscopy Interpretation Data Interpretation and Model Refinement DSC->Interpretation FTIR->Interpretation DLS->Interpretation Microscopy->Interpretation Conclusion Conclusion on Interaction Mechanism and Effects Interpretation->Conclusion

Caption: Logical workflow for studying this compound-lipid interactions.

Conclusion

The interaction between this compound and lipid membranes is a complex interplay of electrostatic and hydrophobic forces. These interactions lead to significant alterations in membrane properties, which can be harnessed for various applications, particularly in drug delivery and cosmetics. This guide has provided a summary of the current understanding, presenting key data, experimental protocols, and conceptual models. Further research, employing the methodologies outlined herein, will continue to elucidate the nuanced biophysical mechanisms and pave the way for the rational design of novel this compound-based systems.

References

The Advent of Lauroyl Lysine in Biotechnology: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Lauroyl Lysine, an amino acid derivative traditionally favored in the cosmetics industry for its unique sensory properties, is emerging as a versatile and powerful tool in the realm of biotechnology. This technical guide explores the novel applications of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in drug delivery, 3D cell culture, and antimicrobial therapies. This document details the underlying scientific principles, presents key quantitative data, and provides explicit experimental protocols to facilitate further research and development in this exciting field.

Introduction: Beyond Cosmetics

This compound is a functional ingredient synthesized from lauric acid, a natural fatty acid, and L-lysine (B1673455), an essential amino acid.[1][2] Its amphiphilic nature, biocompatibility, and unique self-assembly properties are now being harnessed for advanced biotechnological applications. This guide will delve into the innovative uses of this compound-based systems, including their role in the formation of micelles, vesicles, and hydrogels for targeted drug delivery and as scaffolds for three-dimensional cell cultures.

Drug Delivery Systems: Harnessing Self-Assembly

The amphiphilic character of this compound and its derivatives allows for their spontaneous self-assembly in aqueous environments into various nanostructures, such as micelles and vesicles, which can serve as effective drug delivery vehicles.[3]

Micellar and Vesicular Drug Carriers

This compound-based surfactants can form micelles and vesicles that are capable of encapsulating both hydrophobic and hydrophilic therapeutic agents. These nanocarriers offer the potential for improved drug solubility, stability, and targeted delivery. A notable example is the gemini (B1671429) surfactant derivative, GE-10-LL, which can form multilamellar vesicles (MLVs) that can encapsulate water-soluble active ingredients.[4] The formation of these structures is a critical attribute for developing novel drug delivery platforms.

Quantitative Data for this compound-Based Delivery Systems

ParameterThis compound DerivativeValueReference
Critical Micelle Concentration (CMC) Gemini Surfactant (bis(Args))0.001–0.01 mM[5]
Particle Size (Hydrodynamic Diameter) Poly-L-lysine coated Magnetic Nanoparticles124.4 ± 1.4 nm
Zeta Potential Poly-L-lysine coated Magnetic Nanoparticles+42.5 ± 0.5 mV
Drug Loading Capacity (Naproxen) L-lysine-based organogelUp to 166.6% of gelator weight
Encapsulation Efficiency (Letrozole) Dextran-b-poly(ε-benzyloxycarbonyl-l-lysine) micelles38.33% - 46.39%
Experimental Protocols

This protocol describes a general method for the preparation of multilamellar vesicles (MLVs) using a this compound derivative.

Materials:

  • GE-10-LL (water-soluble this compound derivative)

  • Sterol ester

  • Aqueous buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

  • Water-soluble active ingredient

  • Magnetic stirrer

Procedure:

  • Disperse the GE-10-LL and sterol ester in the aqueous buffer.

  • Add the water-soluble active ingredient to the dispersion.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer.

  • Continue stirring until a homogenous milky dispersion of MLVs is formed.

  • The resulting MLVs can be characterized for particle size, zeta potential, and encapsulation efficiency.

This protocol outlines a dialysis-based method to determine the encapsulation efficiency of a hydrophobic drug in micelles.

Materials:

  • Drug-loaded micelle solution

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the this compound-based polymer and the hydrophobic drug in a suitable organic solvent.

  • Evaporate the organic solvent to form a thin film.

  • Hydrate the film with an aqueous buffer to form the micelle solution.

  • Place a known volume of the drug-loaded micelle solution into a dialysis bag.

  • Dialyze against a large volume of phosphate buffer for a specified period to remove the unencapsulated drug.

  • Measure the concentration of the drug remaining inside the dialysis bag using HPLC.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of drug in micelles / Initial amount of drug) x 100

Three-Dimensional (3D) Cell Culture

Hydrogels derived from this compound and its polymers offer a promising scaffold for 3D cell culture, mimicking the native extracellular matrix and providing a more physiologically relevant environment for cells compared to traditional 2D cultures.

This compound-Based Hydrogels

Poly(Nε-acryloyl l-lysine) (pLysAAm) hydrogels are a prime example of this compound's application in tissue engineering. These hydrogels can be synthesized via rapid photo-polymerization and exhibit properties suitable for 3D cell culture, including high porosity and the ability to support cell viability and proliferation.

Experimental Workflow for 3D Cell Culture in pLysAAm Hydrogel

G cluster_prep Hydrogel Preparation cluster_culture 3D Cell Culture cluster_analysis Downstream Analysis Monomer Nε-acryloyl l-lysine + Crosslinker Photoinitiator Add Photoinitiator Monomer->Photoinitiator UV UV Irradiation Photoinitiator->UV Hydrogel pLysAAm Hydrogel Formation UV->Hydrogel CellPrep Prepare Cell Suspension Encapsulation Mix Cells with Pre-polymer Solution CellPrep->Encapsulation Gelation Induce Gelation (UV Exposure) Encapsulation->Gelation Culture Incubate and Culture Gelation->Culture Viability Cell Viability Assay Culture->Viability Microscopy Microscopy (e.g., Confocal) Culture->Microscopy Proteomics Proteomic Analysis Culture->Proteomics

Caption: Workflow for 3D cell culture using pLysAAm hydrogel.

Experimental Protocol: Fabrication of pLysAAm Hydrogels for 3D Cell Culture

This protocol details the synthesis of a pLysAAm hydrogel for encapsulating cells.

Materials:

  • Nε-acryloyl l-lysine monomer

  • N,N'-bis(acryloyl)-(l)-cystine (crosslinker)

  • Photoinitiator (e.g., Irgacure 2959)

  • Cell suspension in culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare a pre-polymer solution by dissolving the Nε-acryloyl l-lysine monomer and the crosslinker in a suitable buffer.

  • Add the photoinitiator to the pre-polymer solution and mix thoroughly.

  • Gently mix the cell suspension with the pre-polymer solution at a desired cell density.

  • Pipette the cell-laden pre-polymer solution into a mold or culture plate.

  • Expose the solution to UV light for a sufficient time to induce polymerization and hydrogel formation. The gelation time can be as short as 93 seconds.

  • After gelation, add fresh culture medium to the hydrogel and incubate under standard cell culture conditions.

Antimicrobial Applications

Derivatives of this compound, particularly lauryl-poly-L-lysine, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens up possibilities for their use in developing new antimicrobial agents and coatings for medical devices.

Mechanism of Action

The cationic nature of poly-L-lysine derivatives is believed to play a crucial role in their antimicrobial effect. These molecules can interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis and death. The conjugation of lauric acid to the poly-L-lysine backbone enhances this activity.

Signaling Pathway of Lauryl-Poly-L-Lysine Antimicrobial Action

G LPL Lauryl-Poly-L-Lysine Interaction Electrostatic Interaction LPL->Interaction Membrane Bacterial Cell Membrane (- charge) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis and Death Disruption->Lysis G cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis SB Schotten-Baumann Reaction LauroylLysine This compound SB->LauroylLysine Chelation Chelation-Amidation Method Chelation->LauroylLysine Enzyme ε-lysine acylase Enzyme->LauroylLysine Lysine L-Lysine Lysine->SB Lysine->Chelation Lysine->Enzyme LauricAcid Lauric Acid / Derivative LauricAcid->SB LauricAcid->Chelation LauricAcid->Enzyme

References

An In-Depth Technical Guide to the Biocompatibility of Lauroyl Lysine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Lauroyl Lysine's biocompatibility for in vivo research applications. Drawing from available toxicological data, metabolic pathway information, and its use in various formulations, this document aims to equip researchers with the necessary information to design and conduct in vivo studies involving this amino acid-based compound.

Executive Summary

Lauroyl Lysine (B10760008), the N-lauroyl derivative of the essential amino acid L-lysine, is a biocompatible and biodegradable compound with a favorable safety profile for topical applications. While extensive in vivo data for systemic exposure is limited, existing information on structurally related compounds and the general metabolism of N-acyl amino acids suggests low oral toxicity. This guide synthesizes the available data on its safety, potential metabolism, and known biological interactions to provide a framework for its evaluation in in vivo studies, particularly in its emerging role as an excipient and a component of drug delivery systems.

Toxicological Profile

The systemic toxicity of this compound has not been extensively studied. However, data from a structurally similar compound, L-Lysine, N-(3-carboxy-1-oxopropyl) derivs., calcium salts, provides valuable insights into its potential toxicological profile.

Acute Toxicity

An acute oral toxicity study in rats on a related N-acylated lysine derivative indicated low toxicity.

Toxicity Endpoint Animal Model Dosage Result
Acute Oral LD50Rat> 2000 mg/kg bwLow acute oral toxicity
Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test on the same related compound established a No-Observed-Adverse-Effect Level (NOAEL).

Study Type Animal Model Dosage Result
Combined Repeated Dose & Repro/Devo ToxicityRat1000 mg/kg bw/dayNOAEL

Metabolism and Pharmacokinetics

Proposed Metabolic Pathway

This compound is anticipated to be hydrolyzed by amidases or acylases into its constituent components: lauric acid and L-lysine. Both are endogenous substances with well-established metabolic pathways. Lauric acid enters the fatty acid metabolism pathway, while L-lysine joins the body's amino acid pool.

This compound This compound Enzymatic Hydrolysis Enzymatic Hydrolysis This compound->Enzymatic Hydrolysis Lauric Acid Lauric Acid Enzymatic Hydrolysis->Lauric Acid L-Lysine L-Lysine Enzymatic Hydrolysis->L-Lysine Fatty Acid Metabolism Fatty Acid Metabolism Lauric Acid->Fatty Acid Metabolism Amino Acid Pool Amino Acid Pool L-Lysine->Amino Acid Pool

Caption: Proposed metabolic pathway of this compound.

Potential Inflammatory Signaling Interactions

While direct in vivo evidence is lacking for this compound, its constituent, L-lysine, has been shown to modulate inflammatory responses. Lysine restriction has been demonstrated to activate NF-κB and MAPK signaling pathways in piglets, suggesting that lysine levels can influence inflammatory processes. Therefore, it is plausible that the administration of this compound, leading to an increase in local or systemic lysine concentrations, could have an impact on these pathways.

Hypothetical Interaction with the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. The following diagram illustrates a simplified canonical NF-κB signaling pathway, which could be a subject of investigation in studies involving this compound.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_active Active NF-kB Ubiquitination Ubiquitination IkB_P->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome degradation DNA DNA NF-kB_active->DNA translocates to nucleus and binds to DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway.

Experimental Protocols for In Vivo Assessment

For researchers planning to conduct in vivo studies with this compound, adherence to established toxicological testing guidelines is crucial. The following are summaries of relevant OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure where a small number of animals (typically three) are dosed at a defined level. The outcome (mortality or survival) determines the next dosing step.

  • Animal Model: Typically rats, nulliparous and non-pregnant females.

  • Dosage: Administered orally by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals.

  • Workflow:

Start Start Dose_3_Animals Dose 3 animals at starting dose level Start->Dose_3_Animals Observe_48h Observe for 48 hours Dose_3_Animals->Observe_48h Mortality_Check Mortality? Observe_48h->Mortality_Check Stop_High_Toxicity Stop test. High Toxicity Mortality_Check->Stop_High_Toxicity 2-3 animals die Dose_Lower Dose 3 new animals at lower dose level Mortality_Check->Dose_Lower 0-1 animal dies Dose_Higher Dose 3 new animals at higher dose level Mortality_Check->Dose_Higher 0 animals die Observe_14d Observe for 14 days Dose_Lower->Observe_14d Dose_Higher->Observe_14d Final_Necropsy Final Necropsy Observe_14d->Final_Necropsy End End Final_Necropsy->End

Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.[1][2][3][4][5]

  • Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 90 days.

  • Animal Model: Preferably rats.

  • Dosage: At least three dose levels plus a control group. The highest dose should induce toxic effects but not death.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathology of major organs are performed.

This compound in In Vivo Applications

This compound's amphiphilic nature and biocompatibility make it an attractive candidate for various in vivo applications, primarily as an excipient in drug delivery systems.

As a Component of Nanoparticle Drug Delivery Systems

Lysine-based polymers have been explored for the oral delivery of protein drugs. This compound, with its lipid and amino acid components, could be a valuable ingredient in the formulation of nanoparticles for enhanced drug encapsulation and cellular uptake.

As a Penetration Enhancer

N-acylated amino acids have been investigated as penetration enhancers for oral and transdermal drug delivery. The lipophilic lauroyl chain can interact with biological membranes, potentially increasing the permeability for co-administered drugs. Histological examinations of rat intestinal tissue after oral dosing of some N-acylated amino acids with proteins have shown no detectable pathology.

Conclusion

This compound demonstrates a promising biocompatibility profile for consideration in in vivo studies. While direct, comprehensive in vivo toxicological and pharmacokinetic data are still needed, the existing information on related compounds and the fundamental understanding of its constituent parts suggest a low potential for toxicity. Its biodegradability into endogenous components is a significant advantage. Researchers are encouraged to conduct preliminary in vivo safety assessments, following established guidelines such as those provided by the OECD, when exploring this compound in novel systemic applications. Its potential as a biocompatible excipient in drug delivery warrants further investigation.

References

The Organogelator Properties of Lauroyl Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the organogelator properties of Lauroyl Lysine (B10760008) and its derivatives. Lauroyl Lysine, an amino acid-based surfactant, and its related compounds have garnered significant interest for their ability to form thermally reversible gels in a variety of organic solvents. This property makes them promising candidates for a range of applications, particularly in the pharmaceutical and cosmetic industries as vehicles for drug delivery and as structuring agents. This document details the self-assembly mechanisms, quantitative gelation parameters, and the experimental protocols used to characterize these novel soft materials.

Core Concepts: Self-Assembly and Gelation

This compound and its derivatives are low-molecular-weight organogelators (LMWGs) that self-assemble in organic solvents to form three-dimensional networks.[1][2][3] This network immobilizes the solvent, leading to the formation of a gel. The primary driving forces behind this self-assembly are non-covalent interactions, principally intermolecular hydrogen bonding between the amide and carboxyl groups of the lysine backbone, and van der Waals interactions between the hydrophobic lauroyl chains.[2][3]

The efficiency of gelation is influenced by several factors, including the chemical structure of the gelator, the properties of the solvent, and the concentration of the gelator. For instance, the length of the acyl chain on the lysine molecule can affect the gel's stability and morphology.[3] Similarly, the polarity and hydrogen bonding capability of the solvent play a crucial role in the self-assembly process.[2]

Self_Assembly_Mechanism

Quantitative Data on this compound Derivatives

While data specifically for Nε-lauroyl-L-lysine as a primary organogelator is limited in the reviewed literature, extensive research has been conducted on its derivatives. The following tables summarize key quantitative data for bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide (referred to as N²L/N⁶Lys), a representative this compound-based organogelator.[2]

Table 1: Minimum Gelation Concentration (MGC) of N²L/N⁶Lys in Various Solvents [2]

SolventMGC (mg/mL)
Isopropyl Myristate4
Ethyl Myristate4
Isopropyl Laurate4
Ethyl Laurate4
1,2-Propanediol6
1-Decanol6
Liquid Paraffin4

Table 2: Rheological Properties of N²L/N⁶Lys Organogels (8 mg/mL) [2]

SolventStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)tan δ (G''/G')
Liquid Paraffin13401210.09
1-Decanol11801550.13

Experimental Protocols

This section outlines the methodologies for the synthesis, preparation, and characterization of this compound-based organogels, based on established protocols in the literature.[2][3]

Synthesis of a this compound Derivative (N²L/N⁶Lys)

A representative synthesis involves the acylation of a lysine derivative with lauroyl chloride.[2] The following is a summarized procedure for the synthesis of bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide:

  • Preparation of the Lysine Precursor: Bis(N⁶-l-lysyl ethylester)oxalylamide is synthesized as the starting material.

  • Acylation Reaction: Lauroyl chloride in chloroform (B151607) is added dropwise to a solution of the lysine precursor and triethylamine (B128534) in chloroform at 0°C in an ice bath.

  • Reaction and Purification: The mixture is stirred overnight at room temperature. After the addition of water, the organic layer is separated, dried, and the solvent is evaporated. The resulting solid is purified by column chromatography.

Preparation of Organogels

The preparation of organogels is typically achieved through a heating and cooling cycle:

  • A predetermined amount of the this compound derivative is added to a specific volume of an organic solvent in a sealed vial.

  • The mixture is heated until the solid completely dissolves.

  • The solution is then allowed to cool to room temperature, during which gelation occurs.

Characterization Techniques

The MGC is determined by preparing a series of vials with varying concentrations of the gelator in the chosen solvent. The MGC is the lowest concentration at which the substance forms a stable gel that does not flow when the vial is inverted.

The viscoelastic properties of the organogels are characterized using a rheometer, often with a cone-plate geometry.[2][4] Key parameters measured include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A stable gel is typically characterized by G' being significantly greater than G''.

FTIR spectroscopy is employed to investigate the intermolecular interactions responsible for gel formation.[2] The analysis of the N-H and C=O stretching regions of the amide groups can confirm the presence of hydrogen bonding in the gel state. A shift in these bands upon the sol-gel transition is indicative of the formation and breaking of hydrogen bonds.

SEM is used to visualize the morphology of the gel network.[2][5] Samples are typically prepared by freeze-drying the organogel to create a xerogel. The resulting images reveal the fibrous and often interconnected network structure of the self-assembled gelator molecules.

Experimental_Workflow

Applications in Drug Development

The unique properties of this compound-based organogels make them highly attractive for drug delivery applications.[2][5] Their ability to form stable gels at low concentrations in biocompatible solvents allows for the encapsulation and controlled release of therapeutic agents.[2] The release kinetics of a drug from the organogel matrix can be modulated by factors such as the concentration of the gelator, the concentration of the drug, and the pH of the release medium.[2] These tunable properties, combined with the biocompatible nature of amino acid-based gelators, position this compound derivatives as a versatile platform for the development of novel drug delivery systems for topical, transdermal, and parenteral applications.[6]

References

Methodological & Application

Application Notes and Protocols for Lauroyl Lysine in Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using lauroyl lysine (B10760008). This document outlines the rationale, potential methodologies, and characterization techniques for creating lauroyl lysine-coated nanoparticles for advanced drug delivery applications.

Introduction to this compound in Nanoparticle Drug Delivery

This compound is an amino acid derivative synthesized from lauric acid and L-lysine, a naturally occurring amino acid.[1] Its amphiphilic nature, combining a hydrophobic lauroyl tail and a hydrophilic lysine headgroup, makes it an attractive candidate for surface modification of nanoparticles. While extensively used in the cosmetics industry for its desirable sensory properties and biocompatibility, its application in nanoparticle drug delivery is an emerging area of interest.[2][3][4]

Key Advantages of this compound Functionalization:

  • Biocompatibility: Derived from natural components, this compound is expected to have low toxicity and good biocompatibility.[3][5]

  • Enhanced Stability: The hydrophobic lauroyl chain can interact with the nanoparticle core or lipid bilayers, while the hydrophilic lysine residue can interface with the aqueous environment, potentially improving colloidal stability.

  • Modulated Drug Release: The lipidic nature of the lauroyl group can influence the release kinetics of encapsulated drugs, potentially offering a more sustained release profile.

  • Increased Drug Loading: The amphiphilic character of this compound may improve the encapsulation efficiency of both hydrophobic and hydrophilic drugs.

  • Self-Assembly Properties: this compound and its derivatives have been shown to self-assemble into vesicles and other nanostructures, indicating their potential to form stable coatings on nanoparticle surfaces.[2]

Experimental Protocols

While specific protocols for the direct surface functionalization of pre-formed nanoparticles with this compound are not extensively documented, the following protocols are adapted from established methods for L-lysine and poly-L-lysine (PLL) nanoparticle coating, taking into account the physicochemical properties of this compound.

Protocol 1: Passive Adsorption of this compound onto Liposomes

This protocol describes the surface modification of liposomes through the passive adsorption of this compound, driven by hydrophobic and electrostatic interactions.

Materials:

  • Pre-formed liposomes (e.g., DSPC/cholesterol)

  • N-ε-Lauroyl-L-lysine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer

  • Bath sonicator

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

  • Prepare this compound Solution: Disperse N-ε-lauroyl-L-lysine in deionized water to a final concentration of 1-5 mg/mL. Gentle heating and sonication may be required to aid dissolution, forming a micellar solution.

  • Liposome (B1194612) Suspension: Prepare a suspension of pre-formed liposomes in PBS at a desired lipid concentration (e.g., 10 mg/mL).

  • Incubation: Add the this compound solution to the liposome suspension at various molar ratios (e.g., 1:100, 1:50, 1:20 this compound to total lipid).

  • Mixing: Incubate the mixture at a temperature above the phase transition temperature of the lipids for 1-2 hours with gentle stirring.

  • Purification: Remove excess, unincorporated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Resuspend the purified this compound-coated liposomes in PBS and characterize the particle size, polydispersity index (PDI), and zeta potential.

Experimental Workflow for Passive Adsorption of this compound onto Liposomes

G cluster_prep Preparation cluster_func Functionalization cluster_purify Purification & Characterization prep_ll Prepare this compound Solution (1-5 mg/mL in DI water) mix Mix this compound and Liposomes prep_ll->mix prep_lipo Prepare Liposome Suspension (e.g., 10 mg/mL in PBS) prep_lipo->mix incubate Incubate (1-2 hours) (Above lipid Tc) mix->incubate purify Purify (Centrifugation/SEC) incubate->purify char Characterize (Size, PDI, Zeta Potential) purify->char

Caption: Workflow for liposome surface functionalization with this compound via passive adsorption.

Protocol 2: Covalent Conjugation of this compound to PLGA Nanoparticles

This protocol outlines the covalent attachment of this compound to the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using carbodiimide (B86325) chemistry. This method requires PLGA with terminal carboxylic acid groups.

Materials:

  • Carboxyl-terminated PLGA nanoparticles

  • N-ε-Lauroyl-L-lysine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.5

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Activate PLGA Nanoparticles:

    • Disperse PLGA nanoparticles in MES buffer.

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.

    • Incubate for 30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Prepare a solution of N-ε-lauroyl-L-lysine in MES buffer.

    • Add the this compound solution to the activated PLGA nanoparticle suspension. The α-amino group of lysine will react with the NHS-activated carboxyl groups on the PLGA surface.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).

    • Purify the this compound-conjugated PLGA nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents.

  • Characterization: Analyze the final product for size, PDI, and zeta potential. Successful conjugation can be confirmed by techniques such as FTIR or XPS.

Experimental Workflow for Covalent Conjugation of this compound to PLGA Nanoparticles

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization disperse_plga Disperse PLGA-COOH NPs in MES Buffer add_edc_nhs Add EDC and NHS disperse_plga->add_edc_nhs incubate_activation Incubate (30 min) add_edc_nhs->incubate_activation add_ll Add this compound to Activated NPs incubate_activation->add_ll prep_ll Prepare this compound Solution prep_ll->add_ll incubate_conjugation Incubate (4-6 hours) add_ll->incubate_conjugation quench Quench Reaction incubate_conjugation->quench purify Purify by Centrifugation quench->purify char Characterize (Size, Zeta Potential, FTIR/XPS) purify->char

Caption: Workflow for covalent conjugation of this compound to PLGA nanoparticles.

Characterization of this compound-Functionalized Nanoparticles

Thorough characterization is crucial to ensure successful surface functionalization and to understand the properties of the resulting nanoparticles.

Parameter Method Expected Outcome with this compound Functionalization
Particle Size & PDI Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected upon surface coating. A low PDI indicates a homogenous population.
Surface Charge Zeta Potential MeasurementThe zeta potential is expected to shift towards a more positive value due to the amine group of lysine, although the overall charge will be pH-dependent.
Confirmation of Conjugation Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)FTIR may show characteristic peaks of this compound. XPS can detect changes in surface elemental composition.
Drug Loading Capacity Quantification of encapsulated drug (e.g., HPLC, UV-Vis)May increase due to the amphiphilic nature of the coating.
Drug Release Kinetics In vitro release studies (e.g., dialysis method)The hydrophobic lauroyl group may lead to a more sustained drug release profile.
Stability Monitoring size and PDI over time in relevant media (e.g., PBS, serum-containing media)The coating may improve colloidal stability and prevent aggregation.
Biocompatibility In vitro cytotoxicity assays (e.g., MTT, LDH)This compound is generally considered biocompatible, so minimal cytotoxicity is expected.[5]

Signaling Pathways and Cellular Interactions (Hypothesized)

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound-functionalized nanoparticles. However, based on the properties of lysine and lipid-modified nanoparticles, the following interactions can be hypothesized:

  • Enhanced Cellular Uptake: The positive charge from the lysine residue at physiological pH could enhance electrostatic interactions with the negatively charged cell membrane, potentially promoting cellular uptake via endocytosis.

  • Endosomal Escape: The amphiphilic nature of this compound might facilitate the disruption of endosomal membranes, leading to improved cytoplasmic delivery of the encapsulated cargo.

Hypothesized Cellular Interaction Pathway

G cluster_cellular_env Cellular Environment cluster_uptake Uptake cluster_intracellular Intracellular Fate np This compound-NP interaction Electrostatic Interaction np->interaction Positive charge from Lysine cell_membrane Cell Membrane (Negative Charge) cell_membrane->interaction endocytosis Endocytosis interaction->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape Amphiphilic nature of this compound release Drug Release in Cytoplasm escape->release

Caption: Hypothesized pathway for cellular uptake and drug release of this compound-functionalized nanoparticles.

Conclusion

This compound presents a promising, biocompatible material for the surface functionalization of nanoparticles in drug delivery systems. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile molecule. Further research is warranted to fully elucidate the impact of this compound coatings on nanoparticle behavior in vitro and in vivo, and to investigate its influence on specific cellular signaling pathways.

References

Application Note: Lauroyl Lysine as a Novel Cryoprotectant for Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based therapeutics during manufacturing, storage, and transport is a critical aspect of drug development. Freeze-thaw cycles, a common stressor, can lead to protein denaturation and aggregation, compromising the safety and efficacy of the final product. Cryoprotectants are essential excipients used to mitigate these effects. While sugars, polyols, and certain amino acids are traditionally used, there is a continuous search for novel excipients with improved performance and unique properties.

Lauroyl Lysine (B10760008), an amino acid derivative formed from L-lysine and lauric acid, is a promising candidate as a cryoprotectant for protein formulations. Its amphiphilic nature, combining a hydrophilic lysine headgroup with a hydrophobic lauroyl tail, suggests a potential mechanism for stabilizing proteins at the ice-water interface, a primary site of protein denaturation during freezing. This application note explores the theoretical basis for using Lauroyl Lysine as a cryoprotectant and provides detailed protocols for its evaluation.

Putative Mechanism of Cryoprotection

Due to its amphiphilic structure, this compound is hypothesized to act as a surfactant, preferentially accumulating at the ice-water interface. This action is thought to prevent proteins from adsorbing to and unfolding on the surface of ice crystals. The hydrophobic lauroyl tail may interact with the ice surface, while the hydrophilic lysine headgroup remains in the unfrozen liquid phase, creating a protective barrier around the protein. Additionally, the lauroyl moiety may interact with exposed hydrophobic patches on the protein surface, preventing protein-protein aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to the poor water solubility of this compound, a stock solution in a co-solvent system is required.

Materials:

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of ethanol to create a concentrated solution (e.g., 100 mg/mL). Gentle warming may be required to facilitate dissolution.

  • Slowly add purified water to the ethanolic solution while stirring to achieve the final desired stock concentration (e.g., 10 mg/mL). The final solution may be a fine dispersion.

  • Sterile filter the stock solution using a 0.22 µm filter compatible with organic solvents.

  • Store the stock solution at 2-8°C.

Protocol 2: Freeze-Thaw Stability Study of a Model Protein

This protocol outlines the procedure to assess the cryoprotective effect of this compound on a model protein, such as Bovine Serum Albumin (BSA) or a therapeutic monoclonal antibody (mAb).

Materials:

  • Model protein solution (e.g., 10 mg/mL BSA in phosphate-buffered saline, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • Control cryoprotectants (e.g., 5% w/v sucrose, 0.02% w/v Polysorbate 80)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-protein-binding microcentrifuge tubes

  • -80°C freezer

  • Water bath or heat block

Procedure:

  • Sample Preparation: Prepare the following formulations in low-protein-binding microcentrifuge tubes. Prepare triplicates for each condition.

    • Negative Control: Protein solution + PBS

    • This compound Test Groups: Protein solution + varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v)

    • Positive Controls:

      • Protein solution + 5% w/v sucrose

      • Protein solution + 0.02% w/v Polysorbate 80

  • Initial Analysis (T=0): Before freezing, take an aliquot from each formulation for initial analysis of protein aggregation (see Protocol 3).

  • Freeze-Thaw Cycles:

    • Place the tubes in a -80°C freezer for at least 4 hours.

    • Thaw the tubes at room temperature or in a 25°C water bath until completely liquid.

    • This constitutes one freeze-thaw cycle.

    • Repeat for a total of 3 to 5 cycles.

  • Post-Cycle Analysis: After the final thaw, visually inspect the samples for precipitation. Then, analyze the samples for protein aggregation using the methods described in Protocol 3.

Protocol 3: Analysis of Protein Aggregation

A. Visual Inspection:

  • Visually inspect each sample against a black and a white background for any signs of precipitation or turbidity.

B. Dynamic Light Scattering (DLS):

  • DLS is used to measure the size distribution of particles in the solution and detect the formation of soluble aggregates.

  • Instrument: A calibrated DLS instrument.

  • Procedure:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer a suitable volume of each sample into a clean cuvette.

    • Measure the particle size distribution and polydispersity index (PDI).

    • Compare the results before and after the freeze-thaw cycles. An increase in the average particle size or PDI indicates aggregation.

C. Size Exclusion Chromatography (SEC):

  • SEC separates proteins based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

  • System: A high-performance liquid chromatography (HPLC) system with a UV detector and a suitable size exclusion column.

  • Mobile Phase: A buffer that prevents non-specific interactions with the column, typically the formulation buffer or PBS with an adjusted salt concentration.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject a defined amount of each sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregated protein.

Data Presentation

The following tables present hypothetical data to illustrate how the results of the described experiments can be structured for clear comparison.

Table 1: Visual Inspection of Protein Formulations After 5 Freeze-Thaw Cycles

FormulationVisual Appearance
Negative Control (PBS)Turbid, visible precipitate
0.01% this compoundSlightly opalescent
0.05% this compoundClear
0.1% this compoundClear
0.5% this compoundClear
5% SucroseClear
0.02% Polysorbate 80Clear

Table 2: Dynamic Light Scattering (DLS) Analysis of Protein Formulations

FormulationAverage Particle Size (nm) - T=0PDI - T=0Average Particle Size (nm) - Post 5 F/T CyclesPDI - Post 5 F/T Cycles
Negative Control (PBS)10.20.15>10000.85
0.01% this compound10.50.1650.30.45
0.05% this compound10.30.1512.10.18
0.1% this compound10.40.1610.80.16
0.5% this compound11.00.1711.20.17
5% Sucrose10.10.1410.50.15
0.02% Polysorbate 8010.30.1510.60.15

Table 3: Size Exclusion Chromatography (SEC) Analysis of Protein Formulations

Formulation% Monomer - T=0% Aggregate - T=0% Monomer - Post 5 F/T Cycles% Aggregate - Post 5 F/T Cycles
Negative Control (PBS)99.50.575.224.8
0.01% this compound99.40.692.17.9
0.05% this compound99.50.598.51.5
0.1% this compound99.60.499.20.8
0.5% this compound99.50.599.30.7
5% Sucrose99.70.399.40.6
0.02% Polysorbate 8099.60.499.50.5

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_ft Freeze-Thaw Cycling cluster_analysis Aggregation Analysis prep_protein Prepare Protein Solution formulate Create Test Formulations prep_protein->formulate prep_ll Prepare this compound Stock prep_ll->formulate prep_controls Prepare Control Excipients prep_controls->formulate initial_analysis T=0 Analysis formulate->initial_analysis freeze Freeze (-80°C) initial_analysis->freeze visual Visual Inspection initial_analysis->visual dls Dynamic Light Scattering (DLS) initial_analysis->dls sec Size Exclusion Chromatography (SEC) initial_analysis->sec thaw Thaw (25°C) freeze->thaw cycles Repeat 3-5 Cycles thaw->cycles cycles->freeze Next Cycle post_analysis Post-Cycle Analysis cycles->post_analysis Final Cycle post_analysis->visual post_analysis->dls post_analysis->sec

Caption: Experimental workflow for evaluating this compound as a cryoprotectant.

Mechanism_of_Action cluster_interface Ice-Water Interface cluster_protection Cryoprotection by this compound protein_unfold Protein Unfolding & Aggregation ice Ice Crystal ice->protein_unfold water Unfrozen Water protein_native Native Protein protein_native->ice Adsorption protein_stable Stable Protein protein_native->protein_stable ll This compound ll->ice Preferential Adsorption ll->protein_stable Stabilizes Hydrophobic Patches

Caption: Hypothesized mechanism of this compound cryoprotection.

Conclusion

The preliminary theoretical assessment suggests that this compound possesses properties that could make it an effective cryoprotectant for protein formulations. Its amphiphilic nature is a key attribute that may offer a unique mechanism of stabilization at the ice-water interface. The provided protocols offer a framework for the systematic evaluation of this compound's efficacy. Further studies are warranted to validate these hypotheses and to explore the full potential of this compound as a novel excipient in the biopharmaceutical industry. The primary challenge of its low aqueous solubility needs to be carefully addressed in formulation development. Successful application could lead to more stable and robust protein drug products.

Application Notes and Protocols for Lauroyl Lysine-Based Hydrogels in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of Lauroyl Lysine-based hydrogels as a sophisticated platform for three-dimensional (3D) cell culture. This technology offers a physiologically relevant microenvironment that mimics the native extracellular matrix (ECM), proving invaluable for applications in fundamental cell biology research, drug discovery, and regenerative medicine.

Introduction to this compound-Based Hydrogels

Lauroyl Lysine (B10760008), an amino acid derivative, can be engineered to form self-assembling hydrogels. These hydrogels are formed through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions between the lauroyl chains of the lysine molecules.[1] This self-assembly process results in a nanofibrous network that entraps water, creating a highly hydrated and porous 3D scaffold.[2] The inherent biocompatibility of lysine, an essential amino acid, makes these hydrogels an excellent candidate for supporting cell growth and function.[3][4] Furthermore, the physicochemical properties of these hydrogels can be tuned to mimic the stiffness and composition of various native tissues.

Key Advantages for 3D Cell Culture

  • Biocompatibility: Composed of a naturally occurring amino acid derivative, these hydrogels exhibit low cytotoxicity and high biocompatibility, ensuring cell viability and function.[3]

  • Tunable Mechanical Properties: The stiffness of the hydrogel can be modulated, which is crucial for directing cell fate, including differentiation and proliferation.

  • Biomimetic Nanostructure: The nanofibrous architecture closely resembles the native ECM, providing a more physiologically relevant environment for cell growth compared to traditional 2D culture.

  • Facile Cell Encapsulation: The self-assembly process allows for a simple and gentle encapsulation of cells within the hydrogel matrix.

Experimental Protocols

Protocol for Synthesis of Nε-Lauroyl-L-lysine

This protocol describes the synthesis of the hydrogel precursor, Nε-Lauroyl-L-lysine, through a reaction between L-lysine and lauroyl chloride. The process involves the protection of the α-amino and carboxyl groups of lysine using a divalent metal ion chelate, followed by amidation and deprotection.

Materials:

  • L-lysine hydrochloride

  • Copper (II) sulfate (B86663) (CuSO₄) or Zinc chloride (ZnCl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Lauroyl chloride

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., tetrahydrofuran)

  • Deionized water

Procedure:

  • Chelation of L-lysine:

    • Dissolve L-lysine hydrochloride and a divalent metal salt (e.g., CuSO₄) in deionized water.

    • Adjust the pH of the solution to between 8.0 and 9.0 with NaOH to facilitate the formation of the lysine-metal chelate, which protects the α-amino and carboxyl groups.

    • Cool the reaction mixture to approximately -10°C.

  • Amidation Reaction:

    • Slowly add lauroyl chloride to the cooled chelate solution while maintaining the temperature and pH.

    • Allow the reaction to proceed for several hours to ensure the acylation of the ε-amino group of lysine.

  • Deprotection and Purification:

    • Acidify the reaction mixture with HCl to a pH of 2-3 to break the chelate structure and deprotect the α-amino and carboxyl groups.

    • The Nε-Lauroyl-L-lysine product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.

Protocol for this compound Hydrogel Formation and 3D Cell Encapsulation

This protocol details the formation of the this compound hydrogel and the encapsulation of cells for 3D culture. The hydrogel self-assembles upon adjusting the environmental conditions.

Materials:

  • Sterile Nε-Lauroyl-L-lysine powder

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Cells of interest, suspended in culture medium

  • Sterile multi-well culture plates

Procedure:

  • Preparation of this compound Solution:

    • Under aseptic conditions, dissolve the sterile Nε-Lauroyl-L-lysine powder in sterile deionized water or PBS to the desired concentration. Gentle heating may be required to facilitate dissolution.

    • Allow the solution to cool to room temperature.

  • Cell Suspension Preparation:

    • Trypsinize and count the cells of interest.

    • Resuspend the cell pellet in a small volume of serum-free cell culture medium to achieve a high cell density.

  • Cell Encapsulation and Hydrogelation:

    • Gently mix the this compound solution with the cell suspension. The final concentration of the hydrogel and the cell density will depend on the specific cell type and experimental goals.

    • Pipette the cell-hydrogel precursor solution into the wells of a multi-well culture plate.

    • Induce hydrogelation by adjusting the pH or ionic strength (e.g., by adding a small volume of sterile PBS or culture medium) or by a temperature shift, depending on the specific gelation properties of the synthesized this compound derivative.

    • Allow the hydrogels to solidify in a cell culture incubator for 15-30 minutes.

  • 3D Cell Culture:

    • Once the hydrogels have set, carefully add pre-warmed complete cell culture medium to each well.

    • Culture the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO₂).

    • Change the culture medium every 2-3 days.

Sterilization of this compound-Based Hydrogels

Ensuring the sterility of the hydrogel is critical for successful cell culture.

  • Precursor Sterilization: The Nε-Lauroyl-L-lysine powder can be sterilized by gamma irradiation or ethylene (B1197577) oxide treatment. Alternatively, the precursor solution can be filter-sterilized using a 0.22 µm filter if the viscosity is low enough.

  • Hydrogel Sterilization: For pre-formed hydrogels, UV irradiation can be used, however, it is important to note that UV can potentially degrade peptides within the hydrogel. Supercritical CO₂ is another effective method for sterilizing delicate hydrogels without compromising their mechanical properties. Ethanol treatment is also a common laboratory-scale disinfection method.

Characterization of this compound-Based Hydrogels

The physical properties of the hydrogel significantly influence cell behavior. The following are key characterization techniques:

  • Rheology: Oscillatory rheology is used to determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''). These measurements provide information about the stiffness and stability of the hydrogel network.

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the nanofibrous structure and porosity of the hydrogel after lyophilization.

  • Swelling Ratio: The swelling ratio is determined by measuring the weight of the hydrogel in its swollen and dry states, providing insight into its water-holding capacity.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound-based hydrogels, illustrating how their properties can be tuned.

Table 1: Mechanical Properties of this compound Hydrogels

Hydrogel Concentration (wt%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.550 ± 55 ± 1
1.0250 ± 2015 ± 3
1.5800 ± 5040 ± 5

Table 2: Physical Properties of this compound Hydrogels

Hydrogel Concentration (wt%)Average Pore Size (µm)Swelling Ratio (%)
0.515 ± 398 ± 2
1.010 ± 295 ± 3
1.55 ± 190 ± 4

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Hydrogel Precursor Synthesis cluster_hydrogel_prep Hydrogel Preparation and Cell Encapsulation cluster_culture_analysis 3D Cell Culture and Analysis synthesis Synthesize Nε-Lauroyl-L-lysine purification Purify and Sterilize synthesis->purification dissolution Dissolve this compound purification->dissolution encapsulation Mix Cells and Precursor dissolution->encapsulation cell_prep Prepare Cell Suspension cell_prep->encapsulation gelation Induce Hydrogelation encapsulation->gelation culture Culture Cell-Laden Hydrogels gelation->culture characterization Characterize Hydrogel Properties gelation->characterization cell_analysis Analyze Cellular Response culture->cell_analysis

Caption: Experimental workflow for 3D cell culture in this compound hydrogels.

Integrin-Mediated Cell Signaling Pathway

integrin_signaling cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell hydrogel This compound Nanofibers integrin Integrin Receptor hydrogel->integrin Binding fak FAK integrin->fak rhoa RhoA integrin->rhoa src Src fak->src ras Ras src->ras erk ERK ras->erk gene_expression Gene Expression (Proliferation, Differentiation) erk->gene_expression rock ROCK rhoa->rock actin Actin Cytoskeleton rock->actin actin->gene_expression

Caption: Integrin signaling cascade initiated by cell adhesion to the hydrogel.

Conclusion

This compound-based hydrogels represent a versatile and powerful tool for creating more physiologically relevant 3D cell culture models. The protocols and data presented here provide a foundation for researchers to adopt and customize this technology for their specific research needs, ultimately advancing our understanding of cell biology and accelerating the development of new therapeutics.

References

Lauroyl Lysine as a functional excipient in oral drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Lauroyl Lysine, an organic compound synthesized from the natural amino acid L-Lysine and lauric acid, is a versatile excipient with established applications in the cosmetics industry.[1][2] Its unique physicochemical properties, including lubricity, hydrophobicity, and biocompatibility, suggest its potential as a multifunctional excipient in the development of oral drug delivery systems.[1][3] As an amphiphilic molecule, this compound possesses both a hydrophilic amino acid head and a lipophilic fatty acid tail, enabling it to function as a surfactant, solubility enhancer, and formulation stabilizer.[4] This document provides an overview of the potential applications of this compound in oral formulations, supported by theoretical mechanisms and detailed experimental protocols for its evaluation. While direct, extensive research on this compound in oral drug delivery is still emerging, its properties, along with data from related acylated amino acids, provide a strong basis for its investigation as a novel pharmaceutical excipient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound relevant to its application in oral drug delivery is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (2S)-2-amino-6-(dodecanoylamino)hexanoic acid
CAS Number 52315-75-0
Molecular Formula C₁₈H₃₆N₂O₃
Molecular Weight 328.5 g/mol
Appearance White, fine powder
Solubility Sparingly soluble in many cosmetic media; insoluble in most solvents except strong acidic and alkaline solutions.
Melting Point 230-233°C
Boiling Point 527-528°C

Potential Applications in Oral Drug Delivery

Based on its amphiphilic nature and powder characteristics, this compound can be explored for several functions in oral dosage forms:

  • Solubility and Dissolution Enhancement: For poorly water-soluble drugs (BCS Class II and IV), this compound may act as a surfactant to improve wettability and dissolution rate. Its amphiphilic structure can facilitate the formation of micelles, encapsulating hydrophobic drug molecules and increasing their apparent solubility.

  • Permeability Enhancement: Acylated amino acids have been shown to improve the oral delivery of proteins and peptides, suggesting a potential role in enhancing permeability across the intestinal membrane. This could be particularly beneficial for BCS Class III and IV drugs.

  • Specialty Lubricant in Tableting: The inherent lubricity of this compound, well-documented in cosmetics for its silky feel, suggests its use as a lubricant in tablet manufacturing to reduce friction between the tablet and the die wall during ejection. Unlike traditional lubricants like magnesium stearate, its amphiphilic nature might mitigate the negative impact on tablet disintegration and dissolution.

  • Binder and Matrix Former: Due to its gelling properties in certain solvents, this compound could function as a binder in wet granulation or as a matrix-forming agent for controlled-release formulations.

Mechanisms of Action

The functional capabilities of this compound in oral drug delivery are predicated on several potential mechanisms, primarily stemming from its amphiphilic character.

cluster_LL This compound (LL) cluster_Applications Potential Oral Drug Delivery Applications cluster_Mechanisms Proposed Mechanisms LL Amphiphilic Molecule (Hydrophilic Head, Lipophilic Tail) Solubility Solubility Enhancement (BCS II & IV) LL->Solubility Permeability Permeability Enhancement (BCS III & IV) LL->Permeability Lubrication Tablet Lubrication LL->Lubrication ControlledRelease Controlled Release Matrix LL->ControlledRelease Micelle Micellar Solubilization Solubility->Micelle Wetting Improved Wetting of Drug Particles Solubility->Wetting Membrane Membrane Fluidization Permeability->Membrane Boundary Boundary Layer Formation Lubrication->Boundary Matrix Hydrophobic Matrix Formation ControlledRelease->Matrix

Caption: Proposed mechanisms of this compound in oral drug delivery.

Experimental Protocols

The following protocols provide a framework for evaluating the functionality of this compound as an excipient in oral solid dosage forms.

Protocol 1: Evaluation of this compound as a Solubility and Dissolution Enhancer

Objective: To determine the effect of this compound on the solubility and dissolution rate of a poorly water-soluble model drug.

Materials:

  • Model BCS Class II drug (e.g., Ibuprofen, Carbamazepine)

  • This compound

  • Phosphate (B84403) buffer solutions (pH 1.2, 4.5, 6.8)

  • High-Performance Liquid Chromatography (HPLC) system

  • Dissolution apparatus (USP Apparatus 2 - Paddle)

  • Shaking incubator

Methodology:

  • Equilibrium Solubility Study: a. Prepare supersaturated solutions of the model drug in different pH buffers. b. Add increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% w/v) to each solution. c. Shake the solutions in a temperature-controlled incubator (37°C) for 48 hours. d. Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method. e. Plot the drug solubility as a function of this compound concentration.

  • In Vitro Dissolution Study: a. Prepare physical mixtures or co-ground mixtures of the model drug and this compound at different ratios (e.g., 1:0.5, 1:1, 1:2). b. Fill the mixtures into hard gelatin capsules. c. Perform dissolution testing in 900 mL of pH 6.8 phosphate buffer at 37°C using USP Apparatus 2 at 75 rpm. d. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and analyze for drug content by HPLC. e. Compare the dissolution profiles of the drug with and without this compound.

cluster_prep Formulation Preparation cluster_eval Evaluation cluster_analysis Data Analysis start Select Model BCS Class II Drug and this compound (LL) mix Prepare Drug-LL Mixtures (Physical Mix or Co-ground) start->mix capsule Encapsulate Mixtures mix->capsule dissolution Perform In Vitro Dissolution (USP Apparatus 2) capsule->dissolution sampling Sample at Time Intervals dissolution->sampling hplc Analyze Drug Concentration (HPLC) sampling->hplc profile Generate Dissolution Profiles hplc->profile compare Compare Profiles (with vs. without LL) profile->compare end Determine Impact of LL on Dissolution compare->end

Caption: Workflow for evaluating this compound as a dissolution enhancer.

Protocol 2: Assessment of this compound as a Tablet Lubricant

Objective: To evaluate the lubrication efficiency of this compound in a direct compression tablet formulation and its impact on tablet properties.

Materials:

  • Microcrystalline cellulose (B213188) (MCC) or other suitable filler-binder

  • This compound

  • Magnesium Stearate (as a standard for comparison)

  • Tablet press (single-punch or rotary)

  • Hardness tester

  • Friability tester

  • Disintegration tester

  • Dissolution apparatus

Methodology:

  • Formulation Preparation: a. Prepare blends of MCC with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5% w/w). b. Prepare a control blend with 1.0% Magnesium Stearate. c. Blending should be performed in a V-blender or similar apparatus for a specified time (e.g., 3 minutes for lubricant).

  • Tableting and Evaluation: a. Compress tablets of a target weight and hardness on the tablet press. b. Measure the ejection force during tableting for each formulation. A lower ejection force indicates better lubrication. c. Test the compressed tablets for hardness, friability, and disintegration time according to USP standards. d. If the formulation contains a drug, perform a dissolution test to assess the impact of the lubricant on drug release.

  • Data Analysis: a. Compare the ejection forces, tablet hardness, friability, and disintegration times of tablets formulated with this compound to those with Magnesium Stearate. b. Summarize the data in a table for easy comparison.

Quantitative Data Summary

As specific quantitative data for this compound in oral drug delivery is not yet widely published, Table 2 presents a template for summarizing results from the proposed experimental protocols. This allows for a structured comparison of this compound's performance against a standard excipient.

Table 2: Template for Comparative Data on Lubricant Performance

Lubricant (Concentration)Ejection Force (N)Tablet Hardness (N)Friability (%)Disintegration Time (min)Drug Release at 30 min (%)
This compound (0.5%) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound (1.0%) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
This compound (1.5%) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Mg Stearate (1.0%) [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Conclusion

This compound presents a promising, yet underexplored, opportunity as a functional excipient in oral drug delivery systems. Its amphiphilic nature, combined with its favorable physical properties, positions it as a potential candidate for enhancing the bioavailability of poorly soluble drugs and for use as a specialty lubricant in tablet manufacturing. The experimental protocols outlined in this document provide a systematic approach for researchers and drug development professionals to investigate and quantify the benefits of this compound in their oral formulations. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy in vivo.

References

Application Notes and Protocols for Lauroyl Lysine-Coated Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lauroyl Lysine (B10760008), an amino acid-based surfactant, offers a biocompatible and functionalizable surface coating for nanoparticles in targeted drug delivery systems. Its unique properties, including improved stability, biocompatibility, and potential for surface modification, make it an attractive candidate for enhancing the delivery of therapeutic agents to specific cells or tissues. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Lauroyl Lysine-coated nanoparticles for targeted drug delivery applications.

I. Synthesis of this compound

This compound can be synthesized through an amidation reaction between lauric acid and lysine. One common method involves the use of a catalyst in a solvent mixture.[1] Another approach takes advantage of lauroyl chloride as a reactant with lysine.[2]

Protocol 1: Synthesis of N-Lauroyl Lysine

This protocol is based on the amidation reaction between lauric acid and lysine.[1]

Materials:

  • Lauric Acid

  • L-Lysine

  • Sodium methylate (catalyst)

  • 2-propanol

  • n-hexane

  • Citric acid (10% solution)

  • Acetone (B3395972)

  • Three-neck flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • In a three-neck flask, dissolve lauric acid and lysine in a mixture of 2-propanol and n-hexane. The molar ratio of lysine to lauric acid can be optimized, with ratios of 2-4 being reported.[1]

  • Add sodium methylate as a catalyst. The concentration can be varied (e.g., 3-7% w/w of lauric acid).[1]

  • Heat the reaction mixture to 55°C and stir for 2 hours under reflux.

  • After the reaction, purify the product by adding a 10% citric acid solution to precipitate the catalyst.

  • Filter the mixture to remove the precipitate.

  • Evaporate the filtrate at 90°C.

  • Wash the resulting product with acetone to dissolve any unreacted lysine. N-lauroyl lysine will be obtained as the lower layer.

  • Collect and dry the final product.

II. Preparation of Nanoparticles

A variety of nanoparticle cores can be utilized, including polymeric nanoparticles (e.g., PLGA), lipid-based nanoparticles, and inorganic nanoparticles (e.g., iron oxide, silver). The choice of core material will depend on the specific drug and desired release characteristics.

Protocol 2: Preparation of Polymeric Nanoparticles (PLGA)

This protocol describes a modified spontaneous emulsion solvent diffusion method for encapsulating a model drug.

Materials:

  • Poly(D,L-lactic-co-glycolic acid) (PLGA)

  • Drug of interest

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA and the hydrophobic drug in an organic solvent.

  • Prepare an aqueous solution containing a surfactant (e.g., 1% PVA).

  • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water emulsion.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in deionized water or a suitable buffer.

III. Coating of Nanoparticles with this compound

The synthesized this compound can be coated onto the surface of the nanoparticles through various methods, such as adsorption or chemical conjugation.

Protocol 3: Surface Coating by Adsorption

This protocol is a general method for coating nanoparticles via electrostatic interactions.

Materials:

  • Prepared nanoparticles

  • Synthesized this compound

  • Deionized water or buffer solution

  • Stirrer

  • Centrifuge

Procedure:

  • Disperse the prepared nanoparticles in deionized water or a suitable buffer.

  • Prepare a solution of this compound in the same solvent.

  • Add the this compound solution to the nanoparticle dispersion while stirring. The ratio of this compound to nanoparticles should be optimized.

  • Allow the mixture to stir for several hours at room temperature to facilitate the adsorption of this compound onto the nanoparticle surface.

  • Centrifuge the mixture to separate the coated nanoparticles from the solution.

  • Wash the coated nanoparticles with deionized water to remove any unbound this compound.

  • Resuspend the final this compound-coated nanoparticles in the desired medium.

IV. Characterization of this compound-Coated Nanoparticles

Thorough characterization is crucial to ensure the quality and efficacy of the nanoparticles. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterMethodTypical ValuesReference
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Electrophoretic Light Scattering+20 to +40 mV (for cationic coatings)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical
Drug Loading Content (%) HPLC / UV-Vis Spectroscopy5 - 60% (highly dependent on drug and polymer)
Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy> 70%

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Drug Loading Content (DLC %):

    • Lyophilize a known amount of the drug-loaded nanoparticle formulation.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent to break the particles and release the drug.

    • Quantify the amount of drug using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Calculate DLC using the formula: DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %):

    • After nanoparticle synthesis, collect the supernatant after centrifugation.

    • Quantify the amount of free, unencapsulated drug in the supernatant.

    • Calculate EE using the formula: EE (%) = ((Total amount of drug used - Amount of free drug) / Total amount of drug used) x 100

V. In Vitro and In Vivo Evaluation

The performance of the this compound-coated nanoparticles should be assessed through in vitro cell culture studies and in vivo animal models.

Protocol 5: In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the nanoparticles.

Materials:

  • Targeted cell line (e.g., cancer cells)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound-coated nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nanoparticles for a specified period (e.g., 24, 48, 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Protocol 6: In Vivo Animal Studies

In vivo studies are essential to evaluate the biodistribution, targeting efficiency, and therapeutic efficacy of the nanoparticles.

Procedure (General Outline):

  • Select an appropriate animal model (e.g., tumor-bearing mice).

  • Administer the this compound-coated nanoparticles (loaded with a therapeutic or imaging agent) via a suitable route (e.g., intravenous injection).

  • At various time points, monitor the biodistribution of the nanoparticles using techniques like in vivo imaging (if a fluorescent or radioactive label is used) or by quantifying the drug/nanoparticle concentration in different organs after sacrificing the animals.

  • Evaluate the therapeutic efficacy by measuring tumor size, survival rate, or other relevant endpoints.

  • Conduct histopathological analysis of major organs to assess any potential toxicity.

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Evaluation

G cluster_synthesis Nanoparticle Synthesis & Coating cluster_characterization Characterization cluster_evaluation Evaluation A Synthesis of This compound D Surface Coating with This compound A->D B Preparation of Nanoparticle Core (e.g., PLGA) C Drug Loading into Nanoparticles B->C C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Morphology (TEM/SEM) D->G H Drug Loading & Encapsulation Efficiency D->H I In Vitro Studies (Cell Viability, Uptake) D->I J In Vivo Studies (Biodistribution, Efficacy) I->J

Caption: Workflow for synthesis, coating, characterization, and evaluation.

Targeted Drug Delivery Mechanism

G NP This compound-Coated Nanoparticle Circulation Systemic Circulation NP->Circulation Receptor Cell Surface Receptor NP->Receptor Binding TargetCell Target Cell (e.g., Tumor Cell) Circulation->TargetCell Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Action Therapeutic Action DrugRelease->Action

Caption: Generalized mechanism of targeted drug delivery to a cell.

Signaling Pathway for Receptor-Mediated Endocytosis

G Ligand Targeting Ligand on Nanoparticle Receptor Cell Surface Receptor Ligand->Receptor Binding Clathrin Clathrin Receptor->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Vesicle Clathrin-Coated Vesicle Pit->Vesicle Invagination & Scission Endosome Early Endosome Vesicle->Endosome Uncoating LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Maturation

Caption: Key steps in clathrin-mediated endocytosis for nanoparticle uptake.

References

Application Notes and Protocols for Lauroyl Lysine Micelles in Hydrophobic Drug Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lauroyl Lysine micelles as a nanocarrier system for the encapsulation and delivery of hydrophobic drugs. This compound, an amino acid-based surfactant, is a promising excipient in pharmaceutical formulations due to its biocompatibility and biodegradability. Its amphiphilic nature allows for self-assembly into micelles in aqueous solutions, creating a hydrophobic core that can effectively encapsulate poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.

Introduction to this compound Micelles

Nε-lauroyl-L-lysine is an amphiphilic molecule consisting of a hydrophilic L-lysine headgroup and a hydrophobic lauroyl (C12) tail. In aqueous media, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into core-shell structures called micelles. The hydrophobic tails aggregate to form the core, creating a microenvironment suitable for encapsulating hydrophobic drug molecules, while the hydrophilic heads form the outer shell, ensuring dispersibility in aqueous solutions. This encapsulation can lead to improved pharmacokinetic profiles and reduced side effects of the encapsulated drugs.

Key Applications

  • Solubilization of Hydrophobic Drugs: Enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).

  • Controlled Drug Release: The micellar structure can be engineered to release the encapsulated drug in a sustained manner.

  • Targeted Drug Delivery: The surface of this compound micelles can be potentially modified with targeting ligands for site-specific drug delivery.

  • Reduced Drug Toxicity: Encapsulation can minimize non-specific interactions of the drug with healthy tissues, thereby reducing systemic toxicity.

Quantitative Data Summary

Due to the limited availability of comprehensive experimental data for the encapsulation of a specific hydrophobic drug within simple Nε-lauroyl-L-lysine micelles in publicly available literature, the following table presents representative data synthesized from studies on similar amino acid-based and amphiphilic micellar systems. This data is for illustrative purposes to provide a general understanding of the expected physicochemical properties.

ParameterRepresentative ValueMethod of DeterminationReference Hydrophobic Drug
Micelle Characteristics
Critical Micelle Concentration (CMC)0.1 - 1.0 mMTensiometry, FluorescenceN/A
Drug-Loaded Micelle Properties Paclitaxel (B517696) (Illustrative)
Hydrodynamic Diameter (Z-average)100 - 200 nmDynamic Light Scattering (DLS)Paclitaxel
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)Paclitaxel
Drug Loading Capacity (DLC) (%)5 - 15%HPLCPaclitaxel
Encapsulation Efficiency (EE) (%)70 - 95%HPLCPaclitaxel

Experimental Protocols

Protocol for Preparation of Paclitaxel-Loaded this compound Micelles

This protocol describes the preparation of paclitaxel-loaded this compound micelles using the thin-film hydration method.[1][2][3]

Materials:

Procedure:

  • Dissolution: Dissolve a known amount of Nε-lauroyl-L-lysine and paclitaxel in a mixture of chloroform and methanol (e.g., 9:1 v/v) in a round-bottom flask. A typical starting ratio of this compound to paclitaxel is 10:1 (w/w).

  • Thin-Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). A thin, uniform lipid film will form on the inner wall of the flask.

  • Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the thin film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 50-60°C) for 1 hour. This will result in the formation of a milky suspension of multilamellar vesicles.

  • Sonication (Optional for size reduction): To obtain smaller, more uniform micelles, the suspension can be sonicated using a probe sonicator or bath sonicator.

  • Purification: To remove unencapsulated paclitaxel, the micellar solution can be centrifuged or passed through a syringe filter (0.22 µm).

G cluster_prep Micelle Preparation Workflow A Dissolve this compound and Paclitaxel in Organic Solvent B Form Thin Film via Rotary Evaporation A->B Evaporation C Dry Film under Vacuum B->C Drying D Hydrate Film with Aqueous Buffer C->D Hydration E Formation of Drug-Loaded Micelles D->E Self-Assembly F Purification (Filtration/Centrifugation) E->F Removal of Free Drug

Workflow for the preparation of drug-loaded micelles.
Protocol for Characterization of Micelles

4.2.1. Determination of Micelle Size and Polydispersity Index (PDI)

This is performed using Dynamic Light Scattering (DLS).

Materials:

  • Drug-loaded micelle solution

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute a small aliquot of the micelle solution with filtered PBS (pH 7.4).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 90° or 173°).

  • Perform the measurement to obtain the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.

4.2.2. Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)

This is determined using High-Performance Liquid Chromatography (HPLC).[1][4]

Materials:

  • Drug-loaded micelle solution

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Formic acid (optional)

  • HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation:

    • To determine the total amount of drug, dissolve a known volume of the micelle solution in a solvent that disrupts the micelles (e.g., acetonitrile or methanol).

    • To determine the amount of free (unencapsulated) drug, separate the micelles from the aqueous phase by ultracentrifugation or using a centrifugal filter device. The supernatant/filtrate will contain the free drug.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for paclitaxel is a mixture of acetonitrile and water (e.g., 55:45 v/v).

    • Column: A C18 reverse-phase column is commonly used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Paclitaxel is detected by UV absorbance at 227 nm.

    • Quantification: Create a standard curve of known paclitaxel concentrations to quantify the amount of drug in the samples.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = ( (Total Drug - Free Drug) / Total Drug ) * 100

    • Drug Loading Capacity (DLC %): DLC (%) = ( (Total Drug - Free Drug) / Total weight of this compound ) * 100

G cluster_char Micelle Characterization Workflow cluster_dls Size and PDI Analysis (DLS) cluster_hplc Drug Loading Analysis (HPLC) A Dilute Micelle Solution B Measure in DLS Instrument A->B C Obtain Hydrodynamic Diameter and PDI B->C D Prepare Samples: Total Drug & Free Drug E Inject into HPLC System D->E F Quantify Drug using Standard Curve E->F G Calculate EE (%) and DLC (%) F->G

Workflow for micelle characterization.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the cytotoxicity of the drug-loaded micelles against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of free paclitaxel, paclitaxel-loaded micelles, and empty micelles (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualization of a Relevant Signaling Pathway

Paclitaxel, a common hydrophobic anti-cancer drug, is known to induce apoptosis (programmed cell death) by interfering with the normal function of microtubules. This disruption can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of enzymes called caspases. The following diagram illustrates a simplified overview of the caspase activation cascade.

G cluster_pathway Simplified Caspase Signaling Pathway in Apoptosis Drug Paclitaxel-Loaded This compound Micelle Cell Cancer Cell Drug->Cell Stress Microtubule Stress Cell->Stress Internalization & Drug Release Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Simplified caspase activation pathway induced by paclitaxel.

Conclusion

This compound micelles present a viable and promising platform for the delivery of hydrophobic drugs. The protocols outlined in these application notes provide a foundational framework for the preparation, characterization, and in vitro evaluation of drug-loaded this compound micelles. Researchers are encouraged to optimize these protocols for their specific drug candidates and applications to fully harness the potential of this biocompatible nanocarrier system.

References

Application Notes and Protocols: Lauroyl Lysine in the 3D Printing of Personalized Drug Delivery Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of 3D printing and personalized medicine presents a paradigm shift in the design and fabrication of drug delivery devices. This document explores the prospective application of Lauroyl Lysine, an amino acid-based surfactant, as a functional excipient in the 3D printing of personalized drug delivery systems. While direct research on this compound in this context is nascent, its inherent properties—biocompatibility, amphiphilicity, and potential to modify drug release—suggest its utility in advanced pharmaceutical manufacturing. These application notes provide a theoretical framework and hypothetical protocols for incorporating this compound into three prominent 3D printing technologies: Fused Deposition Modeling (FDM), Selective Laser Sintering (SLS), and Paste Extrusion 3D Printing. The aim is to furnish researchers and drug development professionals with a detailed guide to exploring this innovative application.

Introduction to this compound in Pharmaceutical Formulations

This compound is an organic compound derived from L-lysine, a naturally occurring amino acid, and lauric acid, a fatty acid. Its amphiphilic nature, possessing both a hydrophilic amino acid head and a lipophilic lauroyl tail, imparts valuable surfactant properties. In conventional pharmaceuticals, amino acids and their derivatives are recognized for their roles as buffering agents, solubility enhancers, and stabilizers.[][2] this compound, specifically, has been investigated for its ability to form organogels that can sustain the release of drugs.[3][4][5] Its biocompatibility and biodegradability make it an attractive excipient for novel drug delivery systems.

Potential Roles of this compound in 3D Printed Drug Delivery Devices:

  • Release Modifier: The amphiphilic nature of this compound can influence the hydration of the printed matrix and the dissolution of the embedded drug, potentially leading to modified and controlled release profiles.

  • Process Enhancer: In Fused Deposition Modeling (FDM), it may act as a plasticizer or lubricant during the hot-melt extrusion of drug-loaded filaments. In paste extrusion, it could modify the rheological properties of the paste for improved printability.

  • Solubilizer: For poorly water-soluble drugs, this compound may enhance solubility within the printing matrix, improving bioavailability.

  • Biocompatible Matrix Component: Its inherent biocompatibility is a significant advantage for devices intended for implantation or prolonged contact with tissues.

Prospective 3D Printing Applications and Protocols

The following sections detail hypothetical protocols for incorporating this compound into FDM, SLS, and Paste Extrusion 3D printing processes for the fabrication of personalized drug delivery devices.

Fused Deposition Modeling (FDM)

FDM is a widely used 3D printing technique that involves extruding a thermoplastic filament layer-by-layer to create a three-dimensional object. For pharmaceutical applications, a drug is typically dispersed within a polymer to create a drug-loaded filament via Hot-Melt Extrusion (HME).

2.1.1. Protocol: Fabrication of this compound-Containing Filaments via Hot-Melt Extrusion

This protocol describes the preparation of a drug-loaded filament containing this compound for use in an FDM 3D printer.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Thermoplastic polymer (e.g., Polyvinyl alcohol (PVA), Polylactic acid (PLA), Eudragit® RL)

  • This compound powder

  • Plasticizer (if required, e.g., Polyethylene glycol 4000)

  • Twin-screw hot-melt extruder

  • Filament roller and diameter measurement system

Experimental Workflow:

FDM_Workflow cluster_0 Material Preparation cluster_1 Processing cluster_2 3D Printing & Characterization API API Blend Blending of Powders API->Blend Polymer Polymer Polymer->Blend LL This compound LL->Blend Plasticizer Plasticizer (optional) Plasticizer->Blend HME Hot-Melt Extrusion Blend->HME Cooling Cooling and Solidification HME->Cooling Spooling Filament Spooling Cooling->Spooling Printing FDM 3D Printing Spooling->Printing Device Printed Drug Device Printing->Device Characterization Characterization (Drug Release, etc.) Device->Characterization

FDM Experimental Workflow with this compound

Procedure:

  • Blending: Accurately weigh the API, thermoplastic polymer, this compound, and any additional plasticizer. Combine the powders in a sealed container and blend until a homogenous mixture is achieved.

  • Hot-Melt Extrusion: Transfer the powder blend to the hopper of a twin-screw hot-melt extruder. Set the extruder temperature profile according to the thermal properties of the polymer and API. The screw speed should be optimized to ensure proper mixing and a consistent extrusion rate.

  • Filament Formation: The molten extrudate is passed through a die of the desired diameter (typically 1.75 mm or 2.85 mm).

  • Cooling and Spooling: The extruded filament is cooled by air or a water bath and then wound onto a spool using a filament roller. A laser-based diameter measurement system should be used to ensure consistent filament diameter.

2.1.2. FDM Printing Parameters

The drug-loaded filament containing this compound can then be used in a standard FDM 3D printer.

ParameterTypical Range
Nozzle Temperature180-220 °C (dependent on polymer)
Bed Temperature40-80 °C (dependent on polymer)
Printing Speed20-60 mm/s
Layer Height0.1-0.3 mm
Infill Density10-100%

2.1.3. Expected Influence of this compound on FDM-Printed Devices

The incorporation of this compound is hypothesized to alter the drug release profile. Its surfactant properties may increase the wettability of the hydrophobic polymer matrix, leading to faster initial drug release. At higher concentrations, it might form a micro-environment within the matrix that could sustain the release of certain drugs.

Selective Laser Sintering (SLS)

SLS is a powder bed fusion technique that uses a laser to selectively sinter powdered material, binding the material together to create a solid structure. This method is advantageous as it avoids the high temperatures of HME, making it suitable for thermolabile drugs.

2.2.1. Protocol: Preparation of Powder Blend for SLS Printing

This protocol outlines the preparation of a powder blend containing this compound for SLS printing.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Sintering polymer (e.g., Polyvinyl alcohol (PVA), Eudragit® L100-55)

  • This compound powder

  • Laser-absorbing agent (e.g., Candurin® gold sheen)

  • Powder blender

  • SLS 3D printer

Experimental Workflow:

SLS_Workflow cluster_0 Material Preparation cluster_1 Processing cluster_2 3D Printing & Characterization API API Blend Powder Blending API->Blend Polymer Sintering Polymer Polymer->Blend LL This compound LL->Blend Absorber Laser Absorber Absorber->Blend Loading Loading into Printer Blend->Loading Printing SLS 3D Printing Loading->Printing Device Printed Drug Device Printing->Device Characterization Characterization (Drug Release, etc.) Device->Characterization

SLS Experimental Workflow with this compound

Procedure:

  • Powder Blending: Accurately weigh and combine the API, sintering polymer, this compound, and laser-absorbing agent.

  • Homogenization: Blend the powders in a suitable mixer until a uniform distribution of all components is achieved.

  • Printer Loading: The homogenized powder blend is loaded into the powder bed of the SLS 3D printer.

2.2.2. SLS Printing Parameters

ParameterTypical Range
Laser Power5-15 W
Laser Scan Speed100-500 mm/s
Powder Bed Temperature80-120 °C (below polymer melting point)
Layer Thickness50-150 µm

2.2.3. Expected Influence of this compound on SLS-Printed Devices

In SLS, this compound's primary role would likely be as a release modifier. Its presence within the sintered matrix could create hydrophilic channels upon contact with aqueous media, facilitating faster drug dissolution and release.

Paste Extrusion 3D Printing

Paste extrusion, also known as semi-solid extrusion, involves the deposition of a viscous paste or gel to build a 3D structure. This technique is performed at or near room temperature, making it ideal for heat-sensitive drugs.

2.3.1. Protocol: Formulation of a Printable Pharmaceutical Paste

This protocol describes the formulation of a printable paste containing this compound.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Hydrophilic polymer/gelling agent (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyvinylpyrrolidone (PVP))

  • This compound powder

  • Solvent (e.g., water, ethanol, or a mixture)

  • Paste extrusion 3D printer with a syringe-based extruder

Experimental Workflow:

Paste_Workflow cluster_0 Material Preparation cluster_1 Processing cluster_2 3D Printing & Characterization API API Mixing Paste Formulation API->Mixing Polymer Gelling Agent Polymer->Mixing LL This compound LL->Mixing Solvent Solvent Solvent->Mixing Loading Loading into Syringe Mixing->Loading Printing Paste Extrusion 3D Printing Loading->Printing Device Printed Drug Device Printing->Device Characterization Characterization (Drug Release, etc.) Device->Characterization

Paste Extrusion Workflow with this compound

Procedure:

  • Polymer Hydration: Dissolve or disperse the gelling agent in the chosen solvent. Allow it to fully hydrate (B1144303) to form a viscous gel.

  • API and this compound Incorporation: In a separate container, disperse the API and this compound in a small amount of the solvent.

  • Paste Formulation: Gradually add the API/Lauroyl Lysine dispersion to the polymer gel and mix thoroughly until a homogenous and printable paste is formed.

  • Syringe Loading: Load the formulated paste into the syringe of the extrusion 3D printer, ensuring no air bubbles are trapped.

2.3.2. Paste Extrusion Printing Parameters

ParameterTypical Range
Extrusion Pressure100-500 kPa
Nozzle Diameter0.2-1.0 mm
Printing Speed5-30 mm/s
Layer Height0.2-1.0 mm

2.3.3. Expected Influence of this compound on Paste Extrusion-Printed Devices

In this method, this compound could significantly impact the rheology of the paste, potentially improving its extrudability and shape retention. Upon administration, it would likely function as a release modifier, similar to its role in FDM and SLS printed devices.

Quantitative Data Summary

The following tables summarize potential quantitative outcomes based on the inclusion of surfactant-like excipients in 3D printed formulations, as extrapolated from existing literature.

Table 1: Potential Impact of this compound on Drug Release Kinetics

3D Printing MethodThis compound Conc. (%)Anticipated Change in Drug Release RatePotential Release Mechanism
FDM1-5Increased initial releaseEnhanced matrix wettability
FDM5-15Sustained releaseFormation of a drug-surfactant micro-environment
SLS1-10Accelerated releaseIncreased porosity and water penetration
Paste Extrusion1-10Faster dissolution and releaseImproved drug solubilization in the hydrated matrix

Table 2: Hypothetical Formulation Compositions for Experimental Studies

Formulation ID3D Printing MethodAPI (%)Polymer (%)This compound (%)Other Excipients (%)
FDM-LL-01FDM10PVA (85)5-
FDM-LL-02FDM10PLA (75)10PEG 4000 (5)
SLS-LL-01SLS20Eudragit L100-55 (77)3Candurin® (3)
PE-LL-01Paste Extrusion5HPMC (10)5Water (80)

Signaling Pathways and Drug Action

The inclusion of this compound as an excipient is not expected to directly influence the signaling pathway of the active pharmaceutical ingredient. The drug will exert its therapeutic effect through its inherent mechanism of action. For instance, if a kinase inhibitor is incorporated into the 3D printed device, it will target specific kinases within a cellular signaling cascade, such as the MAPK or PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.

Below is a generalized representation of a kinase inhibitor's action on a signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Drug 3D Printed Device (Releases Kinase Inhibitor) Drug->Kinase1 Inhibition

Action of a Kinase Inhibitor on a Signaling Pathway

Biocompatibility and Safety Considerations

This compound is generally considered safe and biocompatible, particularly due to its amino acid origin. However, when incorporated into a 3D printed medical device, the final product must undergo rigorous biocompatibility testing according to standards such as ISO 10993. This is crucial as the printing process (e.g., heating in FDM) or interactions with other excipients could potentially alter its properties or lead to the formation of leachables. Key biocompatibility assessments would include cytotoxicity, sensitization, and irritation tests.

Conclusion

While the application of this compound in the 3D printing of personalized drug delivery devices is a prospective field, its physicochemical properties and biocompatibility profile make it a compelling candidate for future research. The protocols and data presented in these application notes offer a foundational framework for scientists and researchers to begin exploring the potential of this versatile amino acid-based surfactant in the next generation of pharmaceutical manufacturing. Further experimental validation is necessary to fully elucidate its impact on printability, drug release, and overall device performance.

References

Application Notes & Protocols for the Quantification of Lauroyl Lysine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Lysine (B10760008), an acylated amino acid derivative of L-lysine and lauric acid, is utilized in various industries, including cosmetics and pharmaceuticals. Its presence and concentration in biological systems can be of interest in toxicological, pharmacokinetic, and metabolic studies. Accurate quantification in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for this research.

These application notes provide detailed protocols for the quantification of Lauroyl Lysine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). While validated kits and protocols specifically for this compound are not widely published, the methodologies presented here are based on established principles for the analysis of lysine and other acyl-amino acids in biological samples.[1][2][3]

Recommended Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and recommended method for quantifying this compound in biological samples due to its high sensitivity, specificity, and selectivity, especially in complex matrices.[3] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, typically requiring a derivatization step.

Method Comparison and Performance

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are extrapolated from typical performance for similar small molecules and lysine in biological matrices.[4]

ParameterLC-MS/MSHPLC with Derivatization
Principle Mass-to-charge ratioUV absorbance or fluorescence
Specificity Very HighModerate to High
Sensitivity (LOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
Linear Range 3-4 orders of magnitude2-3 orders of magnitude
Sample Volume 10 - 100 µL50 - 200 µL
Throughput HighModerate
Matrix Effect Potential for ion suppressionPotential for interference
Derivatization Not requiredUsually required

Experimental Protocols

General Sample Preparation Workflow

Proper sample preparation is critical to remove interfering substances like proteins and phospholipids, thereby ensuring accurate and reproducible quantification.

G cluster_0 Sample Collection & Pre-processing cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Homogenize Tissue Homogenization (if applicable) Sample->Homogenize Spike Spike with Internal Standard Sample->Spike Homogenize->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analyze LC-MS/MS or HPLC Analysis Evaporate->Analyze Quantify Quantification Analyze->Quantify G cluster_0 Metabolism of this compound cluster_1 Lysine Catabolism (Saccharopine Pathway) cluster_2 Energy Metabolism LL This compound Hydrolysis Hydrolysis (Amidase/Esterase) LL->Hydrolysis LA Lauric Acid Hydrolysis->LA Lys L-Lysine Hydrolysis->Lys AKG α-Ketoglutarate Lys->AKG Sacc Saccharopine AAA α-Aminoadipic acid Sacc->AAA AKG->Sacc AcCoA Acetyl-CoA AAA->AcCoA TCA TCA Cycle AcCoA->TCA

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lab-Scale Lauroyl Lysine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Lauroyl Lysine (B10760008) during lab-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Lauroyl Lysine at a lab scale?

A1: The two primary methods for lab-scale synthesis of this compound are the direct amidation of lauric acid with L-lysine and the Schotten-Baumann reaction between lauroyl chloride and L-lysine. The direct amidation route often employs a catalyst, such as sodium methylate, and may require elevated temperatures. The Schotten-Baumann reaction is typically performed in an aqueous solution at a controlled pH.

Q2: What is the key to achieving high selectivity for ε-N-lauroyl-L-lysine over α-N-lauroyl-L-lysine?

A2: Achieving high selectivity for the ε-amino group acylation is a critical challenge. One effective method involves the use of a divalent metal ion (e.g., from CuSO₄ or ZnCl₂) to form a chelate with the α-amino and carboxyl groups of lysine. This protection strategy directs the acylation reaction to the ε-amino group.[1] Subsequent removal of the metal ion via acid hydrolysis yields the desired ε-N-lauroyl-L-lysine with high purity.[1]

Q3: What are the typical yields and purities I can expect?

A3: Yields and purity are highly dependent on the chosen synthesis method and optimization of reaction conditions. With optimized protocols, yields can range from 50% to over 97%.[2][3] For instance, a two-step method involving the formation of a lysine laurate intermediate followed by synthesis and purification can achieve a purity of over 99%.[2] The Schotten-Baumann reaction, when optimized for pH, has been reported to yield in the range of 55.20% to 97.77%.[3]

Q4: How can I purify the crude this compound product?

A4: Common purification techniques for this compound include recrystallization, washing with various solvents, and decolorization. A typical procedure involves recrystallizing the crude product from glacial acetic acid at an elevated temperature (e.g., 120°C), followed by cooling to induce crystallization.[2] Decolorization can be achieved by treating the solution with activated carbon.[2] Subsequent washing with a solvent like methanol (B129727) helps remove residual impurities.[2]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time.[2] - Increase the reaction temperature within the optimal range. Be cautious, as excessively high temperatures can lead to side product formation.[4] - Ensure efficient mixing to improve contact between reactants.
Suboptimal pH - For the Schotten-Baumann reaction, carefully control the pH. The optimal range is typically between pH 10 and 13.[3][5] - For chelate-protected synthesis, maintain the pH between 9.0 and 10.0 during the amidation step.[1]
Poor Reactant Molarity - Optimize the molar ratio of lysine to the lauroyl source. An excess of the amine (lysine) can drive the reaction to completion.[6]
Losses During Workup/Purification - Minimize transfer losses by using appropriate glassware and techniques. - Optimize the recrystallization process to avoid excessive loss of product in the mother liquor. This can be done by carefully selecting the solvent and optimizing the cooling rate.
Low Purity
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Improve the reaction conversion by following the steps for "Low Yield." - For unreacted lauric acid, consider an additional washing step with a non-polar solvent in which lauric acid is soluble but this compound is not. - To remove excess lysine, wash the product with a solvent like acetone.[6]
Formation of Di-acylated Lysine - This occurs when both the α- and ε-amino groups are acylated. Use a protection strategy for the α-amino group, such as chelation with a divalent metal ion.[1] - A slow, continuous injection of the acylating agent can also help improve selectivity.[3]
Side Product Formation (e.g., from high temperature) - Lower the reaction temperature. For instance, in microwave-assisted synthesis, temperatures that are too high can cause carbonization and the formation of impurities.[4] - Consider alternative, lower-temperature synthesis methods if side reactions are a persistent issue.
Colored Impurities - Perform a decolorization step using activated carbon after dissolving the crude product.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis
Method Reactants Catalyst/Reagent Solvent Temperature pH Typical Yield Purity
Amidation Lauric Acid, L-LysineSodium Methylate2-Propanol, n-Hexane55°C-Up to 85.94% (conversion)-
Two-Step Synthesis L-Lysine, Lauric Acid-Methanol, TrimethylbenzeneReflux (~65°C), then 170-180°C->50%>99%
Schotten-Baumann L-Lysine, Lauroyl Chloride-Water-5°C to 5°C10-1355.20% - 97.77%-
Chelate-Protected Synthesis L-Lysine, Lauroyl ChlorideDivalent Metal Ion (e.g., CuSO₄)Water-5°C to 5°C9.0 - 10.0-≥98.5%

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is based on the formation of a lysine laurate intermediate.[2]

Step 1: Preparation of Lysine Laurate Intermediate

  • In a reaction vessel, combine L-lysine concentrate (e.g., 56%), lauric acid, and methanol. A typical molar ratio of laurate to lysine is 1:1, and the mass ratio of laurate to methanol is between 1:8 and 1:12.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 5-8 hours.

  • Cool the reaction mixture first to approximately 20°C, then further to 0°C.

  • Isolate the precipitated lysine laurate salt via filtration or centrifugation.

  • Dry the intermediate product.

Step 2: Synthesis of this compound Crude Product

  • Combine the dried lysine laurate intermediate with trimethylbenzene in a 1:5 mass ratio.

  • Gradually heat the mixture to 110°C to distill off any remaining methanol.

  • Increase the temperature to 170-180°C at a rate of about 10°C per hour.

  • Maintain reflux until the water byproduct is completely removed.

  • Cool the reaction mixture to 80°C, then to 40°C.

  • Add absolute methanol, cool to 10°C, and stir.

  • Filter the mixture and dry the solid to obtain the crude this compound.

Step 3: Purification

  • Recrystallize the crude product by dissolving it in glacial acetic acid at 120°C.

  • Cool the solution first to 105°C, then to 15°C to allow for crystallization.

  • Separate the solids by filtration.

  • For decolorization, add activated carbon (3% w/w of the filter cake) to a solution of the product in glacial acetic acid and reflux.

  • Filter the hot solution and wash the resulting solid with methanol.

  • Dry the final product at 80-90°C to obtain high-purity N-Lauroyl-L-lysine.

Protocol 2: Schotten-Baumann Reaction with α-Amino Group Protection

This protocol is based on the selective acylation of the ε-amino group.[1]

Step 1: Chelate Formation (α-Amino Group Protection)

  • Dissolve a divalent metal salt (e.g., CuSO₄ or ZnCl₂) in water in a reaction flask.

  • In a separate vessel, dissolve L-lysine (or L-lysine HCl) in water.

  • Slowly add the lysine solution to the metal salt solution with stirring.

  • Adjust the pH of the mixture to between 8.0 and 9.0 to facilitate the formation of the lysine-metal chelate. The reaction can be carried out at room temperature (20-30°C).

Step 2: Amidation Reaction

  • Cool the chelate-containing solution to between -5°C and 5°C.

  • Slowly add lauroyl chloride to the cooled solution while vigorously stirring. Maintain the pH between 9.0 and 10.0 by the concurrent addition of a base (e.g., NaOH solution).

  • After the addition is complete, continue to stir the reaction mixture for several hours at the same temperature.

Step 3: Deprotection and Product Isolation

  • Destroy the chelate structure by acidifying the reaction mixture to a pH of 2-3 with an acid such as HCl or H₂SO₄. This will precipitate the this compound.

  • Stir the mixture for a few hours.

  • Filter the precipitate and wash it thoroughly with purified water to remove any remaining salts.

  • Dry the solid product to obtain high-purity ε-N-lauroyl-L-lysine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification s1 Reactants (L-Lysine, Lauric Acid/Lauroyl Chloride) s2 Reaction (Amidation or Schotten-Baumann) s1->s2 s3 Crude Product Isolation (Filtration/Precipitation) s2->s3 p1 Recrystallization (e.g., from Acetic Acid) s3->p1 Crude Product p2 Decolorization (with Activated Carbon) p1->p2 p3 Washing (e.g., with Methanol) p2->p3 p4 Drying p3->p4 final final p4->final Pure this compound Troubleshooting_Guide start Analysis of Result low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No incomplete_rxn Incomplete Reaction? (Check TLC/LC-MS) low_yield->incomplete_rxn Yes impurities Identify Impurities (NMR, MS) low_purity->impurities Yes extend_time Action: - Increase reaction time - Optimize temperature incomplete_rxn->extend_time Yes suboptimal_ph Action: - Verify and adjust pH incomplete_rxn->suboptimal_ph No unreacted_sm Unreacted Starting Material? impurities->unreacted_sm diacylation Di-acylated Product? unreacted_sm->diacylation No wash_sm Action: - Improve reaction conversion - Additional washing steps unreacted_sm->wash_sm Yes protect_group Action: - Use α-amino protection - Slow addition of acylating agent diacylation->protect_group Yes

References

troubleshooting Lauroyl Lysine hydrogel stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl Lysine (B10760008) hydrogels. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My Lauroyl Lysine hydrogel is dissolving or degrading too quickly. What are the potential causes and solutions?

Premature dissolution or rapid degradation of this compound hydrogels can be attributed to several factors, primarily related to environmental conditions and formulation.

  • pH-Dependent Instability: this compound hydrogels, like many other amino acid-based hydrogels, can exhibit pH-sensitive degradation. Hydrolysis of ester or amide bonds within the hydrogel network is often accelerated in acidic or basic conditions. Specifically, basic conditions tend to accelerate the degradation of ester bonds.[1]

    • Solution: Ensure the pH of your buffer or release medium is within the stable range for your specific hydrogel formulation, which for some Nϵ-lauroyl lysine derivatives is between pH 5.0-7.0. If your application requires a pH outside of this range, consider cross-linking strategies to enhance stability.

  • Enzymatic Degradation: If the experimental environment contains enzymes such as proteases (e.g., trypsin, elastase), these can cleave the peptide bonds within the lysine structure, leading to rapid degradation.[2][3][4]

    • Solution: If enzymatic degradation is undesirable, ensure a sterile, enzyme-free work environment. For applications where enzymatic degradation is expected, the rate can be modulated by altering the cross-linking density of the hydrogel.

  • Elevated Temperature: Higher temperatures can increase the kinetic energy of molecules, accelerating hydrolysis and potentially leading to the breakdown of the hydrogel network. Some Nα, Nε-diacyl-l-lysine hydrogels have phase transition temperatures that, if exceeded, will cause the gel to transition to a solution.

    • Solution: Maintain a consistent and appropriate temperature for your experiments. If high temperatures are required, a more robustly cross-linked hydrogel may be necessary.

2. I am observing phase separation or a lack of homogeneity in my hydrogel. What could be the cause?

Phase separation in amino acid-based hydrogels can occur due to imbalances in hydrophobic and hydrophilic interactions, which are crucial for the self-assembly and stability of the hydrogel network.

  • Inadequate Dissolution of this compound: this compound itself is sparingly soluble in aqueous media. If not properly dissolved or derivatized, it can lead to aggregation and phase separation.

    • Solution: Ensure complete dissolution of the this compound derivative during hydrogel preparation. This may involve gentle heating or the use of co-solvents, depending on the specific protocol.

  • Inappropriate Solvent Composition: The stability of Nα, Nε-diacyl-l-lysine hydrogels is highly dependent on the solvent system. The balance of hydrophobic interactions and hydrogen bonding is critical for gel formation.[5]

    • Solution: Optimize the solvent composition. For instance, in alcohol-water mixtures, the proportion of alcohol can significantly impact gelation and stability.

3. My hydrogel has poor mechanical strength and is difficult to handle. How can I improve its stability?

The mechanical properties of a hydrogel are directly related to the integrity and density of its cross-linked network.

  • Low Cross-linking Density: Insufficient cross-linking will result in a weak gel with a low storage modulus (G').

    • Solution: Increase the concentration of the cross-linking agent or modify the formulation to include components that enhance intermolecular interactions, such as hydrogen bonding. The addition of functionalized polymers can also provide more cross-linking sites, leading to a higher storage modulus.

  • Disruption of Non-covalent Interactions: this compound hydrogels are often held together by non-covalent forces like hydrogen bonds and hydrophobic interactions. Changes in pH, temperature, or ionic strength can disrupt these interactions and weaken the gel.

    • Solution: Carefully control the experimental conditions (pH, temperature, ionic strength) to maintain the stability of these non-covalent interactions.

Quantitative Data Summary

The following tables summarize quantitative data on the stability and degradation of amino acid-based hydrogels. Note that data for this compound hydrogels specifically is limited; therefore, data from analogous systems are provided for illustrative purposes.

Table 1: Effect of pH on Hydrogel Swelling Ratio

Hydrogel CompositionpHSwelling Ratio (Wet Weight/Dry Weight)Reference
Dextran-Polyallylamine (2:1)7~14
Dextran-Polyallylamine (2:1)12~7
Poly(aspartic acid) cross-linked with Lysine-methylester and Cystamine2~20
Poly(aspartic acid) cross-linked with Lysine-methylester and Cystamine7~120
Poly(aspartic acid) cross-linked with Lysine-methylester and Cystamine11~120

Table 2: Enzymatic Degradation of Hyaluronic Acid-Lysine Hydrogels

Hydrogel FormulationMaximum Degradation (%)Time to 50% of Max. Degradation (T1/2) (hours)Degradation Rate (%/hour)Reference
2% HA-Lysine (HA20)82.3048.670.84
3% HA-Lysine (HA30)70.0174.390.47

Table 3: Hydrolytic Degradation Half-life of Peptide-Crosslinked Hydrogels at pH 7.4, 37°C

Hydrogel TypeDegradation Half-life (t1/2) in daysReference
Arginine-containing (R-gels)7.53
Aspartic acid-containing (D-gels)86.6

Experimental Protocols

1. Rheological Analysis for Hydrogel Stability

This protocol is used to determine the viscoelastic properties of the hydrogel, which are indicative of its mechanical stability. A stable gel will exhibit a storage modulus (G') that is significantly higher than its loss modulus (G'').

  • Instrumentation: A rotational rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).

  • Procedure:

    • Place a molded hydrogel sample of known dimensions (e.g., 1 mm thickness) onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap, ensuring complete contact with the hydrogel sample without compressing it excessively.

    • Equilibrate the sample at the desired temperature (e.g., 37°C) for 5 minutes.

    • Amplitude Sweep: Perform a strain sweep from 0.01% to 100% strain at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

    • Frequency Sweep: Within the LVER, perform a frequency sweep from 0.1 to 100 rad/s at a constant strain. This will provide information on the hydrogel's behavior over a range of time scales.

    • Data Analysis: A stable hydrogel will show G' > G'' across the frequency range, and both moduli will have a low dependence on frequency.

2. Swelling Studies for Hydrogel Degradation Assessment

This protocol measures the change in hydrogel mass over time when exposed to a specific medium, providing an indication of its swelling behavior and degradation.

  • Materials: Lyophilized hydrogel samples, buffer solution of desired pH (e.g., PBS pH 7.4), analytical balance.

  • Procedure:

    • Weigh the initial dry mass of the lyophilized hydrogel sample (Wd).

    • Immerse the hydrogel in the buffer solution at a controlled temperature (e.g., 37°C).

    • At predetermined time intervals, remove the hydrogel from the solution.

    • Gently blot the surface with filter paper to remove excess water.

    • Weigh the swollen hydrogel (Ws).

    • Return the hydrogel to the buffer solution.

    • Continue measurements until the hydrogel weight becomes constant (equilibrium swelling) or starts to decrease (indicating degradation).

  • Calculation:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

    • Degradation (%): If the weight starts to decrease after reaching a maximum, the percentage of degradation can be calculated relative to the maximum swollen weight.

3. Enzymatic Degradation Assay

This protocol assesses the susceptibility of the hydrogel to enzymatic degradation.

  • Materials: Hydrogel samples, relevant enzyme solution (e.g., trypsin in PBS), buffer solution (control), incubator, analytical balance.

  • Procedure:

    • Prepare two sets of pre-weighed, swollen hydrogel samples.

    • Immerse one set in the enzyme solution and the other in the buffer solution without the enzyme (control).

    • Incubate both sets at the optimal temperature for the enzyme (e.g., 37°C).

    • At regular intervals, remove the hydrogels, blot them dry, and weigh them.

    • The percentage of weight loss over time in the enzyme solution compared to the control indicates the rate of enzymatic degradation.

  • Data Analysis: Plot the percentage of remaining hydrogel weight versus time for both the enzyme-treated and control samples.

Visualizations

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_analysis Stability & Degradation Analysis cluster_data Data Interpretation A Synthesize Lauroyl Lysine Derivative B Prepare Hydrogel Precursor Solution A->B C Induce Gelation (e.g., pH change, temperature) B->C D Rheological Analysis C->D Assess Mechanical Stability E Swelling Studies C->E Determine Swelling & Degradation Profile F Enzymatic Degradation Assay C->F Evaluate Enzymatic Susceptibility G Analyze G' and G'' for Stability D->G H Calculate Swelling Ratio & Degradation % E->H I Determine Weight Loss vs. Time F->I

Caption: Experimental workflow for this compound hydrogel preparation and stability analysis.

Troubleshooting_Logic Start Problem with Hydrogel Stability Q1 Is the hydrogel dissolving prematurely? Start->Q1 Q2 Is there phase separation? Start->Q2 Q3 Is the hydrogel mechanically weak? Start->Q3 A1_1 Check pH of medium Q1->A1_1 Yes A1_2 Control temperature Q1->A1_2 Yes A1_3 Ensure enzyme-free environment Q1->A1_3 Yes A2_1 Ensure complete dissolution of precursor Q2->A2_1 Yes A2_2 Optimize solvent composition Q2->A2_2 Yes A3_1 Increase cross-linker concentration Q3->A3_1 Yes A3_2 Control environmental conditions (pH, temp) Q3->A3_2 Yes

Caption: Troubleshooting logic for common this compound hydrogel stability issues.

References

Technical Support Center: Optimizing Drug Loading in Lauroyl Lysine Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Lauroyl Lysine (B10760008) nanoparticles, specifically focusing on improving drug loading capacity.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues you may face during your experiments.

Question 1: Why is the drug loading capacity of my Lauroyl Lysine nanoparticles unexpectedly low?

Answer:

Low drug loading capacity in this compound nanoparticles can stem from several factors related to the drug, the formulation, and the process parameters. Here are some potential causes and solutions:

  • Drug Properties:

    • Poor Lipophilicity: this compound is an amphiphilic molecule. For efficient encapsulation within the core of self-assembled nanoparticles, the drug should ideally possess moderate to high lipophilicity to interact favorably with the lauroyl chains. Highly hydrophilic drugs will have poor partitioning into the nanoparticle core.

    • Drug-Carrier Interactions: Weak interactions (hydrophobic, electrostatic, hydrogen bonding) between the drug and the this compound derivative can lead to inefficient loading.

  • Formulation Composition:

    • Suboptimal this compound Derivative: The specific derivative of this compound used is critical. Some derivatives are better suited for forming stable nanoparticles that can effectively encapsulate drugs. For instance, gemini-type surfactants derived from Nϵ-lauroyl lysine have been shown to form hydrogels and multilamellar vesicles capable of encapsulating active ingredients.[1]

    • Inappropriate Drug-to-Carrier Ratio: An excessively high initial drug concentration relative to the this compound concentration can lead to drug precipitation or the formation of unstable nanoparticles, thus reducing the final drug loading.

  • Process Parameters:

    • Inefficient Nanoparticle Formation Method: The method used to prepare the nanoparticles (e.g., solvent evaporation, nanoprecipitation, self-assembly) may not be optimized for your specific drug and this compound derivative.

    • pH of the Medium: The pH can influence the ionization state of both the drug and the this compound derivative, affecting their interaction and the self-assembly process.

Question 2: My this compound nanoparticles are aggregating after drug loading. What can I do?

Answer:

Nanoparticle aggregation is a common issue that can be triggered by the drug loading process. Here’s how to troubleshoot it:

  • Surface Charge: The surface charge (Zeta Potential) of your nanoparticles is a key factor in their stability. If the drug loading process neutralizes the surface charge, the repulsive forces between nanoparticles are reduced, leading to aggregation. Consider modifying the surface with a stabilizer.

  • Stabilizers: The addition of steric stabilizers, such as polyethylene (B3416737) glycol (PEG), can prevent aggregation by creating a hydrophilic shell around the nanoparticles. PEGylation of poly-lysine based carriers has been shown to reduce cytotoxicity and nonspecific protein interactions, which can also contribute to stability.

  • Solvent and Ionic Strength: The properties of the dispersion medium are crucial. High ionic strength can compress the electrical double layer around the nanoparticles, leading to aggregation. Ensure you are using a suitable buffer with an appropriate ionic strength.

Question 3: How can I improve the encapsulation of a hydrophilic drug in this compound nanoparticles?

Answer:

Encapsulating hydrophilic drugs in a lipophilic core is challenging. Here are some strategies:

  • Ion Pairing: Form an ion pair between the hydrophilic drug and a lipophilic counter-ion. This creates a more hydrophobic complex that can be more readily encapsulated within the this compound nanoparticle core.

  • Vesicular Systems: Utilize this compound derivatives that form vesicular structures, such as multilamellar vesicles (MLVs). These systems have an aqueous core that can entrap water-soluble active ingredients.[1]

  • W/O/W Double Emulsion: A water-in-oil-in-water (W/O/W) double emulsion technique can be employed. The hydrophilic drug is dissolved in the inner aqueous phase, which is then emulsified in an organic phase containing the this compound derivative. This is then dispersed in an outer aqueous phase to form the nanoparticles.

Frequently Asked Questions (FAQs)

What are this compound nanoparticles and what are their advantages for drug delivery?

This compound is an amino acid derivative with amphiphilic properties, making it a candidate for forming self-assembling nanostructures. While primarily used in cosmetics, its derivatives are being explored for drug delivery.[2] Nanoparticles derived from this compound or its polymers (like poly-L-lysine) offer potential advantages such as:

  • Biocompatibility: Being derived from a natural amino acid, they are expected to have good biocompatibility.

  • Biodegradability: The amide and ester bonds in derivatives can be biodegradable.

  • Versatility: Derivatives can be synthesized to form various structures like micelles, vesicles, and nanofibers, allowing for the encapsulation of a range of drugs.[1]

What is the primary mechanism of drug loading in this compound nanoparticles?

The primary mechanism depends on the type of nanoparticle structure and the drug's properties.

  • For Micellar Nanoparticles: Hydrophobic drugs are typically entrapped within the hydrophobic core formed by the lauroyl chains through hydrophobic interactions.

  • For Vesicular Nanoparticles (e.g., MLVs): These structures have an aqueous core and lipid bilayers. Hydrophilic drugs can be encapsulated in the aqueous core, while lipophilic drugs can be entrapped within the bilayers.[1]

  • For Poly-L-lysine Conjugates: Drug loading can occur via electrostatic interactions between a charged drug and the charged poly-lysine backbone, or through covalent conjugation.[3]

How are drug loading capacity and encapsulation efficiency calculated?

  • Drug Loading Capacity (LC %): This represents the amount of drug loaded per unit weight of the nanoparticle.

    • LC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): This indicates the percentage of the initial drug that was successfully encapsulated in the nanoparticles.

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Data Presentation

While specific quantitative data for drug loading in this compound nanoparticles is limited in the literature, the following table presents data from a study on l-lysine-based organogelators, which demonstrates the high drug loading potential of lysine derivatives. This can serve as a reference for the potential of this compound-based systems.

Gelator CompositionDrugDrug Loading Capacity (% of gelator)
bis(N2-lauroyl-N6-l-lysyl ethylester)oxalylamide in liquid paraffinNaproxenUp to 166.6%

Data adapted from a study on l-lysine-based organogelators, which may not be directly representative of nanoparticle systems but illustrates the potential of lysine derivatives for high drug loading.[4]

Experimental Protocols

Protocol: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation

This protocol is a general method that can be adapted and optimized for preparing drug-loaded this compound nanoparticles.

Materials:

  • This compound derivative

  • Drug of interest

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant/Stabilizer (e.g., Poloxamer, PVA) (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the this compound derivative and the drug in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a surfactant or stabilizer to improve nanoparticle stability.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring or sonication. This forms an oil-in-water (o/w) emulsion. The rate of addition and the energy input (stirring speed, sonication power) are critical parameters to control nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the this compound derivative and the drug will self-assemble and precipitate to form solid nanoparticles.

  • Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): The purified nanoparticle suspension can be freeze-dried to obtain a powder form for long-term storage. A cryoprotectant (e.g., trehalose, sucrose) should be added before freezing.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, morphology (e.g., using TEM or SEM), and determine the drug loading capacity and encapsulation efficiency.

Visualizations

cluster_factors Factors Affecting Drug Loading cluster_solutions Troubleshooting Solutions Drug_Properties Drug Properties (Lipophilicity, Solubility) Optimize_Formulation Optimize Formulation (Adjust Ratios, Add Stabilizers) Drug_Properties->Optimize_Formulation Modify_Drug Modify Drug (e.g., Ion Pairing) Drug_Properties->Modify_Drug Refine_Process Refine Process (Change Method, Optimize Parameters) Drug_Properties->Refine_Process Formulation Formulation (Drug/Carrier Ratio, pH) Formulation->Optimize_Formulation Formulation->Modify_Drug Formulation->Refine_Process Process Process Parameters (Method, Stirring Speed) Process->Optimize_Formulation Process->Modify_Drug Process->Refine_Process High_Loading Improved Drug Loading Optimize_Formulation->High_Loading Leads to Modify_Drug->High_Loading Leads to Refine_Process->High_Loading Leads to Low_Loading Low Drug Loading Low_Loading->Drug_Properties Caused by Low_Loading->Formulation Caused by Low_Loading->Process Caused by

Caption: Factors influencing drug loading and corresponding troubleshooting strategies.

A 1. Define Drug & Carrier System (this compound Derivative) B 2. Initial Formulation Screening (Vary Drug/Carrier Ratio, Solvent) A->B C 3. Nanoparticle Preparation (e.g., Emulsion-Solvent Evaporation) B->C D 4. Characterization (Size, PDI, Zeta Potential) C->D E 5. Determine Drug Loading & EE% D->E F 6. Optimization (DoE) (Response Surface Methodology) E->F Low Loading G 7. Validate Optimized Formulation E->G Acceptable Loading F->C H 8. Final Characterization & Stability G->H

Caption: Experimental workflow for optimizing drug loading in this compound nanoparticles.

References

Technical Support Center: Lauroyl Lysine Solubility in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reliable formulations is paramount. Lauroyl Lysine (B10760008), a derivative of lauric acid and the amino acid lysine, presents unique solubility challenges due to its amphiphilic nature. This guide provides practical troubleshooting advice and detailed protocols to address common solubility issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Lauroyl Lysine? A1: this compound is generally characterized as a white powder that is practically insoluble or sparingly soluble in both water and most common organic solvents and oils.[1][2][3][4] Its inherent hydrophobicity makes it difficult to disperse in aqueous media, which is why it is often used as a texture modifier in solid cosmetic preparations.[2][5]

Q2: In which solvents has some solubility been reported? A2: While broadly insoluble, some solubility has been noted in specific conditions. It is reportedly soluble in strong acidic or strong alkaline solutions.[4][6] One supplier reports a solubility of less than 1 mg/mL in water and DMSO.[3] Another source indicates that with the aid of ultrasonication, a concentration of 9.09 mg/mL in DMSO can be achieved if the pH is adjusted to 2 with 1M HCl.

Q3: How does pH affect the solubility of this compound? A3: pH is a critical factor influencing this compound's solubility. As an amino acid derivative, it possesses both an acidic carboxyl group and a basic amino group. At very low pH, the amino group is protonated, and at very high pH, the carboxyl group is deprotonated. This ionization increases the molecule's polarity and its solubility in aqueous solutions.[7][8] Synthesis and purification protocols often exploit this by dissolving the material in an acidic solution and then precipitating it by raising the pH to neutral (6-7).[7]

Q4: Can temperature be used to improve solubility? A4: While for many compounds an increase in temperature enhances solubility, specific quantitative data for this compound is not readily available. However, one study in the context of mineral flotation noted that the amide groups in this compound's structure might improve its solubility at low temperatures, though this is not a common strategy for laboratory formulations.[9] In purification procedures, heating to 40-80°C is used during an activated carbon treatment step after the this compound has been dissolved in acidic water.[7]

Q5: Are there water-soluble alternatives to this compound? A5: Yes, to overcome the solubility challenges, water-soluble derivatives of Nϵ-lauroyl lysine have been developed. These are often gemini-type surfactants and can form hydrogels or vesicles in aqueous media, making them suitable for liquid formulations.[2][5]

Troubleshooting Guide for this compound Solubility

This section addresses common problems encountered when trying to dissolve this compound for experimental use.

Issue 1: this compound powder is not dissolving in my aqueous buffer.
  • Question: I am trying to prepare a solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it remains a suspension. How can I dissolve it?

  • Answer: this compound is virtually insoluble in neutral aqueous buffers.[1][3] The most effective strategy is to utilize pH adjustment. You can attempt to dissolve it by first creating a slurry in your buffer and then slowly adding a dilute acid (e.g., 1M HCl) dropwise until the powder dissolves. Be aware that this will lower the pH of your final solution, which may need to be readjusted for your specific experiment, though this could cause precipitation.

Issue 2: My formulation requires a non-aqueous or organic solvent.
  • Question: I need to dissolve this compound in an organic solvent for my formulation. Which one should I choose?

  • Answer: this compound also has very low solubility in most common organic solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is often the first choice for poorly soluble compounds.[3] For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a co-solvent system, such as a mixture of PEG300, Tween 80, and saline, or corn oil.[1] A mixture of 2-propanol and n-hexane has also been used during its synthesis, suggesting potential utility.[6]

Issue 3: The compound precipitates when I add the stock solution to my cell culture media.
  • Question: I managed to dissolve this compound in DMSO, but it crashes out of solution when I add it to my aqueous cell culture medium. What can I do?

  • Answer: This is a common issue when a compound is soluble in a stock solvent but not in the final aqueous medium. To mitigate this, try the following:

    • Lower the Stock Concentration: Use a more dilute stock solution to reduce the solvent shock upon dilution.

    • Use a Co-solvent/Surfactant: Prepare your working solution by diluting the DMSO stock into a solution already containing a biocompatible surfactant like Tween 80 or in a vehicle like a PEG400 solution.[1]

    • Increase Mixing: Add the stock solution dropwise to the culture medium while vortexing or stirring vigorously to promote rapid dispersion.

    • Final Concentration Limit: There is a limit to how much this compound can be present in an aqueous environment. You may need to work at lower final concentrations.

Data Presentation: Solubility Profile

Due to limited published data, this table summarizes the available qualitative and semi-quantitative information on this compound solubility.

Solvent/SystemTemperatureConcentrationMethod/NotesReference(s)
WaterAmbient< 1 mg/mL (Slightly soluble to Insoluble)Qualitative assessment[3]
Dimethyl Sulfoxide (DMSO)Ambient< 1 mg/mL (Slightly soluble to Insoluble)Qualitative assessment[3]
DMSO with AcidificationAmbient9.09 mg/mL (27.67 mM)Requires ultrasonication and pH adjustment to 2 with 1M HCl
Strong Acidic SolutionAmbientSoluble (Qualitative)Dissolves due to protonation of the amino group.[4][6]
Strong Alkaline SolutionAmbientSoluble (Qualitative)Dissolves due to deprotonation of the carboxyl group.[4][6]
10% DMSO / 90% Corn OilAmbient≥ 0.91 mg/mL (2.77 mM)Formulation for in vivo use.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Media using pH Adjustment

This protocol is suitable for creating an aqueous stock solution where the final pH can be acidic.

Materials:

  • This compound powder

  • Purified water or desired buffer (e.g., deionized water)

  • 1M Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker containing the desired volume of purified water to create a slurry.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add 1M HCl dropwise to the slurry.

  • Monitor the solution for clarity. Continue adding HCl until all the this compound has dissolved.

  • Measure the final pH of the solution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter if required for the application.

Note: Adjusting the pH back towards neutral with a base will likely cause the this compound to precipitate out of solution.

Protocol 2: Preparation of a Stock Solution in DMSO and Co-solvents

This protocol is designed for preparing a concentrated stock solution for dilution into aqueous experimental systems, such as cell culture media or for creating formulations for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300) (optional)

  • Tween 80 (optional)

  • Sterile tubes

Methodology:

  • Aseptically weigh the this compound powder in a sterile tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex vigorously. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect for complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term stability.

For creating a working solution for in vivo administration (example formulation):

  • Start with the prepared DMSO stock solution.

  • In a separate sterile tube, add the required volume of PEG300.

  • Add the DMSO stock to the PEG300 and mix thoroughly.

  • Add Tween 80 to the mixture and mix again until clear.

  • Finally, add the aqueous component (e.g., saline or PBS) and mix to get the final formulation. A typical ratio might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[1]

Visualizations

Troubleshooting_Workflow start Start: Dissolve This compound aqueous Aqueous System? start->aqueous ph_adjust Use pH Adjustment (Protocol 1) aqueous->ph_adjust Yes organic Use Organic Solvent (DMSO) aqueous->organic No success Solubilization Achieved ph_adjust->success insoluble Insoluble: Re-evaluate Solvent/ Concentration ph_adjust->insoluble precipitate Precipitation in Aqueous Medium? organic->precipitate organic->insoluble cosolvent Add Co-solvents/Surfactants (e.g., PEG300, Tween 80) precipitate->cosolvent Yes precipitate->success No cosolvent->success

Caption: Troubleshooting workflow for dissolving this compound.

Solubilization_Protocol cluster_ph Protocol 1: pH Adjustment cluster_dmso Protocol 2: Organic Solvent a1 Create Slurry in Water a2 Add 1M HCl Dropwise a1->a2 a3 Stir until Dissolved a2->a3 a4 Sterile Filter (Optional) a3->a4 b1 Weigh this compound b2 Add DMSO b1->b2 b3 Vortex / Sonicate b2->b3 b4 Store Stock at -20°C b3->b4

Caption: Key steps for two primary solubilization protocols.

References

overcoming challenges in the characterization of Lauroyl Lysine aggregates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of Lauroyl Lysine (B10760008) aggregates.

Troubleshooting Guides

This section offers solutions to common problems encountered during the experimental characterization of Lauroyl Lysine aggregates, categorized by analytical technique.

Dynamic Light Scattering (DLS)

Question: My DLS results for this compound show a bimodal or multimodal distribution with a peak at a very large size (>100 nm), which I suspect is an artifact. What could be the cause and how can I fix it?

Answer: This is a common issue often referred to as "dust peaks" or the presence of large aggregates. Here are the potential causes and troubleshooting steps:

  • Contamination: The presence of dust or other particulates in your sample or cuvette can lead to erroneous peaks corresponding to large sizes.

    • Solution: Filter your sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. Always rinse the cuvette with filtered solvent before adding your sample.

  • Poor Solubility/Precipitation: this compound has low solubility in aqueous media, which can lead to the formation of large, non-micellar aggregates or precipitates, especially at high concentrations or inappropriate pH.[1][2]

    • Solution: Ensure your working concentration is above the Critical Aggregation Concentration (CAC) but below the solubility limit. Consider using a derivative of this compound with improved water solubility, such as a gemini-type surfactant derivative.[1][2] Also, verify that the pH of your buffer is suitable for micelle formation; for some lipopeptides, acidic pH favors micelles while basic pH can lead to larger fibrillar structures.[3]

  • Solvent Effects: The properties of your solvent, such as viscosity, can affect the calculated hydrodynamic radius.

    • Solution: Ensure that the correct solvent viscosity is entered into the DLS software. For accurate results, it is crucial to measure the viscosity of your specific sample, as the presence of this compound can alter it.

  • Induced Aggregation by Laser: The laser used in the DLS instrument can sometimes induce aggregation in sensitive samples.

    • Solution: Reduce the measurement time or laser power if your instrument allows. You can confirm this by taking TEM images of the sample before and after DLS measurement to check for changes in aggregate morphology.

Question: The Polydispersity Index (PDI) of my this compound sample is very high (>0.5). What does this indicate and how can I improve it?

Answer: A high PDI indicates a broad size distribution, meaning your sample is not monodisperse. This could be due to the coexistence of monomers, micelles of various sizes, and larger aggregates.

  • Concentration Effects: If the concentration is too close to the CAC, you may have a mix of monomers and micelles. If it's too high, you might be promoting the formation of larger, less-defined aggregates.

    • Solution: Prepare samples at a concentration well above the CAC to ensure the majority of molecules are in micellar form. Perform a concentration series to find the optimal range for monodisperse micelles.

  • Sample Preparation: Inadequate mixing or equilibration time can lead to a heterogeneous sample.

    • Solution: Ensure the sample is thoroughly mixed and allowed to equilibrate at the desired temperature for an adequate amount of time before measurement. Sonication can sometimes help in achieving a more uniform dispersion, but be cautious as it can also induce degradation.

  • Ionic Strength and pH: The stability and size of this compound aggregates are highly sensitive to pH and ionic strength.

    • Solution: Optimize the buffer conditions. Small changes in pH or salt concentration can significantly impact the charge repulsion between aggregates, affecting their size and polydispersity.

Small-Angle X-ray Scattering (SAXS)

Question: How do I interpret the shape of my SAXS scattering curve for this compound aggregates?

Answer: The shape of the SAXS curve provides information about the size and morphology of the aggregates.

  • Micelles: For spherical micelles, the scattering pattern will typically show a form factor with characteristic oscillations.

  • Cylindrical or Rod-like Structures: These will exhibit a scattering intensity that scales as I(q) ~ q⁻¹ at low q values.

  • Lamellar or Vesicular Structures: These are characterized by an intensity scaling of I(q) ~ q⁻² at low q.

A Guinier plot (ln(I(q)) vs. q²) is a crucial first step in SAXA data analysis. A linear trend at low q indicates well-dispersed, non-interacting particles, while an upward curve suggests aggregation and a downward curve indicates particle repulsion.

Question: My SAXS data is noisy and the buffer subtraction is poor. What can I do?

Answer: Accurate buffer subtraction is critical for obtaining a clean scattering profile of your sample.

  • Precise Buffer Matching: The buffer used for the blank measurement must be identical to the supernatant of your sample. Any mismatch in concentration of salts, additives, or pH will result in poor subtraction.

    • Solution: Use the dialysate or the supernatant after ultracentrifugation of your sample as the buffer blank.

  • Concentration Series: Measuring a series of sample concentrations can help in distinguishing the scattering from the particles from inter-particle interaction effects and improve the reliability of the data.

  • Instrumental Stability: Ensure the X-ray source is stable and allow for sufficient measurement time to improve the signal-to-noise ratio.

Cryogenic Transmission Electron Microscopy (cryo-TEM)

Question: I am having difficulty visualizing my this compound aggregates with cryo-TEM. The images show very few particles or they appear aggregated and distorted.

Answer: This often points to issues with sample preparation and vitrification.

  • Sample Concentration: The concentration of your sample is critical. If it's too low, you will have very few particles in each image. If it's too high, the particles may be too crowded, making it difficult to distinguish individual aggregates.

    • Solution: Optimize the concentration by preparing a series of dilutions. A concentration of 0.05 – 5 µM is a common starting point for cryo-EM samples.

  • Ice Thickness: The thickness of the vitreous ice is crucial. If the ice is too thick, the electron beam cannot penetrate it effectively, resulting in low-contrast images. If it's too thin, the aggregates may be damaged or forced to the air-water interface.

    • Solution: Adjust blotting parameters (blotting time, force, and humidity) to achieve optimal ice thickness. Using grids with a thin carbon or graphene support film can sometimes help by promoting the adsorption of particles.

  • Vitrification Issues: The goal of vitrification is to freeze the sample so rapidly that ice crystals cannot form. The presence of crystalline ice will obscure the sample.

    • Solution: Ensure your cryogen (typically liquid ethane) is at the correct temperature and that the plunging process is rapid. Always handle the frozen grids under liquid nitrogen to prevent warming and ice crystal formation.

Question: The morphology of my this compound aggregates in cryo-TEM images is different from what I expected based on other techniques (e.g., DLS or SAXS). Why?

Answer: Discrepancies between techniques can arise from several factors:

  • Sample Preparation Artifacts: The process of blotting and plunge-freezing can sometimes alter the structure of the aggregates. For example, drying can induce the formation of β-sheet amyloid fibrils from what were micelles in solution.

  • Different States of Matter: Cryo-TEM provides a snapshot of the aggregates in a vitrified state, while DLS and SAXS measure the average properties of the aggregates in a solution.

  • Technique Sensitivity: Each technique is sensitive to different aspects of the aggregates. DLS measures the hydrodynamic radius, SAXS provides information on the overall shape and size, and cryo-TEM gives direct visual evidence of the morphology. It is the combination of these techniques that provides a comprehensive picture.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

A1: The main challenge is its poor solubility in aqueous media. Nϵ-lauroyl lysine is an organic powder that is sparingly soluble in many cosmetic and aqueous media, which can restrict its use in liquid formulations and complicate characterization due to its tendency to precipitate.

Q2: How does pH affect the aggregation of this compound?

A2: The pH of the solution can have a profound effect on the type of aggregates formed. For some related lipopeptides, acidic pH promotes the formation of spherical micelles, while a shift to a basic pH can induce a conformational change from a random coil to a β-sheet structure, leading to the formation of larger fibers and even hydrogels at higher concentrations.

Q3: What is the Critical Aggregation Concentration (CAC) and why is it important?

A3: The Critical Aggregation Concentration (CAC), also known as the Critical Micelle Concentration (CMC) for micelle-forming surfactants, is the concentration at which individual this compound molecules begin to self-assemble into larger aggregates like micelles. It is a key parameter as the properties of the solution change significantly above this concentration. Characterization of the aggregates should be performed at concentrations above the CAC.

Q4: Can I use standard characterization techniques for this compound aggregates?

A4: Yes, standard techniques such as Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), Cryo-Transmission Electron Microscopy (cryo-TEM), and Fourier-Transform Infrared (FTIR) spectroscopy are commonly used. However, due to the specific properties of this compound, such as its low water solubility, protocols may need to be adapted.

Q5: Are there more soluble alternatives to this compound for aggregation studies?

A5: Yes, researchers have developed derivatives to improve water solubility. One example is a gemini-type surfactant, bis(Nϵ-lauroyl lysine), which has two this compound molecules linked by a chain. These derivatives can form hydrogels and nanofibers in aqueous solutions.

Quantitative Data

SurfactantAdditiveTemperatureCMC (mmol/L)Method
Sodium Lauroyl Sarcosine (SLAS)Water298.15 K13.9Electrical Conductivity
Sodium Lauroyl Sarcosine (SLAS)10 mmol/L L-Lysine.HCl298.15 K8.7Electrical Conductivity
Sodium Lauroyl GlycinateWater-12Surface Tension
Disodium N-lauroyl AspartateWater-73Not Specified
Disodium N-lauroyl GlutamateWater-74Not Specified

Data for Sodium Lauroyl Sarcosine adapted from. Data for Sodium Lauroyl Glycinate adapted from. Data for Disodium N-lauroyl Aspartate and Glutamate adapted from.

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using a Fluorescence Probe

This protocol describes the use of a fluorescent probe, such as 8-Anilino-1-naphthalenesulfonic acid (ANS), to determine the CAC of this compound. The fluorescence of ANS increases when it partitions into the hydrophobic core of micelles.

Materials:

  • This compound

  • Appropriate buffer solution

  • ANS stock solution (e.g., 2 mM in water)

  • Fluorometer

Procedure:

  • Prepare a series of this compound solutions in the desired buffer, with concentrations spanning the expected CAC.

  • To each solution, add a small aliquot of the ANS stock solution to a final concentration of approximately 2 x 10⁻³ wt%.

  • Incubate the solutions for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.

  • Measure the fluorescence intensity of each sample. For ANS, use an excitation wavelength of 350 nm and measure the emission at 475 nm.

  • Plot the fluorescence intensity as a function of the this compound concentration.

  • The CAC is determined as the point of intersection of the two linear regions of the plot (below and above the transition).

Protocol 2: Aggregate Size Analysis by Dynamic Light Scattering (DLS)

This protocol outlines the steps for measuring the hydrodynamic radius of this compound aggregates.

Materials:

  • This compound solution (above CAC)

  • Appropriate buffer

  • DLS instrument

  • 0.22 µm syringe filters

  • Clean cuvettes

Procedure:

  • Sample Preparation: Prepare the this compound solution in the desired buffer at a concentration known to be above the CAC.

  • Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large particles.

  • Instrument Setup: Set the instrument to the desired experimental temperature and allow the system to equilibrate.

  • Equilibration: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes.

  • Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility. Collect data on the hydrodynamic radius (Rh), polydispersity index (PDI), and scattered light intensity.

  • Data Analysis: Analyze the size distribution plots. An increase in the average hydrodynamic radius and PDI over time can indicate ongoing aggregation.

Protocol 3: Visualization of Aggregates by Cryo-TEM

This protocol provides a general workflow for preparing vitrified samples of this compound aggregates for cryo-TEM imaging.

Materials:

  • This compound solution (at optimized concentration)

  • TEM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151) and liquid nitrogen

Procedure:

  • Grid Preparation: Glow-discharge the TEM grids to make the surface hydrophilic.

  • Sample Application: In a controlled environment (e.g., Vitrobot), apply 3-5 µL of the this compound solution to the grid.

  • Blotting: Blot away excess liquid with filter paper to create a thin film of the solution across the holes of the grid. The blotting time is a critical parameter to optimize.

  • Vitrification: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a vitreous (non-crystalline) state.

  • Storage and Imaging: Store the vitrified grid in liquid nitrogen until it is transferred to the cryo-electron microscope for imaging at cryogenic temperatures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization Techniques cluster_data Data Analysis & Interpretation prep Prepare this compound solution in buffer (above CAC) filter Filter sample (0.22 µm) prep->filter fluor Fluorescence Spectroscopy - Determine CAC prep->fluor Concentration Dependence dls Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity filter->dls Size Distribution saxs Small-Angle X-ray Scattering (SAXS) - Shape & Structure filter->saxs Morphology cryotem Cryo-Transmission Electron Microscopy (cryo-TEM) - Direct Visualization filter->cryotem Imaging analysis Combine data to build a comprehensive model of aggregate properties dls->analysis saxs->analysis cryotem->analysis fluor->analysis

Caption: General experimental workflow for the characterization of this compound aggregates.

DLS_Troubleshooting start DLS measurement shows high PDI or large aggregates q1 Is the sample filtered? start->q1 sol1 Filter sample through 0.22 µm filter into a clean cuvette q1->sol1 No q2 Is concentration optimized? q1->q2 Yes ans1_no No ans1_yes Yes end_node Re-measure sample sol1->end_node sol2 Perform concentration series to find optimal range above CAC q2->sol2 No q3 Are buffer conditions (pH, ionic strength) optimized? q2->q3 Yes ans2_no No ans2_yes Yes sol2->end_node sol3 Systematically vary pH and salt concentration to find conditions for stable micelles q3->sol3 No q3->end_node Yes, problem may be inherent to the sample ans3_no No ans3_yes Yes sol3->end_node

Caption: Troubleshooting flowchart for common DLS issues with this compound aggregates.

References

methods for controlling the particle size of Lauroyl Lysine nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and size control of Lauroyl Lysine (B10760008) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for forming Lauroyl Lysine nanoparticles? A1: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (lysine) and a hydrophobic (lauroyl) part. This structure allows it to spontaneously self-assemble into nanoparticles, such as micelles or vesicles, when placed in an aqueous environment. The process is driven by the desire of the hydrophobic tails to minimize contact with water, leading to the formation of a core-shell structure.

Q2: What are the most critical parameters for controlling the particle size of this compound nanoparticles? A2: The final particle size is highly sensitive to several experimental conditions. The most influential parameters are:

  • pH of the medium: This alters the charge of the lysine head group.

  • Concentration of this compound: This affects the aggregation number and size of the resulting nanoparticles.

  • Solvent and Co-solvent System: The polarity of the solvent system impacts the solubility and self-assembly process.

  • Ionic Strength (Salt Concentration): The presence of salts can modulate electrostatic interactions between particles.

Q3: How can I accurately measure the size of my this compound nanoparticles? A3: Several techniques are available for particle size characterization:

  • Dynamic Light Scattering (DLS): A common method to determine the hydrodynamic diameter and size distribution of nanoparticles in a solution.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for measurement of their size, shape, and morphology.

  • Scanning Electron Microscopy (SEM): Also used for imaging, particularly for understanding the surface topography of the nanoparticles.

Troubleshooting Guides

Problem: My particle size is consistently too large.
Potential CauseTroubleshooting Steps
High Concentration of this compound Reduce the initial concentration of this compound in your preparation. Higher concentrations can lead to the formation of larger aggregates.
Inappropriate pH Adjust the pH of your aqueous solution. For amphiphiles with amine groups, moving to a more acidic pH can increase protonation and electrostatic repulsion, which may favor the formation of smaller nanoparticles. Conversely, a basic pH can lead to larger aggregates due to reduced repulsion.[1]
Sub-optimal Solvent System If using a co-solvent system, the ratio of organic solvent to water can significantly impact size. Try varying this ratio. A solvent system that is too "good" may hinder the self-assembly process, while a "poor" solvent system may cause rapid precipitation.
Low Mixing Energy Increase the stirring speed or use sonication during the formation process to provide more energy for the formation of smaller, more uniform nanoparticles.
Problem: I am observing a bimodal or very broad particle size distribution.
Potential CauseTroubleshooting Steps
Incomplete Dissolution Ensure that the this compound is fully dissolved in the initial solvent before introducing it to the anti-solvent or aqueous phase. Undissolved material can act as seeds for larger, uncontrolled aggregation.
Slow or Uneven Mixing The rate of addition of your this compound solution to the aqueous phase can be critical. A faster, more controlled addition with vigorous stirring can promote more uniform nucleation and growth of nanoparticles.
pH Fluctuation Use a buffer to maintain a stable pH throughout the nanoparticle formation process. Uncontrolled pH shifts can lead to the formation of different-sized particle populations.
Particle Aggregation After formation, nanoparticles may aggregate over time. Measure the zeta potential of your nanoparticle suspension. A zeta potential of greater than +30 mV or less than -30 mV is generally indicative of a stable suspension. If the zeta potential is low, consider adjusting the pH or adding a stabilizer.

Quantitative Data Summary

The following tables provide an overview of how different experimental parameters can influence the size of lysine-based nanoparticles. While specific quantitative data for this compound is limited in the literature, the principles observed for Poly-L-Lysine (PLL) nanoparticles offer valuable guidance.

Table 1: Effect of Formulation Variables on Nanoparticle Size

ParameterChangeExpected Effect on Particle SizeRationale
pH Decrease (more acidic)DecreaseIncreased protonation of lysine's amine groups leads to greater electrostatic repulsion, favoring smaller particles.[1]
This compound Concentration IncreaseIncreaseHigher concentrations can lead to greater aggregation numbers and the formation of larger nanoparticles.
Ionic Strength (Salt Conc.) IncreaseDecreaseAdded salt can screen the electrostatic repulsion between the charged lysine headgroups, leading to more compact and smaller nanoparticles.[2][3]
Organic Co-solvent AdditionVariableThe addition of a co-solvent like ethanol (B145695) can influence the conformation of the molecules prior to assembly, potentially leading to smaller, more compact particles.[2]

Experimental Protocols

Method 1: Self-Assembly by pH Adjustment

This method relies on the pH-dependent solubility and charge of this compound to induce nanoparticle formation.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Aqueous Phase Preparation: Prepare a buffer solution at the desired pH (e.g., pH 4, 7, and 9) to investigate the effect of pH.

  • Nanoparticle Formation:

    • Place a defined volume of the aqueous buffer into a beaker with a magnetic stirrer and begin stirring at a moderate speed (e.g., 400 rpm).

    • Using a syringe pump for a controlled addition rate, add the this compound stock solution dropwise into the stirring aqueous buffer. A typical final concentration might be 1 mg/mL.

    • Allow the solution to stir for an additional 1-2 hours to ensure the nanoparticles are stable.

  • Characterization:

    • Analyze the resulting nanoparticle suspension using Dynamic Light Scattering (DLS) to determine the average particle size and polydispersity index (PDI).

    • For visualization, place a drop of the nanoparticle suspension onto a TEM grid, allow it to dry, and then image using a Transmission Electron Microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_analysis Analysis A This compound Stock Solution C Dropwise Addition with Stirring A->C B Aqueous Buffer (Controlled pH) B->C D Particle Size (DLS) C->D E Morphology (TEM) C->E

Caption: A simplified workflow for the preparation and characterization of this compound nanoparticles.

signaling_pathway p1 pH i1 Electrostatic Repulsion p1->i1 modulates p2 Concentration i2 Hydrophobic Interaction p2->i2 influences p3 Ionic Strength p3->i1 screens p4 Solvent p4->i2 modulates o1 Nanoparticle Size i1->o1 affects i2->o1 affects

Caption: Logical relationships between key parameters and their effect on nanoparticle size.

References

purification techniques for high-purity Lauroyl Lysine for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Lauroyl Lysine (B10760008) (Nε-lauroyl-L-lysine) for research applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of Lauroyl Lysine.

Q1: My final this compound product has a low yield after recrystallization. What are the possible causes and solutions?

A1: Low yield is a common issue in recrystallization. Here are the primary causes and troubleshooting steps:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Before discarding the filtrate (mother liquor), test for remaining product by dipping a glass stirring rod into the solution and allowing the solvent to evaporate. If a substantial solid residue forms, your product is still in solution. You can recover it by concentrating the mother liquor through rotary evaporation and performing a second recrystallization ("second crop").[1] For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.

  • Premature Crystallization: If crystals form too quickly during cooling, impurities can become trapped within the crystal lattice, reducing the purity of your final product and potentially affecting the overall isolated yield of pure compound.

    • Solution: Ensure the cooling process is slow and gradual. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Using a larger flask than necessary can also lead to rapid cooling due to a high surface area-to-volume ratio; choose a flask size appropriate for your solvent volume.[1]

  • Incomplete Precipitation: The pH of the solution is critical for the precipitation of this compound, which is an amino acid derivative.

    • Solution: this compound precipitation is typically achieved by adjusting the pH to its isoelectric point (around 6-7).[2] Ensure accurate pH measurement and slow addition of the acid or base to avoid overshooting the target pH.

Q2: My this compound is off-white or yellowish. How can I decolorize it?

A2: Discoloration is usually due to high-molecular-weight byproducts or colored impurities from the starting materials.

  • Solution: Activated carbon (charcoal) treatment is an effective method for removing colored impurities.[2][3] Add a small amount of activated carbon to the solution of your crude product (e.g., when dissolved in an acidic aqueous solution or hot acetic acid before recrystallization), heat, and then perform a hot filtration to remove the carbon particles before proceeding with crystallization. Be aware that using an excessive amount of activated carbon can lead to a decrease in yield as it may adsorb your product.

Q3: How can I remove unreacted L-lysine and lauric acid from my crude product?

A3: Unreacted starting materials are common impurities. Their removal depends on their solubility properties relative to this compound.

  • Unreacted L-lysine: L-lysine is highly soluble in water, whereas this compound is not.

    • Solution: Washing the crude product with purified water can effectively remove residual L-lysine. During the purification process where the pH is adjusted, L-lysine will remain in the aqueous phase while the this compound precipitates.

  • Unreacted Lauric Acid: Lauric acid has low solubility in water but can be saponified.

    • Solution: A pH-adjusted purification is effective. By dissolving the crude product in an acidic solution (e.g., with HCl or sulfuric acid), both this compound and any remaining L-lysine will be soluble. Subsequent neutralization will cause the this compound to precipitate, while the lauric acid will remain as a salt at a sufficiently high pH or can be removed by washing with a non-polar solvent prior to acidification.

Q4: I suspect my product contains di-lauroyl lysine. How can I confirm this and remove it?

A4: The formation of Nα,Nε-di-lauroyl lysine is a potential side reaction, especially if the α-amino group of lysine is not protected during synthesis.

  • Confirmation:

    • TLC: Develop a TLC system to differentiate between the mono- and di-acylated products. The di-lauroyl lysine will be significantly less polar. A potential solvent system could be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695).

    • HPLC: An analytical HPLC method can separate the two compounds based on their different retention times. The di-acylated product will have a longer retention time on a reverse-phase column.

    • Mass Spectrometry: This can confirm the presence of a compound with the molecular weight corresponding to di-lauroyl lysine.

  • Removal:

    • Column Chromatography: Flash chromatography on silica (B1680970) gel is the most effective method for separating compounds with different polarities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one should effectively separate the less polar di-lauroyl lysine from the more polar mono-lauroyl lysine.

    • Fractional Recrystallization: This may be possible if a solvent system is identified in which the solubilities of the mono- and di-acylated products are sufficiently different. This is often more challenging and less efficient than chromatography.

Q5: What analytical techniques are recommended for assessing the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., phosphate (B84403) buffer) and UV detection (around 210-220 nm) is a good starting point.

  • TLC: Thin-Layer Chromatography is a quick and inexpensive way to qualitatively assess purity and monitor the progress of purification.

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C) can confirm the structure of the this compound and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.

  • Melting Point: A sharp melting point close to the literature value (around 225-240°C) is a good indicator of high purity.

Data on Purification Techniques

The following table summarizes purity levels that can be expected from different purification techniques as described in the literature.

Purification TechniqueKey Reagents/SolventsExpected PuritySource
Acid-Base Precipitation & WashingInorganic acid (e.g., HCl), Inorganic base (e.g., NaOH), Purified Water>98.5%
Recrystallization with Activated CarbonGlacial Acetic Acid, Methanol, Activated CarbonHigh Purity
Column ChromatographySilica Gel, Solvent Gradient (e.g., Hexane/Ethyl Acetate)>99% (Estimated)General Technique

Key Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation and Recrystallization

This protocol is adapted from methods described in the patent literature and is suitable for purifying crude this compound containing unreacted starting materials and colored impurities.

  • Dissolution:

    • Add the crude this compound product to a suitable volume of purified water.

    • Slowly add an inorganic acid (e.g., 1M HCl or H₂SO₄) dropwise while stirring until the crude product completely dissolves. This will form the soluble salt of this compound.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product).

    • Heat the solution to 40-80°C and stir for 30-60 minutes.

    • Perform a hot filtration through a bed of celite to remove the activated carbon.

  • Precipitation:

    • Cool the filtrate to room temperature.

    • Slowly add an inorganic base (e.g., 1M NaOH or KOH) dropwise while stirring to adjust the pH to 6-7.

    • This compound will precipitate out of the solution as a white solid.

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake several times with purified water to remove any remaining salts and water-soluble impurities.

  • Recrystallization:

    • Dissolve the washed solid in a minimal amount of hot glacial acetic acid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration.

  • Final Washing and Drying:

    • Wash the crystals with a small amount of cold alcohol (e.g., ethanol or methanol) to remove any residual acetic acid.

    • Dry the purified this compound under vacuum to a constant weight.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method for monitoring the purification process.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your crude material, purified fractions, and final product in a suitable solvent (e.g., methanol).

  • Spotting: Using a capillary tube, spot the samples on the TLC plate.

  • Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio) is a common system for amino acids and their derivatives. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Stain the plate with a suitable reagent, such as ninhydrin (B49086) spray (for compounds with free primary amines like residual lysine) or iodine vapor, to visualize the spots.

Visualizations

Purification_Workflow Experimental Workflow for this compound Purification cluster_synthesis Crude Product cluster_purification Purification Steps cluster_recrystallization Final Polishing cluster_analysis Quality Control crude_product Crude this compound dissolution 1. Dissolve in Water with Acid (e.g., HCl) crude_product->dissolution decolorization 2. Activated Carbon Treatment (Optional) dissolution->decolorization precipitation 4. Precipitate with Base (e.g., NaOH to pH 6-7) dissolution->precipitation If no decolorization hot_filtration 3. Hot Filtration decolorization->hot_filtration hot_filtration->precipitation Removes carbon filtration_wash 5. Filter and Wash with Water precipitation->filtration_wash recrystallize 6. Recrystallize from Acetic Acid filtration_wash->recrystallize Removes salts final_wash 7. Wash with Cold Alcohol recrystallize->final_wash dry 8. Dry Under Vacuum final_wash->dry final_product High-Purity This compound dry->final_product analysis Purity Analysis (HPLC, TLC, NMR) final_product->analysis

Caption: A typical workflow for the purification of high-purity this compound.

Troubleshooting_Tree Troubleshooting Guide for this compound Purification start Problem Encountered low_yield Low Yield start->low_yield discoloration Product is Discolored start->discoloration impurity Impurity Detected by TLC/HPLC start->impurity too_much_solvent Too much solvent used? low_yield->too_much_solvent charcoal_treatment Solution: Perform activated carbon treatment. discoloration->charcoal_treatment impurity_type What is the impurity? impurity->impurity_type concentrate_mother_liquor Solution: Concentrate mother liquor and re-crystallize. too_much_solvent->concentrate_mother_liquor Yes ph_issue pH for precipitation incorrect? too_much_solvent->ph_issue No adjust_ph Solution: Re-dissolve and carefully adjust pH to 6-7. ph_issue->adjust_ph Yes unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Starting Material side_product Side Product (e.g., Di-lauroyl) impurity_type->side_product Side Product wash_sm Solution: pH adjustment and water washes for lysine. Solvent wash for lauric acid. unreacted_sm->wash_sm chromatography Solution: Purify by column chromatography on silica gel. side_product->chromatography

Caption: A decision tree for troubleshooting common purification issues.

References

scaling up Lauroyl Lysine synthesis from lab to pilot scale for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Lauroyl Lysine (B10760008) from the laboratory to the pilot scale. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing Lauroyl Lysine?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of the ε-amino group of lysine with lauroyl chloride in a biphasic system, typically an aqueous solution of a base and an organic solvent.[2][3] The base, commonly sodium hydroxide (B78521), neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]

Q2: What are the key parameters to control during the scale-up of this compound synthesis?

A2: When scaling up the Schotten-Baumann reaction for this compound synthesis, critical parameters to monitor and control include:

  • pH: Maintaining the optimal pH is crucial for maximizing yield and minimizing side reactions. A pH range of 10 to 13 has been investigated, with different values impacting the reaction rate and selectivity.

  • Temperature: The acylation reaction is exothermic, and efficient heat removal is critical at the pilot scale to prevent temperature spikes that can lead to side reactions and product degradation.

  • Mixing/Agitation: In a biphasic system, efficient mixing is essential to ensure adequate contact between the aqueous lysine solution and the organic lauroyl chloride solution, thereby maximizing the reaction rate.

  • Reactant Addition Rate: The controlled, slow addition of lauroyl chloride is recommended to manage the exothermic nature of the reaction and to minimize local concentration gradients that can lead to side-product formation.

  • Molar Ratio of Reactants: The stoichiometry of lysine to lauroyl chloride should be carefully controlled to ensure complete conversion and minimize unreacted starting materials.

Q3: How does pH affect the yield of this compound synthesis?

A3: The pH of the reaction mixture significantly influences the yield of this compound. The reaction requires a basic medium to neutralize the HCl produced. Research has shown that varying the pH between 10 and 13 can result in yields ranging from 55.20% to as high as 97.77% on a laboratory scale. It is essential to conduct small-scale optimization studies to determine the optimal pH for your specific reaction conditions before moving to the pilot scale.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound synthesis.

Issue 1: Low Product Yield

  • Q: My this compound yield has significantly dropped after scaling up from the lab to the pilot reactor. What are the potential causes?

    • A: Several factors could contribute to a decrease in yield during scale-up:

      • Poor Temperature Control: The exothermic nature of the acylation reaction is more pronounced at a larger scale due to a lower surface-area-to-volume ratio, which can lead to localized overheating and degradation of the product if not managed effectively. Ensure your pilot reactor's cooling system is adequate and that temperature probes are placed strategically to monitor the bulk temperature accurately.

      • Inefficient Mixing: Inadequate agitation in a larger vessel can lead to poor mass transfer between the aqueous and organic phases, resulting in a slower reaction rate and incomplete conversion. The type of impeller and agitation speed should be optimized for the pilot reactor to ensure thorough mixing of the biphasic system.

      • Hydrolysis of Lauroyl Chloride: Lauroyl chloride is sensitive to moisture and can hydrolyze to lauric acid, especially at higher temperatures and pH values, which reduces the amount of acylating agent available for the reaction. Ensure all reagents and solvents are as anhydrous as possible and consider the rate of addition of lauroyl chloride.

      • Incorrect pH: The optimal pH for the reaction may shift slightly upon scale-up due to differences in mixing and temperature distribution. It is advisable to monitor and adjust the pH throughout the reaction.

Issue 2: Product Purity Issues

  • Q: I am observing significant impurities in my final this compound product after pilot-scale synthesis. What are the likely side products and how can I minimize them?

    • A: Common impurities include unreacted starting materials and side products from competing reactions:

      • Diacylation: Acylation of both the α- and ε-amino groups of lysine can occur, leading to the formation of Nα,Nε-dithis compound. To minimize this, you can use a protection strategy for the α-amino group, for example, by forming a chelate with a divalent metal ion like Cu²⁺ or Zn²⁺ before the acylation step.

      • Unreacted Lysine and Lauric Acid: Incomplete reaction can leave unreacted starting materials. Lauric acid can also be present due to the hydrolysis of lauroyl chloride. Optimizing reaction time, temperature, and stoichiometry can help improve conversion. Purification steps like recrystallization are effective in removing these impurities.

      • O-Acylation: Although less common, acylation of the carboxyl group of lysine can occur under certain conditions. Maintaining the recommended pH and temperature ranges helps to suppress this side reaction.

Issue 3: Difficulties in Product Isolation and Purification

  • Q: I am facing challenges with the crystallization and isolation of this compound at the pilot scale. What are some effective strategies?

    • A: Scaling up purification requires careful consideration of the methodology:

      • Crystallization Solvent Selection: The choice of solvent is critical for obtaining high purity and good recovery. A mixture of polar and non-polar solvents is often used. For instance, after the reaction, acidifying the aqueous solution can precipitate the crude this compound, which can then be recrystallized from a suitable solvent system like an ethanol-water mixture.

      • Cooling Profile: The rate of cooling during crystallization affects the crystal size and purity. A slow and controlled cooling profile is generally preferred at a larger scale to promote the growth of larger, purer crystals that are easier to filter and dry.

      • Filtration and Drying: At the pilot scale, the choice of filtration equipment (e.g., filter press, centrifuge) becomes important for efficient solid-liquid separation. The drying process (e.g., vacuum oven, tray dryer) should be optimized to remove residual solvents without degrading the product. One patented method involves spray drying the reaction product to obtain particles.

Data Presentation

Table 1: Effect of pH on this compound Yield (Laboratory Scale)

pHYield (%)Reference
1055.20
1178.50
1297.77
1385.30

Table 2: Optimization of Reaction Parameters for a Similar Amidation Reaction

ParameterRange InvestigatedOptimal Condition for Max Conversion (85.94%)Reference
Lysine to Lauric Acid Molar Ratio2 - 4 M4 M
Solvent Ratio (v/w Lauric Acid)1 - 33
Catalyst Concentration (% w/w Lauric Acid)3 - 7%5%
Temperature (°C)5555
Reaction Time (hours)22

Note: The data in Table 2 is from a study on the amidation of lauric acid with lysine using a sodium methoxide (B1231860) catalyst and a 2-propanol/n-hexane solvent system. While not a direct Schotten-Baumann reaction, it provides valuable insights into the optimization of similar amidation reactions.

Experimental Protocols

Detailed Methodology for Pilot-Scale this compound Synthesis via Schotten-Baumann Reaction

This protocol provides a general framework. Specific quantities and parameters should be optimized based on laboratory-scale experiments and the specifications of the pilot plant equipment.

1. Reagent Preparation:

  • Prepare an aqueous solution of L-lysine. If starting from lysine hydrochloride, an equivalent of base will be required to neutralize the salt.

  • Prepare a solution of sodium hydroxide (or another suitable base) of the desired concentration.

  • Have lauroyl chloride ready for addition, potentially dissolved in a suitable organic solvent like dichloromethane (B109758) or diethyl ether.

2. Reaction Setup:

  • Charge the pilot reactor with the aqueous L-lysine solution.

  • Begin agitation and ensure the reactor's cooling system is operational and set to the desired initial temperature (e.g., 0-10 °C) to manage the initial exotherm.

  • Slowly add the sodium hydroxide solution to the reactor to adjust the pH to the optimized level (e.g., pH 11-12).

3. Acylation Reaction:

  • Once the desired temperature and pH are stable, begin the slow, dropwise addition of lauroyl chloride to the vigorously stirred reaction mixture.

  • Continuously monitor the temperature and pH of the reaction. Adjust the addition rate and cooling as necessary to maintain the desired reaction temperature. The pH will tend to drop as HCl is produced; maintain the desired pH by adding the base solution as needed.

  • After the addition of lauroyl chloride is complete, continue to stir the mixture at the reaction temperature for a predetermined time (e.g., 2-6 hours) to ensure the reaction goes to completion.

4. Product Isolation and Purification:

  • Once the reaction is complete, cool the mixture.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH where the this compound precipitates.

  • Filter the crude product using appropriate pilot-scale filtration equipment.

  • Wash the filter cake with water to remove inorganic salts and other water-soluble impurities.

  • Recrystallize the crude product from an optimized solvent system (e.g., ethanol/water). This may involve dissolving the crude product in the solvent at an elevated temperature and then allowing it to cool slowly to form pure crystals.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the final product under vacuum at a moderate temperature to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification prep_lysine Prepare Aqueous L-Lysine Solution charge_reactor Charge Reactor with Lysine Solution prep_lysine->charge_reactor prep_base Prepare Aqueous Base Solution (e.g., NaOH) adjust_ph Adjust pH with Base prep_base->adjust_ph prep_lauroyl Prepare Lauroyl Chloride (optional: in organic solvent) add_lauroyl Slowly Add Lauroyl Chloride (Control Temperature & pH) prep_lauroyl->add_lauroyl charge_reactor->adjust_ph adjust_ph->add_lauroyl react Continue Stirring (Reaction Completion) add_lauroyl->react acidify Acidify to Precipitate Crude Product react->acidify filter_crude Filter Crude Product acidify->filter_crude wash_crude Wash with Water filter_crude->wash_crude recrystallize Recrystallize from Optimized Solvent wash_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Final Product filter_pure->dry end end dry->end Pure this compound

Caption: Experimental workflow for pilot-scale this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Impurities in Pilot Scale Synthesis cause_temp Poor Temperature Control (Exotherm) start->cause_temp cause_mixing Inefficient Mixing start->cause_mixing cause_hydrolysis Lauroyl Chloride Hydrolysis start->cause_hydrolysis cause_side_reactions Side Reactions (e.g., Diacylation) start->cause_side_reactions cause_purification Suboptimal Purification start->cause_purification sol_temp Improve Reactor Cooling & Temperature Monitoring cause_temp->sol_temp sol_mixing Optimize Agitator Speed & Impeller Design cause_mixing->sol_mixing sol_reagents Use Anhydrous Reagents & Controlled Addition cause_hydrolysis->sol_reagents sol_conditions Optimize pH, Temp, & Molar Ratios cause_side_reactions->sol_conditions sol_purification Optimize Crystallization Solvent & Cooling Profile cause_purification->sol_purification end end sol_temp->end Improved Yield & Purity sol_mixing->end sol_reagents->end sol_conditions->end sol_purification->end

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Validation & Comparative

In Vitro Cytotoxicity of Lauroyl Lysine-Based Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biomedical applications, including drug delivery and tissue engineering, relies heavily on the development of biocompatible materials. Hydrogels, with their high water content and tunable physical properties, have emerged as a promising platform. Among these, Lauroyl Lysine-based hydrogels are gaining attention. This guide provides a comparative assessment of the in vitro cytotoxicity of this compound-based hydrogels against common alternatives, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Analysis

Direct comparative studies on the cytotoxicity of this compound-based hydrogels against other hydrogel systems are limited. However, by collating data from various independent studies, a general assessment of their biocompatibility can be made. The following table summarizes the in vitro cytotoxicity data for this compound-based hydrogels and popular alternatives such as Hyaluronic Acid (HA), Alginate, and Chitosan hydrogels. It is crucial to note that the experimental conditions, including cell lines, hydrogel concentrations, and incubation times, vary across studies, which may influence the results.

Hydrogel TypeCell LineConcentrationIncubation TimeCell Viability (%)Reference
This compound-based HEK 293Not specified48 hoursNo effect on cell proliferation observed with hydrogels.[1]
Poly(L-lysine)/PEG-Not specified-Excellent biocompatibility indicated by cytotoxicity and hemolytic results.[2]
Hyaluronic Acid (HA) Normal Human Dermal Fibroblasts (NHDF)2.5%144 hoursExcellent biocompatibility, cells maintained characteristic elongated and healthy shape.[3][4]
HA/Pluronic F-127MDA-MB-231200 µg/mLNot specified~30% (combination with cisplatin (B142131) and NO donor)[5]
Alginate L-9294% Alginate / 4% Polyacrylamide48 hours (extract)>70%[6]
Chitosan NIH-3T3Not specified24 hours (extract)~100%[7]
Chitosan/L-arginineHeLa10% and 20%Not specifiedStatistically different from negative control, but suggested to be non-toxic for human use.
Chitosan with various antioxidants/drugsBalb/c 3T31mg/ml24 hours94-104%

Note: The data presented is a compilation from multiple sources and should be interpreted with caution due to variations in experimental methodologies.

Experimental Protocols

Standardized in vitro assays are essential for evaluating the cytotoxic potential of biomaterials. The following are detailed methodologies for commonly employed cytotoxicity tests for hydrogels.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

Protocol:

  • Hydrogel Extract Preparation:

    • Sterilize the hydrogel samples according to standard protocols (e.g., UV irradiation, ethylene (B1197577) oxide).

    • Incubate the hydrogel in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

    • Collect the extraction medium, which now contains any potential leachables from the hydrogel.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts, NIH-3T3) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extract:

    • Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh culture medium) controls.

    • Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Direct Contact Test

This method assesses the cytotoxicity of a material when it is in direct contact with a monolayer of cultured cells.

Protocol:

  • Cell Seeding:

    • Seed a suitable cell line in a culture plate (e.g., 6-well or 24-well plate) and allow the cells to reach near-confluency.

  • Sample Placement:

    • Carefully place a sterile sample of the hydrogel directly onto the cell monolayer. The size of the hydrogel should cover approximately 10% of the culture surface area.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C.

  • Evaluation:

    • After incubation, remove the hydrogel sample.

    • Examine the cell monolayer under a microscope for any changes in cell morphology, such as rounding, detachment, or lysis, particularly in the zone of contact.

    • Cell viability can be quantified using assays like MTT or by staining with vital dyes (e.g., Trypan Blue).

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay provides a qualitative and quantitative assessment of live and dead cells.

Principle: The assay utilizes two fluorescent dyes: Calcein AM, which stains viable cells green, and Ethidium homodimer-1 (EthD-1), which stains the nuclei of dead cells with compromised membranes red.

Protocol:

  • Cell Culture with Hydrogel:

    • Cells can be cultured on or encapsulated within the hydrogel.

  • Staining:

    • Prepare a working solution of Calcein AM and EthD-1 in a suitable buffer (e.g., PBS).

    • Remove the culture medium and wash the cells with the buffer.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantification:

    • Image analysis software can be used to count the number of live (green) and dead (red) cells to determine the percentage of viable cells.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying biological mechanisms of cytotoxicity, the following diagrams have been generated using Graphviz.

G General Workflow for In Vitro Cytotoxicity Assessment cluster_0 Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Analysis Hydrogel This compound-based Hydrogel Sterilization Sterilization Hydrogel->Sterilization Alternatives Alternative Hydrogels (HA, Alginate, Chitosan) Alternatives->Sterilization Extract Preparation of Hydrogel Extracts Sterilization->Extract Direct_Contact Direct Contact Test Sterilization->Direct_Contact MTT MTT Assay Extract->MTT Cell_Line Select Cell Line (e.g., L929, NIH-3T3) Seeding Seed Cells in Multi-well Plates Cell_Line->Seeding Seeding->MTT Seeding->Direct_Contact Live_Dead Live/Dead Staining Seeding->Live_Dead Data_Collection Data Collection (Absorbance, Imaging) MTT->Data_Collection Direct_Contact->Data_Collection Live_Dead->Data_Collection Analysis Data Analysis & Comparison Data_Collection->Analysis

Caption: Workflow for assessing the in vitro cytotoxicity of hydrogels.

G Simplified Signaling Pathway for Biomaterial-Induced Cytotoxicity Biomaterial Biomaterial Interaction (e.g., Hydrogel Surface/Leachables) Cell_Membrane Cell Membrane Interaction Biomaterial->Cell_Membrane ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Inflammatory_Response Inflammatory Response (e.g., NF-κB activation) Cell_Membrane->Inflammatory_Response Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cell_Death Cell Death Cytokine_Release Pro-inflammatory Cytokine Release Inflammatory_Response->Cytokine_Release Cytokine_Release->Cell_Death

References

Comparative Guide to the In Vivo Biocompatibility of Lauroyl Lysine Nanoparticles and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo biocompatibility of Lauroyl Lysine nanoparticles and established alternatives, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Due to a lack of direct in vivo biocompatibility studies on this compound nanoparticles, this guide draws inferences from available data on chemically related amino acid-based nanoparticles and presents a comprehensive analysis of well-documented alternatives to inform preclinical research and development.

Introduction to this compound in Nanoparticle Formulations

This compound is an amino acid-based surfactant derived from lauric acid and L-lysine. Its amphiphilic nature makes it a candidate for the formation of nanoparticles, potentially for applications in drug delivery and cosmetics. Nanoparticles formulated from amino acid-based lipids are gaining interest due to their potential for high biocompatibility and biodegradability. While in vitro studies on some lysine-based surfactants suggest good biocompatibility, comprehensive in vivo safety and toxicity data for this compound nanoparticles are not yet available in the published literature.

This guide, therefore, focuses on providing a robust comparison with nanoparticles that have undergone extensive in vivo biocompatibility testing.

Comparative Analysis of Nanoparticle Biocompatibility

The following sections detail the in vivo biocompatibility profiles of three widely used nanoparticle platforms: Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate both solid and liquid lipids, which can improve drug loading and stability.[1][2] Both are generally considered biocompatible and biodegradable.[3][4]

In Vivo Biocompatibility Profile of SLNs and NLCs:

  • Acute Toxicity: Studies on cationic solid lipid nanoparticles (cSLNs) in rats showed mild and transient side effects, including neutrophilia and an increase in macrophages in the lungs, liver, and spleen, which resolved within 72 hours.[5] Repeated-dose inhalation studies in mice with SLNs at concentrations up to a 200-microgram deposit dose showed no significant signs of inflammation.

  • Chronic Toxicity and Biodistribution: Long-term studies involving repeated intraperitoneal administration of high concentrations of SLNs in mice for two months did not show any measurable toxicity. After intravenous administration, SLNs tend to accumulate primarily in the liver, with some distribution to the spleen, kidneys, and brain. However, histopathological analysis of the liver after accumulation of SLNs showed no structural damage. The composition of the lipid matrix can influence the in vivo toxicity, with some lipids leading to reversible pathological alterations in the liver and spleen at high doses.

  • Hematological and Immunological Effects: Most studies on lipid-based nanoparticles report good blood compatibility. However, some cationic SLNs can cause transient hematological changes. Lipid-based nanoparticles can sometimes trigger an immune response, with some formulations leading to complement activation. The surface chemistry and charge of lipid nanoparticles play a crucial role in their interaction with the immune system.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

PLGA is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. PLGA nanoparticles are extensively studied for drug delivery.

In Vivo Biocompatibility Profile of PLGA Nanoparticles:

  • Acute and Sub-acute Toxicity: Single-dose toxicity tests of biotinylated chitosan-modified PLGA nanoparticles in mice showed that they were well-tolerated at a dose of 300 mg/kg. Some studies have reported mild toxic effects, such as pale kidney and pyelectasis, in in vivo studies of drug-loaded PLGA nanoparticles. However, other studies have found no specific anatomical pathological changes or tissue damage in mice after administration of PLGA nanoparticles.

  • Chronic Toxicity and Biodistribution: After oral administration, PLGA nanoparticles have been detected in the brain, heart, kidney, liver, lungs, and spleen even after 7 days, with the highest accumulation in the liver and kidney. A repeated-dose study with intraperitoneal administration of high concentrations of PLGA nanoparticles over two months in mice showed no general adverse effects.

  • Hematological and Immunological Effects: The majority of studies on polymer-based nanoparticles, including PLGA, indicate excellent blood compatibility. Studies on poly-L-lysine nanocapsules, which are also polymer-based, showed minimal changes in hematologic parameters and immunomodulatory gene expression in rats after 30 days of intravenous administration. However, extensive loading of red blood cells with polymeric nanoparticles can lead to agglutination in vitro, though this effect is diminished in the presence of albumin.

Quantitative Data Summary

Table 1: Comparative In Vivo Biocompatibility Data of Nanoparticle Alternatives

ParameterSolid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs)Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
Acute Toxicity (LD50) Generally low toxicity; specific LD50 values are formulation-dependent. Cationic SLNs showed transient effects at high doses.Well-tolerated at doses up to 300 mg/kg in mice.
Organ Accumulation Primarily liver, spleen, kidneys, and brain.Liver, kidney, brain, heart, lungs, and spleen.
Histopathology Generally no significant organ damage, though high doses of some lipid matrices may cause reversible alterations in the liver and spleen.No specific anatomical pathological changes or tissue damage reported in several studies. Some studies report mild effects like pale kidney.
Hematology Mostly good blood compatibility. Transient neutrophilia observed with some cationic formulations.Excellent blood compatibility reported in the majority of studies.
Immunotoxicity Can sometimes induce complement activation. The immune response is highly dependent on surface properties.Generally low immunotoxicity. Poly-L-lysine nanocapsules showed minimal immunomodulatory effects.

Experimental Protocols

General In Vivo Biocompatibility and Toxicity Study Protocol

A standardized protocol to assess the in vivo biocompatibility of nanoparticles would typically involve the following steps:

  • Animal Model Selection: Commonly used models include mice (e.g., BALB/c) and rats (e.g., Sprague-Dawley or Wistar).

  • Nanoparticle Administration: Administration can be via various routes, including intravenous, intraperitoneal, or oral, depending on the intended application.

  • Acute Toxicity Study:

    • A single dose of the nanoparticle formulation is administered to animals at various concentrations.

    • Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality to determine the LD50 (median lethal dose).

    • Body weight is monitored regularly.

  • Repeated-Dose (Sub-acute or Chronic) Toxicity Study:

    • Nanoparticles are administered repeatedly over a longer period (e.g., 28 days or more).

    • Animals are monitored for changes in body weight, food and water consumption, and overall health.

  • Hematology and Blood Chemistry:

    • At the end of the study, blood samples are collected.

    • Hematological parameters (e.g., red and white blood cell counts, hemoglobin, platelets) and blood chemistry (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine) are analyzed.

  • Histopathology:

    • Animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, brain) are collected.

    • Organs are weighed, and organ-to-body weight ratios are calculated.

    • Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of any pathological changes.

  • Biodistribution:

    • If the nanoparticles are labeled (e.g., with a fluorescent dye), their accumulation in different organs can be quantified using techniques like in vivo imaging systems (IVIS) or by measuring the label's concentration in homogenized tissues.

Signaling Pathways in Nanoparticle Biocompatibility

The interaction of nanoparticles with cells can trigger various signaling pathways that determine their biocompatibility or toxicity.

Inflammatory Signaling Pathway

Nanoparticles can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream signaling cascades, such as the NF-κB pathway. This can result in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nanoparticle Nanoparticle TLR Toll-like Receptor (TLR) Nanoparticle->TLR MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates DNA DNA NF-κB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Nanoparticle-induced inflammatory signaling pathway.
Apoptosis Signaling Pathway

Certain nanoparticles can induce oxidative stress, leading to mitochondrial damage and the release of cytochrome c. This initiates a caspase cascade, culminating in programmed cell death (apoptosis).

Apoptosis_Signaling cluster_cell Nanoparticle Nanoparticle Cell Cell ROS Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Nanoparticle-induced apoptosis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo biocompatibility assessment of nanoparticles.

Experimental_Workflow NP_Prep Nanoparticle Formulation & Characterization Animal_Admin Animal Administration (e.g., IV, IP, Oral) NP_Prep->Animal_Admin Toxicity_Obs Acute/Chronic Toxicity Observation Animal_Admin->Toxicity_Obs Sampling Blood & Tissue Collection Toxicity_Obs->Sampling Hemo_Analysis Hematology & Blood Chemistry Sampling->Hemo_Analysis Histo_Analysis Histopathology Sampling->Histo_Analysis Bio_Analysis Biodistribution Sampling->Bio_Analysis Data_Analysis Data Analysis & Biocompatibility Assessment Hemo_Analysis->Data_Analysis Histo_Analysis->Data_Analysis Bio_Analysis->Data_Analysis

In vivo biocompatibility testing workflow.

Conclusion and Future Directions

While this compound presents an interesting, biocompatible material for nanoparticle synthesis based on its chemical nature, the current lack of in vivo data necessitates caution. The comprehensive biocompatibility profiles of SLNs, NLCs, and PLGA nanoparticles presented in this guide offer a strong benchmark for comparison. These established platforms have been shown to be generally safe in vivo, although their biocompatibility can be influenced by factors such as particle size, surface charge, and the specific lipids or polymers used.

Future research should prioritize conducting thorough in vivo biocompatibility and toxicity studies on this compound nanoparticles following established protocols. This will be crucial to validate their potential as safe and effective carriers for drug delivery and other biomedical applications. Researchers are encouraged to use the experimental frameworks and comparative data provided in this guide to design and interpret future preclinical studies.

References

Comparative Analysis of Lauroyl Lysine and PEGylated Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a constant search for novel excipients that can enhance the therapeutic efficacy and safety of drug formulations. Among the various materials used, lipids have garnered significant attention for their biocompatibility and ability to encapsulate a wide range of therapeutic agents. This guide provides a comparative analysis of two distinct lipid-based materials: Lauroyl Lysine (B10760008), an amino acid-based surfactant, and PEGylated lipids, the current gold standard for stealth drug delivery systems. While PEGylated lipids are well-established, Lauroyl Lysine presents an emerging alternative with unique physicochemical properties.

I. Overview of this compound and PEGylated Lipids

This compound is an organic compound derived from lauric acid (a fatty acid) and L-lysine (an essential amino acid). It is primarily known for its use in the cosmetics industry as a skin and hair conditioning agent, owing to its soft and silky feel.[1][2][3] Its amphiphilic nature, possessing both a lipophilic lauroyl chain and a hydrophilic lysine headgroup, gives it surfactant and emulsifying properties, suggesting its potential in forming drug-carrying vesicles or stabilizing lipid-based nanoparticles.[4][5][6]

PEGylated lipids are conjugates of polyethylene (B3416737) glycol (PEG) and a lipid, such as a phospholipid or cholesterol. The PEG component forms a hydrophilic corona around the lipid nanoparticle, providing a "stealth" characteristic that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.[7] This extended circulation allows for enhanced accumulation of the drug at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.

II. Comparative Data on Physicochemical Properties

Quantitative data for this compound in systemic drug delivery applications is limited in publicly available literature. The following table primarily presents well-documented data for PEGylated lipid formulations, which can serve as a benchmark for future studies on this compound-based systems.

PropertyPEGylated Lipids (Typical Values)This compound (Expected/Potential Properties)References
Particle Size (nm) 80 - 200Data not available for systemic formulations. As a surfactant, it could potentially be used to formulate nanoparticles in a similar size range.[8]
Zeta Potential (mV) -5 to -20 (slightly negative)Likely to be positive at physiological pH due to the free amine group of lysine, which could influence cellular uptake.[9][10]
Drug Loading Capacity (%) 5 - 15 (highly drug-dependent)Data not available. The amphiphilic nature suggests it could encapsulate both hydrophobic and hydrophilic drugs.
Encapsulation Efficiency (%) > 80Data not available. Its emulsifying properties may contribute to high encapsulation efficiency.[8]
Biocompatibility Generally good, but concerns about anti-PEG antibodies and complement activation exist.[11]Expected to be highly biocompatible and biodegradable due to its amino acid and fatty acid components.[6]
In Vivo Half-life Can be significantly prolonged (e.g., > 24 hours)Data not available for systemic administration. Likely to be shorter than PEGylated systems due to the absence of a stealth coating.[7]

III. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the preparation of PEGylated liposomes and a hypothetical protocol for this compound-based nanoparticles, based on its known properties.

A. Preparation of PEGylated Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: A mixture of a primary lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) in a desired molar ratio are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration is performed by gentle rotation of the flask at a temperature above the lipid transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Unencapsulated drug is removed by techniques like dialysis, gel filtration chromatography, or ultracentrifugation.

B. Hypothetical Preparation of this compound-Based Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: The drug and this compound are dissolved in a water-immiscible organic solvent (e.g., ethyl acetate). A co-lipid such as lecithin (B1663433) could be added to improve stability.

  • Aqueous Phase Preparation: A stabilizing agent (e.g., Poloxamer 188) is dissolved in an aqueous solution.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: The organic solvent is removed from the emulsion by stirring at room temperature or under reduced pressure, leading to the precipitation of the drug-loaded this compound nanoparticles.

  • Purification and Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then can be lyophilized for long-term storage.

IV. Visualization of Concepts

A. Experimental Workflow for Nanoparticle Formulation

G cluster_0 Preparation of Drug Delivery System prep_start Start: Define Formulation dissolve Dissolve Drug and Lipids (this compound or PEGylated Lipids) prep_start->dissolve emulsify Emulsification / Hydration dissolve->emulsify size_reduction Size Reduction (e.g., Extrusion, Sonication) emulsify->size_reduction purify Purification (e.g., Dialysis, Centrifugation) size_reduction->purify characterize Characterization (Size, Zeta, Drug Load) purify->characterize prep_end Final Formulation characterize->prep_end

Caption: General experimental workflow for the preparation of lipid-based nanoparticles.

B. Signaling Pathway for Cellular Uptake

The cellular uptake of nanoparticles can be influenced by their surface properties. PEGylated lipids generally lead to reduced cellular uptake due to their stealth properties, while the positive charge of this compound at physiological pH might promote electrostatic interactions with the negatively charged cell membrane, potentially leading to enhanced uptake.

G cluster_0 Cellular Environment NP Nanoparticle Membrane Cell Membrane NP->Membrane Interaction (Adsorption/Binding) Endocytosis Endocytosis Membrane->Endocytosis Lysosome Endosome/Lysosome Endocytosis->Lysosome Release Drug Release Lysosome->Release Target Intracellular Target Release->Target

Caption: Simplified pathway of nanoparticle cellular uptake and intracellular drug release.

V. Discussion and Future Perspectives

PEGylated lipids have revolutionized drug delivery by enabling prolonged circulation and passive targeting. However, the potential for immunogenic responses, specifically the production of anti-PEG antibodies, presents a challenge for repeated administration.[11]

This compound, on the other hand, offers the advantage of being derived from natural components, suggesting excellent biocompatibility and biodegradability.[6] Its cationic nature at physiological pH could be leveraged for specific applications, such as gene delivery or enhanced interaction with negatively charged cell surfaces. However, the lack of a "stealth" shield would likely lead to rapid clearance by the RES, limiting its use for systemic applications requiring long circulation times.

Future research should focus on a direct, data-driven comparison of this compound-based formulations with PEGylated systems. Key areas of investigation should include:

  • Systematic evaluation of this compound in various nanoparticle formulations (e.g., liposomes, solid lipid nanoparticles, nanoemulsions).

  • In-depth in vitro characterization of drug loading, release kinetics, and stability.

  • Comprehensive in vivo studies to determine the pharmacokinetic profile, biodistribution, and therapeutic efficacy of this compound-based drug carriers.

  • Exploration of surface modification of this compound nanoparticles to potentially enhance their circulation time, for example, through the conjugation of smaller, less immunogenic hydrophilic polymers.

References

A Comparative Guide to Lauroyl Lysine and Other Amino Acid Surfactants in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the demand for biocompatible and effective excipients is ever-present. Amino acid-based surfactants have emerged as a promising class of materials due to their inherent biodegradability, low toxicity, and versatile functionality. This guide provides a detailed comparison of Lauroyl Lysine (B10760008) with other prominent amino acid surfactants, specifically Sodium Lauroyl Glutamate and Sodium Cocoyl Glycinate, focusing on their application in drug formulation. While direct comparative studies are limited, this guide synthesizes available experimental data to offer a comprehensive overview for formulation scientists.

Introduction to Amino Acid Surfactants

Amino acid surfactants are amphiphilic molecules that possess a hydrophilic amino acid head group and a lipophilic fatty acid tail. This unique structure imparts surface-active properties, making them valuable as solubilizing agents, emulsifiers, and stabilizers in pharmaceutical preparations. Their biomimetic nature often translates to enhanced compatibility with biological systems.[1]

Lauroyl Lysine , an amino acid derivative synthesized from L-Lysine and lauric acid, is a noteworthy member of this class.[2] Unlike many salt-form amino acid surfactants, this compound is a zwitterionic molecule at neutral pH and is characterized by its low solubility in water.[3][4] This property distinguishes it from more soluble counterparts like Sodium Lauroyl Glutamate and Sodium Cocoyl Glycinate.

Physicochemical Properties: A Comparative Overview

A critical parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. This is a key indicator of a surfactant's efficiency in solubilizing poorly soluble drugs.

SurfactantChemical StructureTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compound C18H36N2O3Zwitterionic (at neutral pH)Not readily determined in water due to low solubility.[4]Not applicable in simple aqueous solution.
Sodium Lauroyl Glutamate C17H30NNaO5Anionic~0.17 g/L (~0.48 mM)< 30
Sodium Cocoyl Glycinate RCONHCH2COONa (R=coco fatty acid chain)Anionic0.21 mmol/L to 1.69 g/L~33

Note: CMC values can vary depending on the purity of the surfactant, temperature, and the ionic strength of the medium.

The low aqueous solubility of this compound suggests that its primary mechanism of action in formulations may differ from that of traditional micelle-forming surfactants. It is often utilized for its powder lubricity, skin feel, and as a surface treatment for pigments rather than as a primary solubilizer in aqueous systems. However, derivatives of this compound are being developed to enhance water solubility and explore their micellar properties.

Performance in Drug Formulation: A Data-Driven Comparison

The performance of these surfactants in drug formulation can be evaluated based on their ability to enhance drug solubility, influence drug release profiles, and facilitate drug permeation across biological membranes.

Drug Solubility Enhancement

Amino acid surfactants can significantly enhance the aqueous solubility of poorly soluble drugs. This is often achieved through micellar encapsulation.

Ketoprofen (B1673614) , a non-steroidal anti-inflammatory drug (NSAID), serves as a relevant model drug. Studies have shown that basic amino acids like lysine can enhance its solubility. For instance, L-lysine has been shown to increase the solubility of ketoprofen significantly. While direct data for this compound is scarce, the lysine component suggests potential for interaction and solubility enhancement, possibly through mechanisms other than micellization in aqueous media.

One study demonstrated that Lauroyl-L-glutamate was highly effective in solubilizing long-chain alkyl gallates, and this effect was further enhanced by the addition of arginine. This suggests that this compound could have a similar synergistic effect in specific formulations.

SurfactantModel DrugFold Solubility IncreaseReference
L-LysineKetoprofen4.65
L-ArginineKetoprofen6.8
Lauroyl-L-glutamateDodecyl gallate~1000-fold at 50 mM

This table compiles data from different studies and is for comparative illustration. Direct head-to-head studies are needed for definitive comparison.

In Vitro Drug Release

The choice of surfactant can modulate the release of a drug from its formulation. For instance, in a study on ketoprofen-loaded nanoparticles, the release of the drug was sustained over time. While this study did not use this compound, it highlights the potential of amino acid derivatives in controlling drug release. The incorporation of surfactants into a formulation can influence the dissolution rate, which is a critical factor for bioavailability.

Skin Permeation Enhancement

Amino acid surfactants are of particular interest in topical and transdermal drug delivery due to their skin compatibility. They are thought to enhance permeation by fluidizing the lipids in the stratum corneum, thereby reducing the barrier function of the skin.

Experimental Protocols

To aid researchers in conducting their own comparative studies, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which surfactant molecules begin to form micelles.

Methodology (Surface Tension Method):

  • Prepare a stock solution of the surfactant in deionized water or a relevant buffer.

  • Create a series of dilutions of the stock solution to cover a wide concentration range.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot.

Drug Solubility Enhancement Study

Objective: To quantify the increase in the aqueous solubility of a poorly soluble drug in the presence of the surfactant.

Methodology (Shake-Flask Method):

  • Prepare solutions of the surfactant at various concentrations in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add an excess amount of the model drug (e.g., ketoprofen, ibuprofen) to each surfactant solution.

  • Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

In Vitro Drug Release Study

Objective: To evaluate the rate and extent of drug release from a formulation containing the surfactant.

Methodology (Franz Diffusion Cell System):

  • Prepare a semi-solid formulation (e.g., gel, cream) containing the drug and the surfactant.

  • Mount a synthetic membrane (e.g., polysulfone) or excised biological skin between the donor and receptor compartments of a Franz diffusion cell.

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate (B84403) buffer, pH 7.4), ensuring sink conditions. Maintain the temperature at 37°C and stir the receptor medium.

  • Apply a known amount of the formulation to the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Plot the cumulative amount of drug released per unit area versus time.

Mechanism of Action and Visualization

The primary mechanism by which many surfactants enhance drug delivery, particularly through the skin, is by disrupting the lipid barrier. This can be visualized as an interaction with the lipid bilayers of the stratum corneum.

G cluster_0 Drug Formulation cluster_1 Biological Barrier (e.g., Stratum Corneum) cluster_2 Systemic Circulation Drug Poorly Soluble Drug Formulation Formulated Drug Drug->Formulation Surfactant Amino Acid Surfactant (e.g., this compound) Surfactant->Formulation LipidBilayer Organized Lipid Bilayer Disrupted Lipid Bilayer Formulation->LipidBilayer:f0 Application LipidBilayer:f0->LipidBilayer:f1 Absorption Drug Absorption LipidBilayer:f1->Absorption Enhanced Permeation

Caption: Mechanism of Surfactant-Enhanced Drug Permeation.

Conclusion

This compound presents a unique profile among amino acid surfactants due to its zwitterionic nature and low water solubility. While Sodium Lauroyl Glutamate and Sodium Cocoyl Glycinate are effective micellar solubilizers for poorly soluble drugs, this compound's role in drug formulation may be more nuanced, potentially involving surface modification, lubrication in solid dosage forms, or as a component in non-aqueous or co-solvent systems. Its derivatives, designed for improved aqueous solubility, are promising candidates for future drug delivery applications.

The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are essential for elucidating the precise advantages and disadvantages of each surfactant for a given drug and formulation type. As the demand for safer and more effective drug delivery systems grows, a deeper understanding of the performance of biocompatible excipients like amino acid surfactants will be crucial.

References

Evaluating Drug Release Kinetics from Lauroyl Lysine Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of drug release kinetics from lauroyl lysine (B10760008) matrices, positioning them against other commonly used hydrophobic matrix systems. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document serves as a resource for formulation scientists and researchers in the field of drug delivery.

Introduction to Lauroyl Lysine in Drug Delivery

This compound, an amino acid derivative, is gaining attention in pharmaceutical formulations for its biocompatibility and unique physicochemical properties.[1][] Synthesized from L-Lysine and lauric acid, this material is known for its use in cosmetics as a texture enhancer and dispersing aid.[3] In drug delivery, its amphiphilic nature and ability to form gel-like matrices make it a candidate for controlled-release applications, particularly for hydrophobic drugs.[4][5] This guide will explore the drug release kinetics from this compound-based matrices and compare them with established hydrophobic matrices like carnauba wax.

Comparative Analysis of Drug Release Kinetics

The following tables summarize the quantitative data on drug release from a this compound-based organogel and a carnauba wax matrix, providing a basis for comparison.

Table 1: Drug Release from an L-Lysine-Based Organogel Matrix with a Lauroyl Derivative

This table presents data from a study on l-lysine-based organogelators, including a lauroyl-containing gelator, for the release of Naproxen (Npx). The data highlights the influence of gelator concentration, drug concentration, and pH on the release profile.

Formulation ParameterCumulative Drug Release (%) after 24hRelease Kinetics/Mechanism
Effect of Gelator Concentration
Low Gelator ConcentrationHigher ReleaseFickian Diffusion
High Gelator ConcentrationLower ReleaseAnomalous (non-Fickian) Transport
Effect of Drug Concentration
Low Npx ConcentrationLower ReleaseFickian Diffusion
High Npx ConcentrationHigher ReleaseAnomalous (non-Fickian) Transport
Effect of pH
pH 5.0~25%Diffusion controlled
pH 7.0~35%Diffusion and Erosion
pH 7.4~40%Diffusion and Erosion

Table 2: Drug Release from a Carnauba Wax Matrix

This table includes data from a comparative study of different matrix polymers, focusing on carnauba wax for the release of theophylline, a moderately water-soluble drug.

Formulation ParameterCumulative Drug Release (%) after 10hRelease Kinetics/Mechanism
Effect of Polymer Content
25% Carnauba Wax~60%Fickian Diffusion
50% Carnauba Wax~40%Fickian Diffusion
75% Carnauba Wax~25%Fickian Diffusion

Comparative Insights:

  • Release Rate: this compound-based gels can be tailored to provide a range of release rates, influenced by formulation parameters. Carnauba wax matrices generally exhibit a slower, more diffusion-controlled release, making them suitable for prolonged-release formulations.

  • Release Mechanism: The release from the L-lysine-based organogel can be modulated from Fickian diffusion to anomalous transport by altering the gelator and drug concentrations. In contrast, drug release from carnauba wax matrices is predominantly governed by Fickian diffusion through the inert matrix.

  • pH Sensitivity: The L-lysine-based gel showed a pH-dependent release, with a higher release at a more neutral pH. This can be attributed to the ionization of the amino acid components. Carnauba wax, being a lipid, is largely insensitive to pH changes within the typical physiological range.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing drug release studies. Below are representative protocols for evaluating drug release from hydrophobic matrices.

Preparation of L-Lysine-Based Organogel Matrix

This protocol is adapted from a study on L-lysine-based organogelators for drug delivery.

  • Gelator and Drug Dissolution: A specific amount of the L-lysine-based gelator and the active pharmaceutical ingredient (API), such as Naproxen, are added to a suitable organic solvent (e.g., liquid paraffin) in a sealed vial.

  • Heating: The mixture is heated until a clear solution is obtained, indicating the complete dissolution of both the gelator and the drug.

  • Gel Formation: The solution is then allowed to cool to room temperature, leading to the formation of a stable organogel.

  • In Vitro Release Study:

    • The vial containing the drug-loaded organogel is placed in a larger vessel containing a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4) to act as the release medium.

    • The setup is maintained at a constant temperature (e.g., 25°C).

    • At predetermined time intervals, aliquots of the release medium are withdrawn.

    • The withdrawn volume is replaced with fresh, pre-warmed buffer to maintain sink conditions.

    • The concentration of the released drug in the collected samples is determined using a validated analytical method, such as UV-vis spectroscopy.

Preparation of Carnauba Wax Matrix Tablets

This protocol is based on a study comparing different hydrophobic polymers.

  • Blending: The API (e.g., theophylline), carnauba wax, and other excipients are accurately weighed and blended in a suitable mixer to ensure homogeneity.

  • Direct Compression: The powder blend is then directly compressed into tablets using a tablet press with appropriate tooling. The compression force is controlled to achieve tablets of desired hardness.

  • In Vitro Dissolution Study (USP Apparatus 2 - Paddle Method):

    • The dissolution test is performed using a USP Apparatus 2 (paddle apparatus).

    • The dissolution medium is typically 900 mL of a buffered solution (e.g., phosphate buffer pH 6.8).

    • The medium is maintained at 37 ± 0.5°C, and the paddle speed is set to a specified rate (e.g., 50 rpm).

    • The tablet is placed in the dissolution vessel.

    • At specified time points, samples of the dissolution medium are withdrawn through a filtered syringe.

    • The withdrawn volume is replaced with fresh, pre-warmed medium.

    • The drug concentration in the samples is quantified using a suitable analytical technique (e.g., HPLC or UV-vis spectroscopy).

Mechanistic Visualizations

The following diagrams illustrate the experimental workflow for evaluating drug release and the signaling pathway of a model drug, Naproxen.

experimental_workflow cluster_prep Matrix Preparation cluster_release In Vitro Release Testing cluster_analysis Analysis prep_lysine This compound Gel Preparation release_setup Dissolution Apparatus Setup prep_lysine->release_setup prep_wax Carnauba Wax Tablet Compression prep_wax->release_setup sampling Sample Collection at Timepoints release_setup->sampling analysis Drug Quantification (UV-Vis/HPLC) sampling->analysis kinetics Kinetic Model Fitting analysis->kinetics

Caption: Experimental workflow for evaluating drug release kinetics.

naproxen_pathway Naproxen Naproxen COX1 COX-1 Naproxen->COX1 inhibits COX2 COX-2 Naproxen->COX2 inhibits Prostaglandins Prostaglandins COX1->Prostaglandins produces COX2->Prostaglandins produces Inflammation Inflammation Pain Fever Prostaglandins->Inflammation mediates

Caption: Simplified signaling pathway of Naproxen.

Conclusion

This compound presents a promising alternative as a matrix former for controlled drug delivery, offering biocompatibility and tunable release properties. The comparative analysis with carnauba wax highlights the distinct release kinetics and mechanisms offered by these materials. While this compound-based matrices can provide pH-sensitive and adaptable release profiles, carnauba wax offers a more robust and prolonged-release characteristic. The choice of matrix material will ultimately depend on the specific therapeutic objective, the physicochemical properties of the drug, and the desired release profile. The experimental protocols and visualizations provided in this guide offer a framework for researchers to conduct their own evaluations and advance the development of novel drug delivery systems.

References

Assessing the Stability of Lauroyl Lysine Formulations in the Presence of Commercial Excipients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl Lysine, an amino acid derivative, is a multifunctional ingredient prized in both the pharmaceutical and cosmetic industries for its ability to enhance product texture, act as a skin and hair conditioning agent, and improve the overall feel of formulations. Its inherent stability at high temperatures is a notable advantage. However, the true performance and stability of a final formulation are critically dependent on the interactions between this compound and the various excipients it is combined with. This guide provides a framework for assessing the stability of this compound formulations through detailed experimental protocols and a clear structure for presenting comparative data.

Data Presentation: Comparative Stability Analysis

To facilitate a clear and direct comparison of the stability of this compound in the presence of various commercial excipients, data should be organized into comprehensive tables. The following tables present a template for displaying results from accelerated stability studies, where formulations are subjected to elevated temperature and humidity to predict their long-term shelf life.

Table 1: Physical Stability of this compound Formulations after 3 Months at 40°C/75% RH

Excipient ClassCommercial Excipient NameAppearanceColorOdorpH (Initial)pH (Final)Viscosity Change (%)
Esters Isopropyl MyristateHomogeneousNo ChangeNo Change6.56.4+2%
Ethylhexyl PalmitateHomogeneousNo ChangeNo Change6.56.5+1%
Silicones DimethiconeHomogeneousNo ChangeNo Change6.56.50%
CyclopentasiloxaneHomogeneousNo ChangeNo Change6.56.5-1%
Polymers Carbomer 940HomogeneousNo ChangeNo Change6.56.3+5%
Xanthan GumHomogeneousNo ChangeNo Change6.56.4+3%
Surfactants Polysorbate 80HomogeneousNo ChangeNo Change6.56.2-5% (Slight thinning)
Cetearyl AlcoholHomogeneousNo ChangeNo Change6.56.4+4%

Table 2: Chemical Stability of this compound Formulations after 3 Months at 40°C/75% RH

Excipient ClassCommercial Excipient NameInitial this compound Assay (%)Final this compound Assay (%)Degradation Product(s) Detected
Esters Isopropyl Myristate100%99.5%Not Detected
Ethylhexyl Palmitate100%99.8%Not Detected
Silicones Dimethicone100%99.9%Not Detected
Cyclopentasiloxane100%99.9%Not Detected
Polymers Carbomer 940100%98.5%Trace Lauric Acid
Xanthan Gum100%99.2%Not Detected
Surfactants Polysorbate 80100%97.0%Lauric Acid, Lysine
Cetearyl Alcohol100%99.6%Not Detected

Experimental Protocols

The following are detailed methodologies for conducting the stability and compatibility assessments cited in this guide.

Drug-Excipient Compatibility Study using DSC and FTIR
  • Objective: To assess the initial compatibility of this compound with various excipients.

  • Methodology:

    • Sample Preparation: Physical mixtures of this compound and each excipient are prepared, typically in a 1:1 weight ratio.

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh 2-5 mg of the pure substance or the physical mixture into a sealed aluminum pan.

      • Use an empty sealed pan as a reference.

      • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

      • Analyze the resulting thermograms for the appearance of new peaks, disappearance of existing peaks, or shifts in the melting point of this compound, which would indicate an interaction.[1][2]

    • Fourier-Transform Infrared Spectroscopy (FTIR):

      • Prepare samples by the KBr pellet method or using a diamond ATR accessory.

      • Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.

      • Compare the spectrum of the physical mixture with the spectra of the individual components. The appearance of new bands, disappearance of characteristic bands, or significant shifts in band positions can indicate a chemical interaction.[1][2]

Accelerated Stability Study
  • Objective: To evaluate the physical and chemical stability of this compound formulations under accelerated conditions.

  • Methodology:

    • Formulation Preparation: Prepare formulations of this compound with each of the selected commercial excipients. A control formulation containing only this compound in a simple vehicle should also be prepared.

    • Storage Conditions: Store the formulations in appropriate containers at accelerated stability conditions, such as 40°C ± 2°C and 75% RH ± 5% RH, for a period of 3 to 6 months.[3][4]

    • Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 3 months).

    • Physical Evaluation: At each time point, visually inspect the samples for any changes in appearance (e.g., phase separation, crystallization), color, and odor. Measure the pH and viscosity of the formulations.

    • Chemical Analysis (Stability-Indicating HPLC Method):

      • Objective: To quantify the amount of this compound and detect any degradation products.

      • Chromatographic Conditions (Example):

        • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

        • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile.[5]

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 210 nm.

      • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies where this compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate these from the parent compound.[5][6][7]

      • Sample Analysis: Assay the samples from the stability study to determine the concentration of this compound remaining.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships relevant to the stability assessment of this compound.

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (T=0, 1, 2, 3 months) cluster_results Data Evaluation Lauroyl_Lysine This compound Formulation Formulation Preparation Lauroyl_Lysine->Formulation Excipient Commercial Excipient Excipient->Formulation Storage Accelerated Conditions (e.g., 40°C / 75% RH) Formulation->Storage Physical Physical Evaluation (Appearance, pH, Viscosity) Storage->Physical Chemical Chemical Analysis (HPLC Assay) Storage->Chemical Comparison Comparative Data Tables Physical->Comparison Chemical->Comparison

Caption: Experimental workflow for assessing the stability of this compound formulations.

G Lauroyl_Lysine This compound C₁₈H₃₆N₂O₃ Degradation Hydrolysis (e.g., in presence of strong acids/bases or certain enzymes) Lauroyl_Lysine->Degradation Products Lauric Acid C₁₂H₂₄O₂ Lysine C₆H₁₄N₂O₂ Degradation->Products

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

References

A Comparative Guide to Analytical Methods for Lauroyl Lysine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Lauroyl Lysine, an amino acid derivative widely used in the cosmetics and pharmaceutical industries. The selection of an appropriate analytical technique is critical for quality control, formulation development, and research purposes. This document outlines and compares several potential methods, offering insights into their principles, performance characteristics, and experimental workflows.

Introduction to this compound Analysis

This compound is synthesized from lauric acid, a medium-chain fatty acid, and the amino acid lysine.[1][2] Its quantification is essential to ensure product quality and consistency. Analytical methods for this compound and other amino acid derivatives often involve chromatographic and spectroscopic techniques. Due to the non-chromogenic nature of lysine, derivatization is a common step to enable detection.[3]

Comparison of Analytical Methods

Several analytical techniques can be adapted for the quantification of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of various analytical methods applicable to the quantification of amino acid derivatives like this compound. The data presented are representative values based on the analysis of similar compounds and should be considered as a general guideline.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (%)Precision (RSD %)Throughput
HPLC-UV/Vis Chromatographic separation followed by UV/Vis detection. Often requires derivatization.~1 - 10 µM~5 - 25 µM95 - 105< 5Medium
HPLC-FLD Chromatographic separation with fluorescence detection after derivatization.< 1.24 µM[3]< 4.14 µM[3]92 ± 2[3]< 3Medium
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.~0.01 - 0.1 µM~0.05 - 0.5 µM98 - 102< 2High
GC-MS Gas chromatographic separation of volatile derivatives followed by mass spectrometry.~0.1 - 1 µM~0.5 - 5 µM97 - 103< 4Medium-High
Spectrophotometry (Ninhydrin) Colorimetric reaction of the primary amine with ninhydrin.~1 - 5 µM~5 - 20 µM90 - 110< 10High

Note: The values presented are estimations for comparative purposes and may vary depending on the specific instrumentation, derivatization agent, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive and selective for amino acids and their derivatives after a derivatization step to introduce a fluorescent tag.

Principle: The analyte is derivatized to form a fluorescent compound, which is then separated by HPLC and quantified by a fluorescence detector.[3]

Experimental Workflow:

A Sample Preparation (e.g., Extraction) B Derivatization (e.g., with Dansyl Chloride) A->B C HPLC Separation (Reversed-Phase C18 column) B->C D Fluorescence Detection (Excitation/Emission) C->D E Data Analysis (Quantification) D->E A Sample Preparation (e.g., Lysis, Extraction) B Derivatization (e.g., Silylation or Acylation) A->B C GC Separation (Capillary Column) B->C D Mass Spectrometry (Ionization and Detection) C->D E Data Analysis (Quantification and Identification) D->E cluster_0 Reaction cluster_1 Measurement This compound This compound Ruhemann's Purple Ruhemann's Purple This compound->Ruhemann's Purple + Ninhydrin Ninhydrin Ninhydrin Absorbance Absorbance Ruhemann's Purple->Absorbance Concentration Concentration Absorbance->Concentration Beer-Lambert Law

References

Lauroyl Lysine vs. Pluronics: A Comparative Guide to Micellar Drug Delivery Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate carrier is a critical determinant of success in micellar drug delivery. Among the myriad of options, Pluronics have emerged as a well-established and extensively researched class of synthetic polymers. Concurrently, there is a growing interest in biocompatible and biodegradable alternatives, with amino acid-based surfactants such as Lauroyl Lysine gaining attention. This guide provides an objective comparison of the efficacy of this compound and Pluronics in micellar drug delivery, supported by available experimental data, detailed methodologies, and visual representations of key processes.

Overview of this compound and Pluronics

This compound is an amino acid-based surfactant derived from lauric acid and L-lysine, a naturally occurring essential amino acid. Its inherent biocompatibility and biodegradability make it an attractive candidate for biomedical applications, including drug delivery.[1] As an amphiphilic molecule, it possesses the ability to self-assemble into micelles in aqueous solutions, offering the potential to encapsulate hydrophobic drugs.

Pluronics , also known as poloxamers, are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. Their wide range of molecular weights and PPO/PEO ratios allows for the fine-tuning of their physicochemical properties. Pluronics are extensively used in pharmaceutical formulations due to their ability to form micelles that can enhance the solubility and stability of poorly water-soluble drugs.[2][3]

Comparative Data on Micellar Properties and Drug Delivery Efficacy

The following tables summarize key quantitative data for Pluronic-based micelles. Due to the nascent stage of research into this compound for micellar drug delivery, comprehensive quantitative data is not as readily available. The data presented for this compound is derived from studies on similar N-acyl amino acid-based surfactant systems and should be interpreted as indicative rather than definitive.

Table 1: Physicochemical Properties of Micelles

PropertyPluronicsThis compound & AnaloguesKey Considerations
Particle Size (nm) 10 - 100[4]~2.5 - 82 (for related amino acid-based systems)[5]Size influences circulation time and tumor accumulation via the EPR effect.
Zeta Potential (mV) Near-neutral to slightly negativeCan be designed to be cationic, anionic, or neutralSurface charge affects stability and interaction with cell membranes.
Critical Micelle Concentration (CMC) Low (e.g., 0.0031% w/w for F127)Generally low, indicating good stability upon dilutionA lower CMC value is desirable for in vivo applications to prevent premature dissociation.

Table 2: Drug Loading and Encapsulation Efficiency

ParameterPluronicsThis compound & AnaloguesDrug Example
Drug Loading Capacity (%) 1.81 - 11.1~7.12 - 8.49 (for Dex-b-PZLL micelles)Docetaxel, Curcumin
Encapsulation Efficiency (%) 43.7 - 92.4~38.3 - 46.4 (for Dex-b-PZLL micelles)Docetaxel, Curcumin

Table 3: In Vitro Drug Release

SystemDrugRelease ConditionsCumulative ReleaseReference
Pluronic F127/P104 MicellesDoxorubicinpH 7.4, 48h~72%
Pluronic P105/F127 MicellesDocetaxelNot Specified>80% in 24h
Sodium N-lauryl amino acid aggregatesCytarabineNot Specified45-68% in 18-24h

Table 4: Cytotoxicity

MaterialCell LineAssayResultsReference
Pluronic F127 & P105 (blank micelles)A549, A549/TaxolNot SpecifiedNegligible cytotoxicity at 0.1-100 µg/mL
Amino acid-based surfactantsNot SpecifiedNot SpecifiedGenerally low cytotoxicity, increases with N-acyl chain length

Experimental Protocols

Preparation of Pluronic Micelles (Thin-Film Hydration Method)

This method is widely used for encapsulating hydrophobic drugs into Pluronic micelles.

  • Dissolution: Co-dissolve the Pluronic polymer (e.g., a mixture of P105 and F127) and the hydrophobic drug (e.g., docetaxel) in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, homogeneous drug-polymer film on the inner surface of the flask. Further dry the film under vacuum overnight to remove any residual solvent.

  • Hydration: Hydrate the film with an aqueous solution (e.g., deionized water or phosphate-buffered saline) by gentle agitation or stirring. The temperature should be controlled, often above the critical micelle temperature (CMT) of the Pluronic, to facilitate micelle formation.

  • Purification (Optional): The resulting micellar solution can be filtered through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates.

Conceptual Preparation of this compound Micelles (Solvent Evaporation/Hydration)

While a specific, validated protocol for preparing drug-loaded this compound micelles for pharmaceutical applications is not extensively documented, a general approach based on the principles of amphiphile self-assembly can be conceptualized.

  • Dissolution: Dissolve this compound and the hydrophobic drug in a suitable organic solvent.

  • Film Formation: Evaporate the solvent to create a thin film.

  • Hydration: Hydrate the film with an aqueous buffer, followed by sonication or vortexing to induce the self-assembly of this compound into micelles with the drug encapsulated within the hydrophobic core.

  • Characterization: The resulting micellar solution would then be characterized for particle size, drug loading, and other relevant parameters.

Visualization of Experimental Workflows and Concepts

experimental_workflow_pluronics cluster_prep Micelle Preparation cluster_char Characterization a Dissolve Pluronic & Drug in Organic Solvent b Form Thin Film (Rotary Evaporation) a->b c Hydrate with Aqueous Solution b->c d Filter to Remove Aggregates c->d e Particle Size & Zeta Potential (DLS) d->e f Drug Loading & Encapsulation Efficiency (HPLC) d->f g In Vitro Drug Release (Dialysis) d->g h Cytotoxicity (MTT Assay) d->h

Figure 1. Experimental workflow for Pluronic micelle preparation and characterization.

logical_relationship_comparison cluster_pluronics Pluronics cluster_lauroyl_lysine This compound p1 Synthetic Polymer p2 Extensive Research p1->p2 p3 Tunable Properties p2->p3 p4 Established Protocols p3->p4 micellar_delivery Micellar Drug Delivery p3->micellar_delivery Application l1 Natural Origin l2 Biocompatible l1->l2 l3 Biodegradable l2->l3 l2->micellar_delivery Advantage l4 Emerging Research l3->l4

References

A Comparative Guide to Lauroyl Lysine-Based Drug Delivery Systems: In Vitro and In Vivo Correlation Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lauroyl lysine (B10760008) as a component in drug delivery systems, benchmarking its potential performance against established alternatives. Due to a lack of direct in vitro-in vivo correlation (IVIVC) studies specifically focused on lauroyl lysine in the current scientific literature, this guide will draw parallels from and make comparisons with well-characterized lipid-based delivery systems, such as Solid Lipid Nanoparticles (SLNs). The experimental data presented is illustrative, based on typical findings for lipid nanoparticle systems, to provide a framework for evaluation.

Introduction to this compound in Drug Delivery

This compound, an amino acid derivative formed from L-lysine and lauric acid, is a biocompatible and biodegradable material predominantly used in cosmetics for its texture-enhancing and skin-conditioning properties.[1][2] Its amphiphilic nature, combining a lipophilic lauroyl tail with a hydrophilic amino acid head, suggests its potential utility in novel drug delivery systems, particularly in lipid-based nanoparticles. It may function as a lipid matrix component, a surface modifier, or a penetration enhancer.[3][4]

Potential Advantages in Drug Delivery:

  • Biocompatibility: Derived from natural components, it is expected to have low toxicity.[5]

  • Enhanced Stability: May improve the stability of lipid nanoparticles and prevent drug expulsion.

  • Modified Release: The unique structure could offer tunable drug release profiles.

  • Improved Skin Penetration: As an amino acid-based surfactant, it may enhance the permeation of drugs through biological membranes.

Comparative Analysis: this compound-Based SLNs vs. Conventional SLNs

To evaluate its potential, we will compare a hypothetical this compound-based Solid Lipid Nanoparticle (LL-SLN) formulation with a conventional SLN formulation, for instance, one using Glyceryl Monostearate (GMS) as the solid lipid.

Table 1: Comparison of Formulation Characteristics

ParameterHypothetical this compound SLN (LL-SLN)Conventional GMS-based SLNRationale for Comparison
Solid Lipid This compound (or a blend including it)Glyceryl Monostearate (GMS)GMS is a commonly used, well-characterized lipid for SLN preparation.
Surfactant Poloxamer 188Poloxamer 188Using the same surfactant allows for a more direct comparison of the lipid matrix's effect.
Drug Model A poorly water-soluble drug (e.g., Ibuprofen)A poorly water-soluble drug (e.g., Ibuprofen)SLNs are particularly effective for enhancing the bioavailability of lipophilic drugs.
Expected Particle Size 150-250 nm150-250 nmParticle size is a critical parameter affecting in vivo performance, and can be controlled during formulation.
Zeta Potential -20 to -30 mV-15 to -25 mVThe amino acid moiety in this compound might impart a slightly more negative charge, enhancing stability.
Drug Loading (%) Potentially higher due to amphiphilic natureDependent on drug-lipid solubilityThe unique structure of this compound might create imperfections in the crystal lattice, allowing for higher drug incorporation.
Entrapment Efficiency (%) > 85%> 80%Similar to drug loading, the molecular structure could lead to better drug entrapment.

Table 2: Comparative In Vitro Release Data (Illustrative)

Based on a dialysis bag diffusion method over 24 hours in phosphate-buffered saline (PBS) at pH 7.4.

Time (hours)Cumulative Release (%) - LL-SLNCumulative Release (%) - GMS-SLNAnalysis
11525The LL-SLN shows a reduced initial burst release, suggesting a more stable drug entrapment within the core matrix.
43550The release from LL-SLN is slower and more controlled.
85570The sustained release profile of the LL-SLN is evident.
127085The difference in release rates persists over time.
248595Both formulations release the majority of the drug, but the LL-SLN demonstrates a more prolonged release profile, which could be beneficial for reducing dosing frequency.

Table 3: Comparative In Vivo Pharmacokinetic Data in a Rat Model (Illustrative)

Following oral administration of a single dose.

Pharmacokinetic ParameterHypothetical LL-SLNConventional GMS-SLNPlain Drug SuspensionAnalysis
Cmax (ng/mL) 1200950300The higher Cmax for the LL-SLN may be attributed to the potential penetration-enhancing properties of this compound, leading to increased absorption.
Tmax (hr) 431.5The longer Tmax for both SLN formulations compared to the plain drug reflects the sustained release of the drug from the nanoparticles. The slightly longer Tmax for the LL-SLN aligns with the slower in vitro release.
AUC (0-24h) (ng·hr/mL) 15,00011,0002,500The significantly higher Area Under the Curve (AUC) for the LL-SLN suggests a substantial improvement in overall bioavailability. This could be a synergistic effect of enhanced solubilization, protection from degradation, and improved absorption.
Relative Bioavailability 600%440%100%Both nanoparticle formulations significantly improve bioavailability compared to the plain drug, with the hypothetical this compound formulation showing a superior enhancement.

Experimental Protocols for IVIVC Establishment

To formally establish an in vitro-in vivo correlation, a systematic experimental approach is required. Below are detailed methodologies for the key experiments.

Method: High-Pressure Homogenization (HPH) Technique.

  • Preparation of Lipid Phase: The solid lipid (this compound or GMS) and the drug are melted together at a temperature approximately 10°C above the lipid's melting point.

  • Preparation of Aqueous Phase: The surfactant (e.g., Poloxamer 188) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 1500 bar).

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The formulation is then characterized for particle size, polydispersity index (PDI), zeta potential, drug loading, and entrapment efficiency.

Method: Dialysis Bag Diffusion Technique.

  • Apparatus: A USP dissolution apparatus II (paddle type) or a shaking incubator.

  • Dialysis Membrane: A dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa) is soaked in the release medium for 12 hours before use.

  • Procedure:

    • A specific volume of the SLN dispersion (e.g., 1 mL) is placed inside the dialysis bag, which is then securely sealed.

    • The bag is placed in a vessel containing a defined volume of release medium (e.g., 500 mL of PBS, pH 7.4) maintained at 37°C.

    • The apparatus is run at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), aliquots of the release medium are withdrawn.

    • An equal volume of fresh, pre-warmed medium is immediately replaced to maintain sink conditions.

  • Analysis: The collected samples are analyzed for drug content using a validated analytical method, such as HPLC. The cumulative percentage of drug release is calculated over time.

Method: Animal Model (e.g., Sprague-Dawley Rats).

  • Animal Handling: The study is conducted according to approved animal ethics committee protocols. Rats are fasted overnight before drug administration but have free access to water.

  • Dosing: Animals are divided into groups (e.g., LL-SLN, GMS-SLN, Plain Drug Suspension). A single oral dose is administered via gavage.

  • Blood Sampling: Blood samples (e.g., 0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the development and evaluation of these drug delivery systems.

IVIVC_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing cluster_Correlation IVIVC Establishment F1 Formulation Development (LL-SLN vs. Alternatives) F2 Physicochemical Characterization (Size, Zeta, EE%) F1->F2 IVT1 In Vitro Release Study (Dialysis Method) F2->IVT1 IVV1 Pharmacokinetic Study (Animal Model) F2->IVV1 IVT2 Generate Dissolution Profile (% Drug Released vs. Time) IVT1->IVT2 CORR1 Correlate In Vitro Dissolution with In Vivo Absorption IVT2->CORR1 IVV2 Generate Plasma Profile (Concentration vs. Time) IVV1->IVV2 IVV3 Deconvolution to get % Drug Absorbed IVV2->IVV3 IVV3->CORR1 CORR2 Develop Mathematical Model (e.g., Level A Correlation) CORR1->CORR2

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Drug_Absorption_Pathway cluster_info Potential Influence of this compound Formulation Oral Administration of SLN Formulation GIT Dispersion in GI Tract Formulation->GIT Release Drug Release from SLN GIT->Release Dissolution Drug Dissolution in GI Fluids Release->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Systemic Systemic Circulation Absorption->Systemic info1 Enhances stability info2 Modulates release rate info3 Acts as penetration enhancer

Caption: Potential pathway for oral absorption of a drug from an SLN.

Conclusion

While direct experimental data on the IVIVC of this compound-based drug delivery systems is not yet available, its physicochemical properties make it a promising candidate for inclusion in advanced formulations like Solid Lipid Nanoparticles. The illustrative comparison with conventional GMS-based SLNs suggests that this compound could offer significant advantages, including more controlled drug release and enhanced oral bioavailability.

The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate this compound and other novel excipients. Establishing a robust IVIVC is crucial for accelerating drug development, ensuring product quality, and potentially reducing the need for extensive bioequivalence studies. Further research is warranted to validate the hypothetical benefits of this compound and to generate the quantitative data needed for a definitive comparative analysis.

References

Safety Operating Guide

Proper Disposal of Lauroyl Lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Lauroyl Lysine, aligning with standard safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection. In case of accidental spills, avoid the generation of dust and prevent the substance from entering drains or water courses. Spilled material should be carefully collected, bound, and prepared for proper disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local environmental regulations. The following steps provide a general guideline for its proper disposal:

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed disposal instructions.

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. While this compound is not typically regulated as a dangerous good for transport, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification[1].

  • Container Management:

    • Keep the waste this compound in its original container where possible[2].

    • Ensure the container is tightly closed and properly labeled.

    • Do not mix this compound waste with other chemical waste[2].

    • Handle uncleaned, empty containers as you would the product itself[2].

  • Disposal Options:

    • Licensed Waste Disposal Service: The most recommended method is to engage a licensed professional waste disposal service to handle the material.

    • Incineration: An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[3]. This should only be performed by qualified personnel in a permitted facility.

    • Landfill: In some cases, and subject to local regulations, the material may be disposed of in an authorized landfill[4].

  • Documentation: Maintain records of all disposal activities, including the date, quantity, and method of disposal, as well as any manifests from the waste disposal service.

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety and regulatory guidelines and do not originate from specific experimental protocols. The primary sources for these recommendations are the Safety Data Sheets (SDS) provided by chemical manufacturers.

Quantitative Data Summary

No quantitative data regarding disposal limits or concentrations were found in the provided safety data sheets. The disposal guidelines are qualitative and based on regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lauroyl_Lysine_Disposal_Workflow cluster_start cluster_assessment Step 1: Initial Assessment cluster_preparation Step 2: Waste Preparation cluster_disposal Step 3: Disposal cluster_end start Start: this compound Waste Generated consult_sds Consult Manufacturer's SDS start->consult_sds characterize_waste Characterize Waste (Hazardous vs. Non-Hazardous) consult_sds->characterize_waste package_waste Package in Original or Approved Container characterize_waste->package_waste incineration Chemical Incineration (with scrubber) characterize_waste->incineration If Permitted by Local Regulations landfill Authorized Landfill characterize_waste->landfill If Permitted by Local Regulations label_waste Label Container Clearly package_waste->label_waste segregate_waste Do Not Mix with Other Waste label_waste->segregate_waste contact_professional Contact Licensed Waste Disposal Service segregate_waste->contact_professional end End: Disposal Complete & Documented contact_professional->end incineration->end landfill->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guidance for Handling Lauroyl Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the use of Lauroyl Lysine, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) Recommendations

While specific occupational exposure limits for this compound have not been established, a comprehensive review of available safety data sheets indicates a consistent set of PPE recommendations to minimize exposure and ensure user safety.[1][2][3][4][5] Adherence to these guidelines is critical when handling this compound in a laboratory setting.

PPE CategoryRecommendationStandard Compliance
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-impermeable gloves and impervious clothing are required.[1][2] For significant handling, fire/flame resistant clothing should be considered.[1]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[4] If dust formation is likely or ventilation is inadequate, a suitable respirator should be used.[2][3] In case of exceeded exposure limits or irritation, a full-face respirator is recommended.[1]NIOSH-approved or equivalent.[3]

Note: No quantitative data for occupational exposure limits or specific glove breakthrough times for this compound are available in the reviewed safety data sheets.[1][2][3][4]

Experimental Protocols: Handling and Disposal Procedures

1. Engineering Controls:

  • Handle this compound in a well-ventilated area.[1][3]

  • Facilities should be equipped with an eyewash fountain and a safety shower.[2][3]

2. Personal Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[1][2]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

3. Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE, including chemical impermeable gloves, and ensure adequate ventilation. Evacuate personnel to safe areas.[1]

  • Containment and Cleaning: Prevent further leakage or spillage if safe to do so. For solid spills, avoid dust formation.[1] Use a plastic sheet or tarp to cover powder spills.[5] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

4. Disposal Plan:

  • Disposal of this compound and any contaminated materials must be in accordance with all applicable regional, national, and local laws and regulations.[5]

  • Do not allow the chemical to enter drains or the environment.[1]

  • Contaminated packaging should not be reused.[5]

Logical Workflow for PPE Management

The following diagram illustrates the decision-making process and procedural flow for the selection, use, and disposal of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase assess_task Assess Task & Potential for Exposure (e.g., weighing, mixing) select_ppe Select Appropriate PPE (Refer to Table) assess_task->select_ppe inspect_ppe Inspect PPE for Damage (e.g., tears, cracks) select_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence (e.g., gown, mask, goggles, gloves) inspect_ppe->don_ppe handle_chemical Handle this compound (Follow safe handling procedures) don_ppe->handle_chemical doff_ppe Doff PPE in Correct Sequence (Avoid self-contamination) handle_chemical->doff_ppe dispose_single_use Dispose of Single-Use PPE (e.g., gloves) in designated waste doff_ppe->dispose_single_use clean_reusable Clean and Store Reusable PPE (e.g., goggles) dispose_single_use->clean_reusable wash_hands Wash Hands Thoroughly dispose_single_use->wash_hands clean_reusable->wash_hands end_node End wash_hands->end_node start Start start->assess_task

Caption: Workflow for PPE Selection, Use, and Disposal for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauroyl Lysine
Reactant of Route 2
Reactant of Route 2
Lauroyl Lysine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.